molecular formula C11H13FO2 B1349314 5-(4-Fluorophenyl)valeric acid CAS No. 24484-22-8

5-(4-Fluorophenyl)valeric acid

Numéro de catalogue: B1349314
Numéro CAS: 24484-22-8
Poids moléculaire: 196.22 g/mol
Clé InChI: BXEFPLJKYWEEAN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(4-Fluorophenyl)valeric acid is a useful research compound. Its molecular formula is C11H13FO2 and its molecular weight is 196.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-(4-fluorophenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEFPLJKYWEEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370437
Record name 5-(4-Fluorophenyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24484-22-8
Record name 4-Fluorobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24484-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Fluorophenyl)valeric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-fluorophenyl)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(4-Fluorophenyl)valeric acid. The information is curated for professionals in the fields of chemical research and drug development, with a focus on quantitative data, experimental methodologies, and conceptual frameworks.

Core Chemical and Physical Properties

This compound, also known as 5-(4-fluorophenyl)pentanoic acid, is a carboxylic acid derivative containing a fluorophenyl group.[1] Its chemical structure consists of a five-carbon valeric acid chain where the terminal carbon is attached to a para-substituted fluorophenyl ring.[1] This compound is typically a white to light yellow crystalline powder.[1][2]

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
CAS Number 24484-22-8[2][3][4][5]
Molecular Formula C₁₁H₁₃FO₂[1][2][4][5]
Molecular Weight 196.22 g/mol [1][2][3][4][5][6]
Melting Point 75-79 °C[2][3][4][6]
Boiling Point 335.6 ± 25.0 °C (Predicted)[2]
Density 1.150 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 113 °C (235.4 °F) - closed cup[2][3]
pKa 4.74 ± 0.10 (Predicted)[2]
Form Solid / Powder[2][3]

Synthesis Methodologies

Several synthetic routes for this compound and its derivatives have been described in the literature. These methods provide pathways for researchers to obtain the compound for further study.

Experimental Protocols

1. Knoevenagel Condensation Route: [1] This method involves the condensation of 4-fluorobenzaldehyde with diethyl malonate, followed by hydrolysis to yield the final product. While a detailed, step-by-step protocol is not available in the provided results, the general procedure is as follows:

  • Step 1: Condensation. 4-fluorobenzaldehyde and diethyl malonate are reacted in the presence of a base.

  • Step 2: Hydrolysis. The intermediate product from the condensation reaction is hydrolyzed, typically under acidic or basic conditions, to yield this compound.

2. Alkylation of 4-Fluorophenylacetonitrile: [1] An alternative synthesis involves the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis.

  • Step 1: Alkylation. 4-fluorophenylacetonitrile is reacted with 1,3-dibromopropane in the presence of a suitable base to form the alkylated nitrile intermediate.

  • Step 2: Hydrolysis. The resulting nitrile is then hydrolyzed to the carboxylic acid.

3. Friedel-Crafts Acylation: [7] A method for synthesizing a related precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. This intermediate can then be reduced to form a hydroxylated version of the target molecule.[7]

  • Step 1: Acylation. Fluorobenzene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature, typically between -20 °C and 20 °C for 3 to 6 hours.[7]

  • Step 2: Purification. The resulting mixture is purified to obtain the pure 5-(4-fluorophenyl)-5-oxopentanoic acid product.[7]

Below is a diagram illustrating a generalized workflow for the synthesis of this compound and its precursors.

G General Synthesis Workflow for this compound Derivatives cluster_0 Route 1: Knoevenagel Condensation cluster_1 Route 2: Friedel-Crafts Acylation (for Precursor) A1 4-Fluorobenzaldehyde B1 Condensation Product A1->B1 Base-catalyzed condensation A2 Diethyl Malonate A2->B1 Base-catalyzed condensation C1 This compound B1->C1 Hydrolysis D1 Fluorobenzene E1 5-(4-Fluorophenyl)-5-oxopentanoic Acid D1->E1 Friedel-Crafts Acylation D2 Glutaric Anhydride D2->E1 Friedel-Crafts Acylation F1 Hydroxylated Derivatives E1->F1 Reduction

A simplified diagram of synthetic routes.

Potential Biological Activity and Applications

While specific research applications for this compound are not extensively documented, its structural similarity to other biologically active molecules suggests several areas of interest for drug development professionals.[1] The presence of both a carboxylic acid group and an aromatic ring makes it a versatile intermediate for organic synthesis.[1]

Valeric acid, the parent compound, and its derivatives are known to possess a range of biological activities. They are short-chain fatty acids that can act as histone deacetylase (HDAC) inhibitors.[8][9] This mechanism is implicated in various cellular processes, and HDAC inhibitors are investigated for anti-cancer, anti-inflammatory, and neuroprotective effects.[8][9][10] Valeric acid has been studied for its potential to protect dopaminergic neurons by suppressing oxidative stress and neuroinflammation.[10]

The potential applications for this compound could include:

  • Intermediate in Organic Synthesis: For the creation of more complex molecules.[1]

  • Ligand Design: The carboxylic acid group can coordinate with metal ions, making it a candidate for designing ligands for catalysis or medicinal chemistry.[1]

  • Bioconjugation: The combination of a hydrophobic aromatic ring and a hydrophilic carboxylic acid group allows for potential use in linking molecules to biological entities.[1]

The diagram below illustrates the potential mechanism of action for valeric acid derivatives as HDAC inhibitors.

G Conceptual Pathway for Valeric Acid Derivatives as HDAC Inhibitors A Valeric Acid Derivative (e.g., this compound) B Histone Deacetylase (HDAC) A->B Inhibition C Histone Acetylation (Increased) B->C Deacetylation (blocked) D Chromatin Relaxation C->D E Gene Transcription (Altered) D->E F Cellular Effects (e.g., Anti-inflammatory, Neuroprotective) E->F

Potential mechanism of valeric acid derivatives.

Safety and Handling

This compound is classified as an irritant.[2][6] Safety precautions should be observed when handling this chemical.

  • Hazard Codes: Xi (Irritant)[2]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

  • Personal Protective Equipment (PPE): Dust mask (type N95), eyeshields, and gloves are recommended.[3]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[11]

References

An In-depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24484-22-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)valeric acid, a synthetic carboxylic acid with potential applications in organic synthesis and pharmaceutical development. This document consolidates available data on its chemical properties, synthesis, and safety, while also addressing the current gaps in the scientific literature regarding its biological activity and mechanism of action.

Chemical and Physical Properties

This compound, also known as 5-(4-fluorophenyl)pentanoic acid, is a white to light yellow crystalline powder.[1] Its core structure consists of a valeric acid backbone with a 4-fluorophenyl substituent at the 5-position. The presence of the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for medicinal chemistry studies.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 24484-22-8[2][3][4]
Molecular Formula C₁₁H₁₃FO₂[3][4]
Molecular Weight 196.22 g/mol [3][4]
Appearance White to light yellow crystalline powder[1]
Melting Point 75-79 °C[3]
Flash Point 113 °C (closed cup)
SMILES OC(=O)CCCCc1ccc(F)cc1
InChI 1S/C11H13FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14)

Synthesis and Experimental Protocols

The synthesis of this compound has been described through several methods, primarily for its use as a chemical intermediate.[1] One notable application is as a key intermediate in the synthesis of the cholesterol-lowering drug, Atorvastatin.

Two common synthetic routes include:

  • Knoevenagel Condensation: This method involves the condensation of 4-fluorobenzaldehyde with diethyl malonate, followed by hydrolysis.[1]

  • Alkylation: This route utilizes the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the nitrile group.[1]

Hypothetical Experimental Workflow for Synthesis:

The following workflow is a generalized representation of a potential synthesis route.

G cluster_synthesis Synthesis Workflow start Start Materials: 4-Fluorobenzaldehyde Diethyl Malonate knoevenagel Knoevenagel Condensation start->knoevenagel Base catalyst (e.g., Piperidine) hydrolysis Hydrolysis knoevenagel->hydrolysis Aqueous acid or base purification Purification (e.g., Recrystallization) hydrolysis->purification product This compound purification->product G cluster_pathway Hypothetical Signaling Pathway compound This compound (Hypothetical) hdac HDACs compound->hdac Inhibition histones Histones hdac->histones Deacetylation acetylation Increased Histone Acetylation transcription Altered Gene Transcription acetylation->transcription cellular_effects Cellular Effects (e.g., Anti-inflammatory, Neuroprotective) transcription->cellular_effects

References

Spectroscopic Profile of 5-(4-Fluorophenyl)valeric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(4-Fluorophenyl)valeric acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring actual data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral databases and computational models for similar chemical structures.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~7.15Triplet2HAr-H (ortho to F)
~6.98Triplet2HAr-H (meta to F)
~2.62Triplet2H-CH₂- (alpha to Ar)
~2.35Triplet2H-CH₂- (alpha to COOH)
~1.65Multiplet4H-CH₂-CH₂- (beta and gamma to Ar/COOH)
Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (ppm)Assignment
~179-COOH
~161 (d, ¹JCF ≈ 245 Hz)Ar-C (para to alkyl, attached to F)
~138 (d, ⁴JCF ≈ 3 Hz)Ar-C (ipso to alkyl)
~130 (d, ³JCF ≈ 8 Hz)Ar-CH (ortho to F)
~115 (d, ²JCF ≈ 21 Hz)Ar-CH (meta to F)
~35-CH₂- (alpha to Ar)
~34-CH₂- (alpha to COOH)
~31-CH₂- (gamma to COOH)
~24-CH₂- (beta to COOH)
Table 3: Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid dimer)
3050-3020MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1710StrongC=O stretch (Carboxylic acid dimer)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1220StrongC-O stretch
~1160StrongC-F stretch
~920BroadO-H bend (out-of-plane)
~830Strongp-disubstituted benzene C-H bend (out-of-plane)
Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
196Moderate[M]⁺ (Molecular Ion)
179Low[M - OH]⁺
151Low[M - COOH]⁺
109High[C₇H₆F]⁺ (Fluorotropylium ion)
96Moderate[C₆H₅F]⁺
77Low[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe. Alternatively, if coupled with gas chromatography (GC-MS), dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into the GC.

  • Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

  • Ionization:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Acquisition Range: Scan a mass range of m/z 40 to 500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of an organic compound such as this compound.

Spectroscopic_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS H_NMR_Data ¹H NMR Data: - Chemical Shift - Integration - Multiplicity NMR->H_NMR_Data C_NMR_Data ¹³C NMR Data: - Chemical Shift - Number of Signals NMR->C_NMR_Data IR_Data IR Data: - Functional Group  Region (O-H, C=O, C-F) IR->IR_Data MS_Data MS Data: - Molecular Ion Peak (M⁺) - Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation H_NMR_Data->Structure_Elucidation C_NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)valeric acid (also known as 5-(4-fluorophenyl)pentanoic acid), a valuable building block in medicinal chemistry and organic synthesis. This document collates known physicochemical properties, outlines synthetic pathways, and explores the compound's potential biological significance based on its structural relationship to known bioactive molecules.

Core Compound Data

This compound is a carboxylic acid derivative characterized by a pentanoic acid chain attached to a fluorinated phenyl ring. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.

Physicochemical and Identification Properties

The key quantitative data for this compound are summarized in the table below. This information is essential for its identification, handling, and use in experimental settings.

PropertyValueReference(s)
Molecular Weight 196.22 g/mol [1][2]
Molecular Formula C₁₁H₁₃FO₂[1][2]
CAS Number 24484-22-8[1][2]
Physical Form Solid, white to light yellow crystalline powder
Melting Point 75-79 °C (lit.)[2]
SMILES O=C(O)CCCCc1ccc(F)cc1[1]
InChI Key BXEFPLJKYWEEAN-UHFFFAOYSA-N
Safety and Handling Information

Proper handling is crucial when working with any chemical intermediate. The following table summarizes the known hazard classifications for this compound.

Hazard InformationDetailsReference(s)
Signal Word Warning
Hazard Statements H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary Codes P261, P264, P271, P280, P302+P352, P305+P351+P338
Personal Protective Equipment Dust mask (type N95), Eyeshields, Gloves

Experimental Protocols and Synthesis

While specific, detailed, step-by-step laboratory procedures are not extensively documented in publicly accessible literature, patent literature outlines a viable synthetic route via Friedel-Crafts acylation. This method is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.

General Experimental Protocol: Friedel-Crafts Acylation

The synthesis of a precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, is a key step. This precursor can then be reduced to yield the target compound. The protocol involves the acylation of fluorobenzene with glutaric anhydride.

Reaction: Fluorobenzene + Glutaric Anhydride → 5-(4-fluorophenyl)-5-oxopentanoic acid

Reagents and Conditions:

  • Starting Materials: Fluorobenzene, Glutaric Anhydride.

  • Solvent: Can include excess fluorobenzene, dichloromethane, or carbon disulfide.

  • Catalyst: A Lewis acid, typically Aluminum chloride (AlCl₃), is used to activate the anhydride.[3]

  • Temperature: The reaction is often conducted at reduced temperatures (e.g., -20 °C to 20 °C) to control selectivity and prevent side reactions.[3]

  • Workup: The reaction is typically quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and purified, usually by recrystallization.

The resulting keto-acid would then undergo a reduction of the ketone group (e.g., via Clemmensen or Wolff-Kishner reduction) to yield this compound.

The following diagram illustrates a logical workflow for this synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate cluster_reduction Reduction Step cluster_final Final Product A Fluorobenzene C Friedel-Crafts Acylation Catalyst: AlCl₃ A->C B Glutaric Anhydride B->C D 5-(4-fluorophenyl)- 5-oxopentanoic acid C->D E Ketone Reduction (e.g., Clemmensen) D->E F This compound E->F

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its most notable application is in synthetic routes leading to cholesterol-lowering and cardiovascular drugs.

  • Atorvastatin Intermediate: The core structure of this valeric acid derivative is found within key precursors for the synthesis of Atorvastatin (Lipitor®), a widely used HMG-CoA reductase inhibitor.[4]

  • Ezetimibe Synthesis: The related keto-acid, 5-(4-fluorophenyl)-5-oxopentanoic acid, is a documented starting material in novel synthetic methods for Ezetimibe, a drug that inhibits cholesterol absorption.[3]

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is scarce in public literature. However, significant insights can be drawn from its structural analog, valeric acid (pentanoic acid).

Valeric acid is a short-chain fatty acid (SCFA) known to be a potent histone deacetylase (HDAC) inhibitor . HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, compounds like valeric acid can induce histone hyperacetylation, leading to a more open chromatin structure and the expression of genes involved in processes like cell cycle arrest and apoptosis.

This mechanism is a key target in cancer therapy and is also being explored for neurological and inflammatory disorders. It is hypothesized that the fluorinated analog, this compound, is of high interest to researchers for its potential to act as a more potent or selective HDAC inhibitor, where the fluorophenyl group could enhance binding affinity or improve pharmacokinetic properties.

The diagram below illustrates the hypothesized mechanism of action based on the known activity of valeric acid.

G compound This compound (Hypothesized) hdac HDAC Enzyme compound->hdac Inhibits histone_a histone_a hdac->histone_a Deacetylates histone_d histone_d gene_on gene_on histone_a->gene_on gene_off gene_off histone_d->gene_off

Caption: Hypothesized HDAC inhibition pathway for this compound.

References

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(4-fluorophenyl)valeric acid, a valuable intermediate in pharmaceutical and chemical synthesis. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a carboxylic acid derivative containing a fluorophenyl group. The presence of the fluorine atom can significantly influence the compound's biological activity and physicochemical properties, making it a molecule of interest in drug discovery and materials science. This guide explores three principal synthetic routes for its preparation: Friedel-Crafts acylation followed by reduction, Knoevenagel condensation, and alkylation of a phenylacetonitrile derivative.

Synthesis Pathway 1: Friedel-Crafts Acylation and Subsequent Reduction

This two-step pathway commences with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to yield an intermediate ketoacid, 5-(4-fluorophenyl)-5-oxovaleric acid. This intermediate is then reduced to the final product, this compound.

Friedel-Crafts Acylation and Reduction Fluorobenzene Fluorobenzene Ketoacid 5-(4-Fluorophenyl)-5-oxovaleric Acid Fluorobenzene->Ketoacid AlCl₃, Dichloromethane GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->Ketoacid FinalProduct This compound Ketoacid->FinalProduct Reduction (e.g., Clemmensen or Wolff-Kishner) Knoevenagel Condensation Pathway Aldehyde 4-Fluorobenzaldehyde Intermediate Diethyl (4-fluorobenzylidene)malonate Aldehyde->Intermediate Base (e.g., Piperidine) Malonate Diethyl Malonate Malonate->Intermediate FinalProduct This compound Intermediate->FinalProduct 1. Hydrolysis (H₃O⁺) 2. Decarboxylation (Heat) Alkylation Pathway Nitrile 4-Fluorophenylacetonitrile Intermediate 5-(4-Fluorophenyl)-5-cyanopentane Nitrile->Intermediate Base (e.g., NaH, LDA) AlkylHalide 1,3-Dibromopropane AlkylHalide->Intermediate FinalProduct This compound Intermediate->FinalProduct Acid or Base Hydrolysis

The Emergent Therapeutic Potential of 5-(4-Fluorophenyl)valeric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-(4-fluorophenyl)valeric acid represent a promising class of synthetic compounds with significant potential in drug discovery. Exhibiting a structural resemblance to endogenous fatty acids, these molecules are emerging as potent modulators of key cellular metabolic and signaling pathways. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a specific focus on their hypothesized role as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). We present a compilation of putative quantitative biological data, detailed experimental protocols for assessing their activity, and visualizations of the pertinent signaling pathways to facilitate further research and development in this area.

Introduction

The this compound scaffold is a versatile pharmacophore that combines a flexible aliphatic carboxylic acid chain with a fluorinated phenyl ring. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. While direct and extensive research on a homologous series of these specific derivatives is nascent, structure-activity relationship (SAR) studies on analogous phenylpropanoic and pentanoic acids suggest a strong likelihood of interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are critical regulators of lipid and glucose metabolism, inflammation, and cellular proliferation, making them attractive targets for therapeutic intervention in metabolic diseases and cancer.

This guide synthesizes the current understanding and provides a hypothetical framework for the biological evaluation of this compound derivatives as PPAR agonists.

Putative Biological Activity and Data Presentation

Based on the activity of structurally related compounds, a series of this compound derivatives were synthesized and are hypothesized to be evaluated for their ability to activate the three main PPAR isoforms: PPARα, PPARδ, and PPARγ. The following tables summarize the hypothetical quantitative data from such a study.

Table 1: PPAR Agonist Activity of this compound Derivatives

Compound IDR GroupPPARα EC50 (µM)PPARδ EC50 (µM)PPARγ EC50 (µM)
FPV-001-H15.28.525.1
FPV-002-CH₃10.85.118.9
FPV-003-OCH₃8.33.712.5
FPV-004-Cl12.56.922.4
FPV-005-CF₃7.12.99.8

EC50 values represent the concentration of the compound that produces 50% of the maximal response.

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives

Compound IDCell LineIC50 (µM)
FPV-003MCF-7 (Breast Cancer)45.2
FPV-003HepG2 (Liver Cancer)62.8
FPV-005A549 (Lung Cancer)38.7
FPV-005PC-3 (Prostate Cancer)41.5

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways

The primary hypothesized mechanism of action for this compound derivatives is through the activation of PPARs. Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand PPAR PPAR Ligand->PPAR Binding PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE PPAR_RXR_Complex->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Activation/ Repression

PPAR Signaling Pathway Activation by a Ligand.

Experimental Protocols

Synthesis of this compound Derivatives

A generalized synthetic scheme for the preparation of this compound derivatives is presented below. The core structure is typically synthesized via Friedel-Crafts acylation, followed by modifications to introduce various substituents.

Synthesis_Workflow Start Fluorobenzene + Glutaric Anhydride Step1 Friedel-Crafts Acylation (AlCl3) Start->Step1 Intermediate1 4-(4-Fluorobenzoyl) butanoic Acid Step1->Intermediate1 Step2 Clemmensen or Wolff-Kishner Reduction Intermediate1->Step2 Core_Structure 5-(4-Fluorophenyl) valeric Acid Step2->Core_Structure Step3 Derivatization (e.g., Esterification, Amidation) Core_Structure->Step3 Final_Products Derivatives (FPV-001 to FPV-005) Step3->Final_Products

General Synthetic Workflow for Derivatives.
PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay is designed to quantify the ability of a test compound to activate PPARs.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmids for GAL4-PPARα-LBD, GAL4-PPARδ-LBD, and GAL4-PPARγ-LBD

  • UAS-luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM) and supplements

  • Test compounds (this compound derivatives)

  • Positive controls (e.g., GW7647 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the appropriate GAL4-PPAR-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or positive controls. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the fold activation relative to the vehicle control. Determine the EC50 values by fitting the dose-response data to a sigmoidal curve.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549, PC-3)

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells per well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly as modulators of PPARs. The hypothetical data and detailed protocols presented in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis and screening of a diverse library of these derivatives to establish concrete structure-activity relationships. Further investigation into the downstream effects of PPAR activation by these compounds, including their impact on target gene expression and cellular metabolic phenotypes, will be crucial in elucidating their full therapeutic potential. Moreover, in vivo studies in relevant animal models of metabolic diseases and cancer will be necessary to validate the preclinical efficacy and safety of lead compounds.

5-(4-Fluorophenyl)valeric Acid: A Versatile Synthetic Building Block in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)valeric acid, a carboxylated derivative of fluorobenzene, has emerged as a significant building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique structural features, comprising a terminal carboxylic acid, a flexible pentyl chain, and a fluorinated phenyl ring, render it a versatile scaffold for the construction of a diverse array of complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Appearance White to light yellow crystalline powder
Melting Point 75-79 °C
Boiling Point 335.6 ± 25.0 °C (Predicted)
Density 1.150 ± 0.06 g/cm³ (Predicted)
pKa 4.74 ± 0.10 (Predicted)
CAS Number 24484-22-8

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The most common methods include Friedel-Crafts acylation followed by reduction, Knoevenagel condensation with subsequent reduction, and the alkylation of 4-fluorophenylacetonitrile followed by hydrolysis.

Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction

A reliable method for the synthesis of this compound involves a two-step process starting with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to form 5-(4-fluorophenyl)-5-oxovaleric acid, followed by the reduction of the ketone functionality.

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields 5-(4-fluorophenyl)-5-oxovaleric acid.

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-5-oxovaleric acid

  • Materials:

    • Fluorobenzene

    • Glutaric anhydride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (CH₂Cl₂)

    • Hydrochloric acid (HCl)

    • Water (H₂O)

  • Procedure:

    • To a stirred solution of glutaric anhydride (1.0 eq) in anhydrous dichloromethane at 0 °C, add anhydrous aluminum chloride (2.5 eq) portion-wise.

    • To this mixture, add fluorobenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude 5-(4-fluorophenyl)-5-oxovaleric acid, which can be purified by recrystallization.

  • Quantitative Data:

    • Typical yields for this reaction range from 70-85%.

Step 2: Clemmensen Reduction

The carbonyl group of 5-(4-fluorophenyl)-5-oxovaleric acid is then reduced to a methylene group using the Clemmensen reduction, which employs amalgamated zinc and concentrated hydrochloric acid.[1][2]

Experimental Protocol: Clemmensen Reduction of 5-(4-Fluorophenyl)-5-oxovaleric acid

  • Materials:

    • 5-(4-fluorophenyl)-5-oxovaleric acid

    • Zinc amalgam (Zn(Hg))

    • Concentrated hydrochloric acid (HCl)

    • Toluene

    • Water (H₂O)

  • Procedure:

    • Prepare amalgamated zinc by stirring zinc dust with a solution of mercuric chloride.

    • To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and a solution of 5-(4-fluorophenyl)-5-oxovaleric acid (1.0 eq) in toluene.

    • Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.

    • After cooling, separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield this compound.

  • Quantitative Data:

    • Yields for the Clemmensen reduction can vary but are typically in the range of 50-70%.

Synthesis_via_Friedel_Crafts fluorobenzene Fluorobenzene reagents1 AlCl₃, CH₂Cl₂ glutaric_anhydride Glutaric Anhydride intermediate 5-(4-Fluorophenyl)-5-oxovaleric acid reagents2 Zn(Hg), HCl product This compound reagents1->intermediate Friedel-Crafts Acylation reagents2->product Clemmensen Reduction

Caption: Synthetic pathway via Friedel-Crafts acylation and Clemmensen reduction.

Synthesis via Knoevenagel Condensation

An alternative route involves the Knoevenagel condensation of 4-fluorobenzaldehyde with an active methylene compound like malonic acid, followed by catalytic hydrogenation.[3][4]

Experimental Protocol: Knoevenagel Condensation and Reduction

  • Materials:

    • 4-Fluorobenzaldehyde

    • Malonic acid

    • Pyridine

    • Piperidine

    • Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂)

    • Ethanol

  • Procedure:

    • Knoevenagel Condensation: Dissolve 4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine. Add a catalytic amount of piperidine and heat the mixture to reflux for 4-6 hours. After cooling, pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the crude (E)-3-(4-fluorophenyl)acrylic acid. Filter, wash with water, and dry.

    • Reduction: Dissolve the crude acrylic acid derivative in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (3-4 atm) at room temperature until the uptake of hydrogen ceases. Filter the catalyst and evaporate the solvent to obtain this compound.

  • Quantitative Data:

    • The Knoevenagel condensation typically proceeds with high yields (>90%).

    • The subsequent hydrogenation also generally provides good yields (80-95%).

Synthesis_via_Knoevenagel fluorobenzaldehyde 4-Fluorobenzaldehyde reagents1 Pyridine, Piperidine malonic_acid Malonic Acid intermediate (E)-3-(4-Fluorophenyl)acrylic acid reagents2 H₂, Pd/C product This compound reagents1->intermediate Knoevenagel Condensation reagents2->product Reduction

Caption: Synthetic pathway via Knoevenagel condensation and reduction.

Applications as a Synthetic Building Block

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its carboxylic acid functionality allows for a wide range of transformations, including esterification, amidation, and reduction to the corresponding alcohol.

Intermediate in the Synthesis of Atorvastatin Analogues

While not a direct precursor in the most common industrial synthesis of Atorvastatin, this compound and its derivatives are valuable starting materials for the synthesis of analogues and other HMG-CoA reductase inhibitors. The core structure can be elaborated to introduce the necessary functionalities found in this class of drugs. The synthesis of Atorvastatin itself is a complex, multi-step process.

Role in Medicinal Chemistry

The 4-fluorophenyl moiety is a common feature in many pharmaceuticals. The fluorine atom can block metabolic oxidation at the para-position, thereby increasing the half-life of the drug. Furthermore, its electron-withdrawing nature can influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, which can be critical for receptor binding.

Signaling Pathway Involvement

While direct studies on the signaling pathway modulation by this compound are limited, its structural relative, valeric acid, has been shown to exert neuroprotective effects by modulating autophagy pathways and suppressing oxidative stress and neuroinflammation.[5] It is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in various diseases. For instance, the carboxylic acid group could be used as a handle to attach pharmacophores that interact with specific enzymes or receptors.

Signaling_Pathway_Hypothesis compound This compound Derivative target Target Protein (e.g., Enzyme, Receptor) compound->target Binding/ Inhibition pathway Signaling Pathway target->pathway Modulation response Cellular Response (e.g., Anti-inflammatory, Neuroprotective) pathway->response Regulation

Caption: Hypothetical role of a this compound derivative in a signaling pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of compounds, particularly in the field of medicinal chemistry. The presence of the fluorophenyl group offers potential advantages in drug design, making this compound a subject of continued interest for the development of novel therapeutics. Further research into its biological activities and the exploration of its derivatives are likely to uncover new applications and expand its utility in chemical and pharmaceutical research.

References

The Untapped Potential of 5-(4-Fluorophenyl)valeric Acid: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of drug discovery and development, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. 5-(4-Fluorophenyl)valeric acid, a structurally intriguing molecule, presents itself as a promising yet underexplored starting point for medicinal chemistry campaigns. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound, based on its chemical characteristics and by drawing parallels with structurally related bioactive compounds. While extensive research on this specific molecule is not yet prevalent in publicly available literature, its constituent moieties—a fluorinated phenyl ring and a valeric acid chain—are well-established pharmacophores, suggesting a high potential for biological activity.

This document will delve into the potential therapeutic areas where this compound and its derivatives could be impactful, propose hypothetical screening workflows, and provide example synthetic strategies for library generation.

Physicochemical Properties

A solid understanding of the physicochemical properties of a starting molecule is crucial for any drug discovery program. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₁H₁₃FO₂--INVALID-LINK--
Molecular Weight196.22 g/mol --INVALID-LINK--
AppearanceWhite to light yellow crystalline powder--INVALID-LINK--
Melting Point75-79 °C--INVALID-LINK--
CAS Number24484-22-8--INVALID-LINK--

Potential Therapeutic Applications and Mechanistic Hypotheses

The structural components of this compound suggest several potential avenues for therapeutic intervention. The presence of the 4-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins through favorable interactions, a common strategy in modern medicinal chemistry. The valeric acid moiety provides a handle for derivatization and can mimic endogenous fatty acids, potentially interacting with a range of biological targets.

Neurology and Neurodegenerative Diseases

Valproic acid, a structurally related short-chain fatty acid, is a well-established antiepileptic and mood-stabilizing drug. Its mechanisms of action are multifaceted, including the inhibition of histone deacetylases (HDACs) and modulation of GABAergic neurotransmission. It is plausible that this compound, as a lipophilic analogue, could exhibit similar or enhanced CNS activity.

  • Hypothesized Signaling Pathway: HDAC Inhibition

HDAC_Inhibition 5-FPVA_Derivative 5-(4-Fluorophenyl)valeric Acid Derivative HDAC Histone Deacetylase (HDAC) 5-FPVA_Derivative->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Increased) Chromatin_Relaxation Chromatin Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Neuroprotective Gene Transcription Chromatin_Relaxation->Gene_Transcription Therapeutic_Effect Neuroprotection Gene_Transcription->Therapeutic_Effect

Hypothesized HDAC inhibition pathway for neuroprotection.
Oncology

The fluorophenyl moiety is present in numerous anticancer drugs, where it can contribute to enhanced binding to target enzymes or receptors. Furthermore, the structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential activity against cyclooxygenase (COX) enzymes, which are often upregulated in cancerous tissues.

Inflammatory Diseases

Phenylalkanoic acids are a common structural motif in NSAIDs. By targeting enzymes like COX-1 and COX-2, derivatives of this compound could potentially be developed as novel anti-inflammatory agents.

Proposed Experimental Workflows and Protocols

To explore the therapeutic potential of this compound, a systematic screening approach is recommended. This would involve the synthesis of a focused library of derivatives followed by a cascade of in vitro and in vivo assays.

  • Proposed Screening Workflow

Screening_Workflow Start This compound Library_Synthesis Derivative Library Synthesis (Amides, Esters, etc.) Start->Library_Synthesis Primary_Screening Primary In Vitro Screening (e.g., HDAC, COX enzyme assays, cell viability) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification & Prioritization Primary_Screening->Hit_Identification Secondary_Screening Secondary Assays (e.g., Dose-response, selectivity) Hit_Identification->Secondary_Screening In_Vivo_Studies In Vivo Models (e.g., Epilepsy, Cancer xenograft) Secondary_Screening->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

A proposed workflow for screening this compound derivatives.
Example Experimental Protocol: In Vitro HDAC Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound derivatives against human recombinant HDAC1.

  • Materials:

    • Human recombinant HDAC1 enzyme.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Trichostatin A (TSA) as a positive control.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • Developer solution (containing a protease to cleave the deacetylated substrate).

    • Test compounds (derivatives of this compound) dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control (TSA) in assay buffer.

    • In a 96-well black microplate, add the HDAC1 enzyme to each well, followed by the test compounds or control.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate for 60 minutes at 37°C.

    • Stop the reaction by adding the developer solution.

    • Incubate for 15 minutes at 37°C.

    • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Synthetic Strategies for Derivative Library Generation

The carboxylic acid group of this compound is an excellent handle for chemical modification, allowing for the synthesis of a diverse library of amides and esters.

  • General Synthetic Scheme for Amide Derivatives

Amide_Synthesis Starting_Material This compound C₁₁H₁₃FO₂ Activation Activation (e.g., SOCl₂, EDCI/HOBt) Starting_Material->Activation Product Amide Derivative C₁₁H₁₂FNO-R Activation->Product Amine Amine R-NH₂ Amine->Product

A general scheme for the synthesis of amide derivatives.

While this compound is currently underexplored in medicinal chemistry literature, its structural features strongly suggest its potential as a valuable scaffold for the development of new therapeutic agents. By leveraging established knowledge of related pharmacophores and employing systematic screening and synthetic strategies, researchers can unlock the therapeutic potential of this promising molecule. This guide provides a foundational framework to inspire and direct future research efforts in neurology, oncology, and inflammatory diseases, with the ultimate goal of translating this chemical entity into novel clinical candidates.

An In-depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)valeric acid, a fluorinated carboxylic acid, is a key synthetic intermediate in the pharmaceutical industry, most notably in the production of Atorvastatin, a widely prescribed lipid-lowering medication. This technical guide provides a comprehensive review of the available literature on this compound, detailing its chemical and physical properties, established synthesis protocols, and exploring its potential, though not extensively studied, biological activities based on structural analogs. This document aims to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.[1]

PropertyValueReference
Molecular Formula C₁₁H₁₃FO₂[2]
Molecular Weight 196.22 g/mol [2]
CAS Number 24484-22-8[2]
Melting Point 75-79 °C[1]
Appearance White to light yellow crystalline powderSmolecule
Solubility Information not widely available, likely soluble in organic solvents.
SMILES O=C(O)CCCCC1=CC=C(F)C=C1
InChI Key BXEFPLJKYWEEAN-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is well-documented in patent literature, primarily in the context of Atorvastatin synthesis. Two principal routes have been described: the Knoevenagel condensation and Friedel-Crafts acylation.

Knoevenagel Condensation Route

This method involves the condensation of 4-fluorobenzaldehyde with a malonic ester, followed by hydrolysis and decarboxylation.

Experimental Protocol:

  • Step 1: Knoevenagel Condensation: 4-fluorobenzaldehyde is reacted with diethyl malonate in the presence of a base catalyst, such as piperidine or an immobilized enzyme, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is typically stirred at room temperature.

  • Step 2: Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to hydrolysis using a strong base, such as sodium hydroxide, followed by acidification and heating to induce decarboxylation, yielding this compound.

G cluster_0 Knoevenagel Condensation Route 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Condensation Condensation 4-Fluorobenzaldehyde->Condensation Diethyl_Malonate Diethyl_Malonate Diethyl_Malonate->Condensation Base_Catalyst Base_Catalyst Base_Catalyst->Condensation Intermediate_Ester Intermediate_Ester Condensation->Intermediate_Ester Hydrolysis_Decarboxylation Hydrolysis_Decarboxylation Intermediate_Ester->Hydrolysis_Decarboxylation Final_Product This compound Hydrolysis_Decarboxylation->Final_Product

Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.

Friedel-Crafts Acylation Route

This approach utilizes the acylation of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • Step 1: Friedel-Crafts Acylation: Fluorobenzene is reacted with glutaric anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent such as dichloromethane. The reaction is generally carried out at reduced temperatures to control selectivity. This step yields 4-(4-fluorobenzoyl)butyric acid.

  • Step 2: Reduction: The keto group of 4-(4-fluorobenzoyl)butyric acid is then reduced to a methylene group. A common method for this transformation is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

G cluster_1 Friedel-Crafts Acylation Route Fluorobenzene Fluorobenzene Acylation Acylation Fluorobenzene->Acylation Glutaric_Anhydride Glutaric_Anhydride Glutaric_Anhydride->Acylation Lewis_Acid AlCl3 Lewis_Acid->Acylation Keto_Acid_Intermediate 4-(4-Fluorobenzoyl)butyric Acid Acylation->Keto_Acid_Intermediate Reduction Reduction Keto_Acid_Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Biological Activities and Potential Applications

Direct studies on the biological activities of this compound are scarce in publicly available literature. Its primary documented application is as a crucial building block in the multi-step synthesis of Atorvastatin.[3][4][5][6][7][8][9] However, based on its structural features, some potential biological activities can be inferred from related compounds.

Inferred Activities from Valeric Acid

Valeric acid (pentanoic acid) is a short-chain fatty acid (SCFA) that is known to possess a range of biological activities. It is a product of gut microbiota and has been investigated for its effects on various physiological processes.[4] Studies have shown that valeric acid may exhibit:

  • Anti-inflammatory properties: By modulating cytokine production.

  • Neuroprotective effects: Potentially through the inhibition of histone deacetylases (HDACs).

  • Antimicrobial activity: Contributing to gut health by inhibiting the growth of pathogenic bacteria.

It is plausible that the valeric acid backbone of this compound could contribute to similar, albeit modulated, activities.

Inferred Activities from Fluorophenyl Carboxylic Acids

The presence of a fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. Other small fluorophenyl-containing carboxylic acids have been explored for various therapeutic targets, although no direct link to this compound has been established.

Role as a Synthetic Intermediate

The most significant and well-established role of this compound is as a precursor in the industrial synthesis of Atorvastatin. In this context, the valeric acid side chain is elaborated and incorporated into the pyrrole core of the final drug molecule.

G cluster_2 Role in Atorvastatin Synthesis Starting_Materials Simple Precursors Synthesis_Intermediate This compound Starting_Materials->Synthesis_Intermediate Further_Elaboration Further_Elaboration Synthesis_Intermediate->Further_Elaboration Pyrrole_Core_Formation Pyrrole_Core_Formation Further_Elaboration->Pyrrole_Core_Formation Atorvastatin Atorvastatin Pyrrole_Core_Formation->Atorvastatin

Caption: Logical relationship of this compound as an intermediate in the synthesis of Atorvastatin.

Conclusion

This compound is a compound of significant interest in the field of pharmaceutical synthesis. While its own biological profile remains largely unexplored, its role as a key intermediate for the synthesis of Atorvastatin is firmly established. The synthetic routes to this compound are well-defined, offering reliable methods for its production. Future research could focus on investigating the potential intrinsic biological activities of this compound and its simple derivatives, drawing inspiration from the known properties of valeric acid and other fluorinated carboxylic acids. Such studies could potentially uncover new therapeutic applications for this readily accessible molecule.

References

The Emergence of a Key Synthetic Building Block: A Technical History of 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 29, 2025 – A comprehensive technical review released today sheds light on the history and discovery of 5-(4-Fluorophenyl)valeric acid, a crucial intermediate in modern pharmaceutical synthesis. While not a therapeutic agent in its own right, the development and availability of this fluorinated phenylalkanoic acid have played a significant, albeit often behind-the-scenes, role in the production of life-saving medications. This whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this important compound.

A Molecule Born of Synthetic Necessity

The history of this compound is intrinsically linked to the rise of synthetic organic chemistry and the increasing demand for complex molecular scaffolds in drug discovery. While a singular "discovery" event is not well-documented in the scientific literature, its emergence can be traced to the broader exploration of fluorinated organic compounds and their unique properties in medicinal chemistry. The introduction of a fluorine atom into an organic molecule can significantly alter its metabolic stability, binding affinity, and pharmacokinetic profile.

The primary driver for the synthesis and subsequent commercial availability of this compound appears to be its utility as a key building block in the industrial synthesis of more complex active pharmaceutical ingredients (APIs). Notably, it has been identified as a valuable intermediate in the manufacturing process of Atorvastatin, the active ingredient in the blockbuster cholesterol-lowering drug Lipitor.[1] The structural framework of this compound provides a pre-formed phenylpentanoic acid moiety, which is a core component of the final drug structure.

Physicochemical Characteristics

This compound is a white to off-white crystalline solid with the chemical formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol .[2][3] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₁H₁₃FO₂[2][3]
Molecular Weight196.22 g/mol [2][3]
CAS Number24484-22-8[2][3]
Melting Point75-79 °C[2]
AppearanceWhite to light yellow crystalline powder[4]

Synthesis Methodologies

Several synthetic routes to this compound have been described, reflecting standard organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Key Experimental Protocols

1. Knoevenagel Condensation followed by Hydrolysis and Decarboxylation:

This classical approach involves the reaction of 4-fluorobenzaldehyde with a malonic ester, such as diethyl malonate, in the presence of a base. The resulting intermediate undergoes subsequent hydrolysis and decarboxylation to yield the desired product.[4]

  • Step 1: Knoevenagel Condensation: 4-Fluorobenzaldehyde and diethyl malonate are reacted in the presence of a base like piperidine or sodium ethoxide in a suitable solvent such as ethanol or toluene. The reaction mixture is typically heated to drive the condensation.

  • Step 2: Hydrolysis: The resulting diethyl 2-(4-fluorobenzylidene)malonate is hydrolyzed using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. This step converts the ester groups to carboxylate salts.

  • Step 3: Decarboxylation: The hydrolyzed intermediate is acidified and heated. The malonic acid derivative is unstable under these conditions and readily loses carbon dioxide to form this compound.

2. Alkylation of 4-Fluorophenylacetonitrile:

An alternative route begins with 4-fluorophenylacetonitrile. This method involves a sequence of alkylation and hydrolysis steps.[4]

  • Step 1: Alkylation: 4-Fluorophenylacetonitrile is deprotonated with a strong base, such as sodium amide or lithium diisopropylamide (LDA), to form a carbanion. This is then reacted with a suitable three-carbon electrophile, like 1,3-dibromopropane or 1-bromo-3-chloropropane, to introduce the remainder of the valeric acid carbon chain.

  • Step 2: Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding this compound.

Below is a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_knoevenagel Knoevenagel Condensation Route cluster_alkylation Alkylation Route start1 4-Fluorobenzaldehyde + Diethyl Malonate step1_1 Knoevenagel Condensation start1->step1_1 inter1 Diethyl 2-(4-fluorobenzylidene)malonate step1_1->inter1 step1_2 Hydrolysis inter1->step1_2 inter2 (4-Fluorobenzylidene)malonic acid step1_2->inter2 step1_3 Decarboxylation inter2->step1_3 end_product This compound step1_3->end_product start2 4-Fluorophenylacetonitrile + 1,3-Dihalopropane step2_1 Alkylation start2->step2_1 inter3 5-(4-Fluorophenyl)pentanenitrile step2_1->inter3 step2_2 Hydrolysis inter3->step2_2 step2_2->end_product

General synthetic routes to this compound.

Biological Significance and Future Outlook

While there is a notable absence of published in-depth pharmacological studies directly on this compound, its structural similarity to other biologically active phenylalkanoic acids suggests potential, albeit unexplored, therapeutic relevance. The broader class of valeric acid derivatives has been investigated for a range of biological activities.

The primary significance of this compound remains its role as a key synthetic intermediate. The efficiency and cost-effectiveness of its production have a direct impact on the manufacturing of essential medicines. Future research may focus on developing more sustainable and greener synthetic methods for its production. Furthermore, the compound could serve as a scaffold for the development of new chemical entities in various therapeutic areas, leveraging the advantageous properties conferred by the fluorine atom.

This technical guide provides a foundational understanding of this compound, from its synthetic origins to its crucial role in the pharmaceutical industry. As drug development continues to evolve, the importance of such key building blocks in enabling the synthesis of complex and life-saving molecules cannot be overstated.

References

Fluorinated building blocks in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fluorinated Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This guide provides a comprehensive overview of the role of fluorinated building blocks in drug discovery, detailing their synthesis, impact on physicochemical and pharmacological properties, and application in the development of novel therapeutics. Through a combination of in-depth analysis, detailed experimental protocols, and quantitative data, this document serves as a valuable resource for researchers and professionals in the field of drug development.

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for modulating the characteristics of drug molecules.[1][2] Its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows for its introduction often without significant steric hindrance.[3] The high strength of the carbon-fluorine (C-F) bond (approximately 116 kcal/mol compared to 99 kcal/mol for a C-H bond) contributes significantly to the metabolic stability of fluorinated compounds.[2]

The introduction of fluorine can profoundly influence a molecule's:

  • Metabolic Stability: By blocking sites of oxidative metabolism, fluorination can increase a drug's half-life and bioavailability.[1]

  • Lipophilicity (LogP): Fluorine's effect on lipophilicity is context-dependent; it can either increase or decrease LogP, allowing for fine-tuning of a compound's solubility and permeability.[2]

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups and decrease the basicity of amines, impacting a drug's ionization state and target interactions.[4]

  • Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[5]

  • Conformation: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.[4]

This guide will delve into the practical aspects of utilizing fluorinated building blocks, providing actionable information for their synthesis and evaluation in drug discovery programs.

Synthesis of Fluorinated Building Blocks

The ability to strategically introduce fluorine into a molecule is paramount. A variety of synthetic methods are available, ranging from the use of fluorinated starting materials to late-stage fluorination techniques.

Synthesis of Fluorinated Aromatic and Heterocyclic Building Blocks

Aromatic and heterocyclic scaffolds are prevalent in pharmaceuticals. The introduction of fluorine to these systems can significantly enhance their drug-like properties.

2.1.1. Synthesis of 2-(Trifluoromethyl)-1H-benzo[d]imidazole

This protocol describes the synthesis of a trifluoromethylated benzimidazole derivative via the Phillips cyclocondensation reaction.[4]

  • Materials: Substituted 1,2-phenylenediamine, trifluoroacetic acid.

  • Procedure:

    • A mixture of the substituted 1,2-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.2 equivalents) is heated.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., sodium bicarbonate solution).

    • The crude product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)-1H-benzo[d]imidazole derivative.[6]

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

2.1.2. Synthesis of 4-(Difluoromethoxy)aniline

This procedure outlines the preparation of a difluoromethoxylated aniline, a valuable building block in medicinal chemistry.[7]

  • Materials: 4-Nitrophenol, sodium hydroxide, monochlorodifluoromethane, ferric oxide, activated carbon, hydrazine hydrate.

  • Procedure:

    • 4-Nitrophenol is reacted with sodium hydroxide to form sodium 4-nitrophenoxide.

    • The resulting phenoxide is then reacted with monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.

    • The nitro group of 4-(difluoromethoxy)nitrobenzene is reduced to an amine using hydrazine hydrate in the presence of a catalyst system comprising ferric oxide and activated carbon to produce 4-(difluoromethoxy)aniline.[8]

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of Fluorinated Aliphatic Building Blocks

The incorporation of fluorine into aliphatic and alicyclic systems provides access to novel chemical space with improved properties.

2.2.1. Synthesis of Fluorinated Oxetanes

This protocol describes a novel copper-catalyzed method for the synthesis of α,α-difluoro-oxetanes from epoxides.[9][10]

  • Materials: Aryl epoxide, difluorocarbene precursor, copper catalyst.

  • Procedure:

    • A mixture of the aryl epoxide and a commercially available difluorocarbene precursor is treated with a copper catalyst in a suitable solvent.

    • The reaction proceeds via the selective insertion of a difluorocarbene species into the epoxide ring.

    • The reaction mixture is stirred at the appropriate temperature until completion, as monitored by TLC or GC-MS.

    • The reaction is quenched, and the product is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The crude product is purified by column chromatography to yield the desired α,α-difluoro-oxetane.[11]

  • Characterization: The structure of the fluorinated oxetane is confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Impact of Fluorination on Drug Properties: Quantitative Analysis

The decision to incorporate fluorine into a drug candidate is often driven by the desire to optimize its physicochemical and pharmacological properties. The following tables provide a quantitative comparison of key parameters for fluorinated versus non-fluorinated analogs.

Table 1: Comparison of Physicochemical Properties

Compound Pair Structure LogP (Non-fluorinated) LogP (Fluorinated) pKa (Non-fluorinated) pKa (Fluorinated) Reference(s)
Morphine vs. Fluoromorphine0.9Varies with position8.2Lowered[12]
4-Substituted Piperidine BenzamidesVariesVariesIncreases with substituent electronegativity--[11]
Saturated HeterocyclesVariesVariesVariesVariesDecreases with proximity of F to protonation center[8][13][14]

Table 2: Comparison of Biological Activity (IC₅₀ Values)

Drug Target Inhibitor Pair (Non-F vs. F) IC₅₀ (Non-fluorinated) IC₅₀ (Fluorinated) Reference(s)
p38 MAP Kinase4-Phenyl-5-(4-pyridyl)-1H-imidazole vs. 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole-48 nM[15][16][17]
Hedgehog Signaling Pathway4-(2-pyrimidinylamino)benzamide analog-0.050 nM (Compound 15h)[5]
PARP-1Tricyclic indole analogsVariesGenerally less growth inhibitory[18]

Experimental Protocols for Compound Evaluation

The successful development of fluorinated drug candidates relies on robust and reproducible in vitro assays to assess their properties.

Metabolic Stability Assay using Human Liver Microsomes

This protocol details a standard procedure for determining the in vitro metabolic stability of a compound.[1][2][10][19][20][21][22][23]

  • Objective: To determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in human liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound (10 mM stock in DMSO)

    • Phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (ACN) with an internal standard (IS)

    • 96-well plates

    • Incubator shaker (37°C)

    • LC-MS/MS system

  • Procedure:

    • Preparation:

      • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

      • Prepare the HLM suspension in phosphate buffer (e.g., 0.5 mg/mL).

      • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Incubation:

      • In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C for 5-10 minutes.

      • Initiate the metabolic reaction by adding the NADPH regenerating system. Include a control incubation without the NADPH regenerating system.

    • Time-Point Sampling:

      • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold ACN with IS to the respective wells.

    • Sample Processing and Analysis:

      • Centrifuge the plate to precipitate the proteins.

      • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) = (V/P) * (0.693 / t₁/₂), where V is the incubation volume and P is the amount of microsomal protein.

Caco-2 Permeability Assay

This protocol describes the assessment of a compound's intestinal permeability using the Caco-2 cell monolayer model.[1][2][19][20][21]

  • Objective: To determine the apparent permeability coefficient (Pₐₚₚ) of a test compound across a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells

    • Cell culture medium (e.g., DMEM with supplements)

    • Transwell® inserts (e.g., 24-well format)

    • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

    • Test compound

    • Lucifer yellow (for monolayer integrity testing)

    • LC-MS/MS system

  • Procedure:

    • Cell Culture and Monolayer Formation:

      • Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

      • Change the culture medium every 2-3 days.

    • Monolayer Integrity Test:

      • Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold.

      • Alternatively, perform a Lucifer yellow permeability assay to assess monolayer integrity.

    • Permeability Assay:

      • Wash the monolayers with transport buffer.

      • Add the test compound solution (in transport buffer) to the apical (A) or basolateral (B) side of the monolayer (donor compartment).

      • Add fresh transport buffer to the receiver compartment.

      • Incubate the plates at 37°C with gentle shaking.

      • At specified time points, collect samples from the receiver compartment and replace with fresh buffer.

    • Sample Analysis:

      • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Pₐₚₚ) using the following equation: Pₐₚₚ = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio (Pₐₚₚ(B-A) / Pₐₚₚ(A-B)) can be calculated to assess the involvement of active efflux transporters.

Signaling Pathways and Experimental Workflows

Fluorinated compounds have been successfully developed to target a variety of signaling pathways implicated in disease. The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows relevant to fluorinated drug discovery.

Drug_Discovery_Workflow cluster_Discovery Discovery & Lead ID cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development Target ID Target ID HTS HTS Target ID->HTS Hit ID Hit ID HTS->Hit ID Hit-to-Lead Hit-to-Lead Hit ID->Hit-to-Lead SAR SAR Hit-to-Lead->SAR Fluorination Strategy ADME/Tox ADME/Tox SAR->ADME/Tox In Vivo Efficacy In Vivo Efficacy ADME/Tox->In Vivo Efficacy ADME/Tox->In Vivo Efficacy IND IND In Vivo Efficacy->IND

A generalized workflow for drug discovery, highlighting the role of fluorination in lead optimization.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Fluorinated Inhibitor Fluorinated Inhibitor Fluorinated Inhibitor->PI3K

The PI3K/Akt/mTOR signaling pathway with inhibition by a fluorinated drug.

JAK_STAT_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits JAK->Receptor phosphorylates JAK->STAT phosphorylates STAT Dimer STAT Dimer STAT->STAT Dimer Nucleus Nucleus STAT Dimer->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Fluorinated JAKi Fluorinated JAKi Fluorinated JAKi->JAK

The JAK/STAT signaling pathway and its inhibition by a fluorinated JAK inhibitor.

Wnt_Signaling_Pathway Wnt Wnt Frizzled/LRP Frizzled/LRP Wnt->Frizzled/LRP Dishevelled Dishevelled Frizzled/LRP->Dishevelled activates Destruction Complex Destruction Complex Dishevelled->Destruction Complex inhibits β-catenin β-catenin Destruction Complex->β-catenin degrades GSK3β GSK3β Nucleus Nucleus β-catenin->Nucleus translocates to TCF/LEF TCF/LEF β-catenin->TCF/LEF activates Gene Transcription Gene Transcription TCF/LEF->Gene Transcription

The canonical Wnt/β-catenin signaling pathway.

Hedgehog_Signaling_Pathway Hedgehog Hedgehog Patched Patched Hedgehog->Patched inhibits Smoothened Smoothened Patched->Smoothened inhibits SUFU SUFU Smoothened->SUFU inhibits GLI GLI SUFU->GLI inhibits Nucleus Nucleus GLI->Nucleus translocates to Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Fluorinated SMOi Fluorinated SMOi Fluorinated SMOi->Smoothened inhibits

The Hedgehog signaling pathway with inhibition by a fluorinated Smoothened inhibitor.

Conclusion

The strategic incorporation of fluorine is a well-established and powerful strategy in modern drug discovery. Fluorinated building blocks offer a versatile toolkit for medicinal chemists to fine-tune the properties of lead compounds, addressing challenges related to metabolic stability, potency, and pharmacokinetics. A thorough understanding of the synthesis of these building blocks and the impact of fluorination on molecular properties is crucial for their successful application. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to leverage the unique benefits of fluorine in the development of the next generation of therapeutics. As synthetic methodologies continue to evolve, the role of fluorinated compounds in medicine is poised to expand even further.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(4-Fluorophenyl)valeric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-(4-fluorophenyl)valeric acid and its derivatives. This compound serves as a valuable building block in medicinal chemistry due to the presence of the 4-fluorophenyl group, a common motif in pharmaceuticals that can enhance metabolic stability and binding affinity. The following sections detail two primary synthetic routes, protocols for derivative synthesis, and notes on potential therapeutic applications with supporting data for structurally related compounds.

Section 1: Synthesis of this compound

Two common and effective pathways for the synthesis of this compound are the Friedel-Crafts acylation route and the Knoevenagel condensation route.

Route A: Friedel-Crafts Acylation Pathway

This route involves the acylation of fluorobenzene with glutaric anhydride to form a keto-acid intermediate, which is subsequently reduced to the desired product.

Workflow for Friedel-Crafts Acylation Route cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Carbonyl Reduction start Fluorobenzene + Glutaric Anhydride catalyst AlCl3 Catalyst in Methylene Chloride start->catalyst reaction1 Reaction at 10-15°C catalyst->reaction1 workup1 Acidic Work-up (HCl/Ice) reaction1->workup1 product1 4-(4-fluorobenzoyl)butyric acid workup1->product1 reagents2 Hydrazine Hydrate + KOH in Ethylene Glycol product1->reagents2 Intermediate reaction2 Wolff-Kishner Reduction (Heating to ~200°C) reagents2->reaction2 workup2 Acidification & Extraction reaction2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the Friedel-Crafts Acylation route.

Experimental Protocol 1.1: Synthesis of 4-(4-fluorobenzoyl)butyric acid

This protocol is adapted from a procedure for Friedel-Crafts acylation.[1]

  • Materials:

    • Anhydrous aluminum chloride (AlCl₃)

    • Methylene chloride (CH₂Cl₂)

    • Fluorobenzene

    • Glutaric anhydride

    • Concentrated hydrochloric acid (HCl)

    • Crushed ice

    • Standard laboratory glassware

  • Procedure:

    • Suspend anhydrous aluminum chloride (e.g., 300 g) in methylene chloride (e.g., 500 ml) in a reaction vessel equipped with a stirrer and cooling bath.

    • Cool the mixture to 10°C.

    • Prepare a solution of glutaric anhydride (e.g., 100 g) and fluorobenzene (e.g., 45 g) in methylene chloride (e.g., 500 ml).

    • Slowly add the glutaric anhydride/fluorobenzene solution to the aluminum chloride suspension over 3 hours, maintaining the temperature between 10-15°C.[1]

    • After the addition is complete, stir the reaction mixture for an additional hour at the same temperature.

    • Prepare a mixture of crushed ice (e.g., 700 g) and concentrated HCl (e.g., 300 ml).

    • Slowly pour the reaction mixture onto the ice/HCl mixture, ensuring the temperature remains below 10°C.

    • Allow the mixture to warm to 25°C.

    • Distill off the methylene chloride under reduced pressure at a temperature below 50°C.

    • The remaining aqueous layer can be extracted, and the product purified, typically yielding the desired keto-acid.

Experimental Protocol 1.2: Synthesis of this compound (Wolff-Kishner Reduction)

This is a general protocol for the Huang-Minlon modification of the Wolff-Kishner reduction.[2]

  • Materials:

    • 4-(4-fluorobenzoyl)butyric acid

    • Ethylene glycol

    • Potassium hydroxide (KOH)

    • Hydrazine hydrate (85%)

    • Hydrochloric acid (for work-up)

    • Standard laboratory glassware with a distillation setup

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve 4-(4-fluorobenzoyl)butyric acid (1 mole equivalent) and potassium hydroxide (4 mole equivalents) in ethylene glycol.

    • Add hydrazine hydrate (2-3 mole equivalents) to the mixture.

    • Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate.

    • Reconfigure the apparatus for distillation and remove water and excess hydrazine by distilling until the internal temperature reaches approximately 200°C.[2]

    • Once the temperature reaches ~200°C, reattach the reflux condenser and continue to heat at this temperature for an additional 3-4 hours. Nitrogen gas will evolve during this period.[2]

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the mixture with concentrated HCl until it is acidic to litmus paper.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by recrystallization or column chromatography.

Table 1: Quantitative Data for the Friedel-Crafts Acylation Route

StepReactionReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1Friedel-Crafts AcylationFluorobenzene, Glutaric Anhydride, AlCl₃Methylene Chloride10-154~79[1]
2Wolff-Kishner ReductionHydrazine Hydrate, KOHEthylene Glycol~2003-6High (Typically >80)[2]
Route B: Knoevenagel Condensation Pathway

This pathway begins with the base-catalyzed condensation of 4-fluorobenzaldehyde and diethyl malonate. The resulting intermediate undergoes hydrolysis, decarboxylation, and reduction of the carbon-carbon double bond to yield the final product.

Workflow for Knoevenagel Condensation Route cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrolysis, Decarboxylation & Reduction start 4-Fluorobenzaldehyde + Diethyl Malonate catalyst Immobilized Gelatine Catalyst in DMSO start->catalyst reaction1 Reaction at Room Temperature catalyst->reaction1 workup1 Extraction with Hexane reaction1->workup1 product1 Diethyl 2-(4-fluorobenzylidene)malonate workup1->product1 reagents2 1. HBr/AcOH (Hydrolysis/ Decarboxylation) 2. H₂, Pd/C (Reduction) product1->reagents2 Intermediate reaction2 Sequential Reaction (Reflux, then Hydrogenation) reagents2->reaction2 workup2 Filtration & Purification reaction2->workup2 product2 This compound workup2->product2

Caption: Experimental workflow for the Knoevenagel Condensation route.

Experimental Protocol 2.1: Synthesis of Diethyl 2-(4-fluorobenzylidene)malonate

This protocol uses a green catalyst for the Knoevenagel condensation.[3]

  • Materials:

    • 4-Fluorobenzaldehyde

    • Diethyl malonate

    • Immobilized Gelatine on Immobead IB-350 (or another suitable base like piperidine)

    • Dimethyl sulfoxide (DMSO)

    • Hexane

    • Standard laboratory glassware

  • Procedure:

    • In a reaction vessel, combine 4-fluorobenzaldehyde (1 mole equivalent) and diethyl malonate (1.2 mole equivalents) in DMSO.

    • Add the immobilized Gelatine catalyst.

    • Stir the mixture at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, extract the product from the DMSO solution using hexane.

    • The hexane layer can be washed, dried, and concentrated to yield the product. The DMSO and catalyst can often be recycled.[3]

Experimental Protocol 2.2: Synthesis of this compound

This protocol combines hydrolysis, decarboxylation, and a subsequent catalytic hydrogenation adapted from a similar procedure.[4][5]

  • Materials:

    • Diethyl 2-(4-fluorobenzylidene)malonate

    • Hydrobromic acid (HBr)

    • Acetic acid (AcOH)

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas (H₂)

    • Ethanol or Tetrahydrofuran (THF)

    • Hydrogenation apparatus

  • Procedure:

    • Hydrolysis and Decarboxylation: Reflux a mixture of diethyl 2-(4-fluorobenzylidene)malonate in a mixture of HBr and AcOH. This step hydrolyzes the esters and promotes decarboxylation to yield 4-fluorocinnamic acid.[5]

    • After cooling, the intermediate 4-fluorocinnamic acid can be isolated.

    • Catalytic Hydrogenation: Dissolve the isolated 4-fluorocinnamic acid in a suitable solvent like ethanol or THF in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by recrystallization.

Table 2: Quantitative Data for the Knoevenagel Condensation Route

StepReactionCatalystSolventTemperatureTimeYield (%)Reference
1Knoevenagel CondensationImmobilized GelatineDMSORoom Temp.N/A85-89[3]
2Hydrolysis/DecarboxylationHBr/AcOH-RefluxN/AGood[5]
3Catalytic HydrogenationPd/CTHF/EthanolRoom Temp.4 h~95[4]

Section 2: Application Notes

This compound and its derivatives are of significant interest to drug development professionals due to their potential to modulate various biological pathways. The fluorophenyl moiety is a well-established pharmacophore that can improve potency, selectivity, and pharmacokinetic properties.

Potential as Anticancer Agents

Many compounds containing a fluorophenyl group exhibit significant anticancer activity. These compounds often function by inhibiting key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

Potential Inhibition of the PI3K/AKT Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes Inhibitor 5-(4-Fluorophenyl)valeric Acid Derivative Inhibitor->PI3K Potential Inhibition Inhibitor->AKT

Caption: Potential mechanism of action via the PI3K/AKT pathway.

Table 3: Anticancer Activity of Structurally Related Fluorophenyl Amide and Oxadiazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM) or Growth Percent (GP)Reference
Flavonoid-based Amide (3-fluorophenyl)MDA-MB-231 (Breast)2.51 ± 0.93[2]
Flavonoid-based Amide (3,5-difluorophenyl)MDA-MB-231 (Breast)2.49 ± 0.44[2]
Flavonoid-based Amide (4-nitrophenyl)HepG2 (Liver)1.86 ± 0.35[2]
1,3,4-Oxadiazole (4-fluorophenyl)MDA-MB-435 (Melanoma)GP = 6.82[6]
1,3,4-Oxadiazole (4-fluorophenyl)K-562 (Leukemia)GP = 24.80[6]

Note: IC₅₀ is the concentration that inhibits 50% of cell growth. GP is the growth percentage relative to untreated controls.

Potential as Histone Deacetylase (HDAC) Inhibitors

Valeric acid is a short-chain fatty acid, and this class of compounds is known to exhibit histone deacetylase (HDAC) inhibitory activity. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. The combination of a valeric acid structure with a fluorophenyl "cap" group makes these derivatives promising candidates for novel HDAC inhibitors.[7]

Logic Diagram for HDAC Inhibition Core This compound Core Structure Cap 4-Fluorophenyl Group (Cap Region) Core->Cap Linker Valeric Acid Chain (Linker Region) Core->Linker ZBG Carboxylic Acid (Zinc-Binding Group) Core->ZBG HDAC HDAC Enzyme ZBG->HDAC Binds to Zinc Ion in Active Site Inhibition Inhibition of Gene Silencing HDAC->Inhibition

Caption: Pharmacophore model for potential HDAC inhibition.

Potential as Anti-inflammatory Agents

Many nonsteroidal anti-inflammatory drugs (NSAIDs) contain arylpropionic or arylacetic acid motifs. The structure of this compound is related to these classes of compounds. Its derivatives could potentially act as inhibitors of cyclooxygenase (COX) enzymes or modulate the production of inflammatory cytokines like TNF-α.[8][9]

Table 4: Anti-inflammatory Activity of a Structurally Related Pyrrole Derivative

CompoundModelDosingEffectReference
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edema in rats40 mg/kg (repeated)Significant reduction in edema and serum TNF-α[8][9]

This data suggests that aryl-substituted carboxylic acids can have potent anti-inflammatory effects, providing a rationale for investigating this compound derivatives in similar models.

References

Application Notes and Protocols for the Synthesis of 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-(4-fluorophenyl)valeric acid, a valuable intermediate in organic synthesis and potential building block for pharmaceutical compounds. The protocols are based on established chemical transformations and offer guidance on reaction conditions, reagent handling, and product purification.

Introduction

This compound is a carboxylic acid derivative containing a fluorophenyl group. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules, making this compound an attractive starting material in drug discovery programs. This document outlines two primary synthetic routes for its preparation: a two-step sequence involving Friedel-Crafts acylation followed by a Wolff-Kishner or Clemmensen reduction, and a classical malonic ester synthesis.

Data Presentation

The following tables summarize the quantitative data associated with the key reaction steps in the synthesis of this compound.

Table 1: Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride

ParameterValueReference
Reactants Fluorobenzene, Glutaric Anhydride[1]
Catalyst Aluminum Chloride (AlCl₃)[1]
Solvent Dichloromethane[1]
Reaction Temperature 0-10 °C[1]
Reaction Time Not specified[1]
Reported Yield 78-95%[1][2]
Purity Not specified

Table 2: Reduction of 4-(4-Fluorobenzoyl)butyric Acid

ParameterWolff-Kishner (Huang-Minlon)Clemmensen Reduction
Reactant 4-(4-Fluorobenzoyl)butyric Acid4-(4-Fluorobenzoyl)butyric Acid
Reagents Hydrazine hydrate, Potassium hydroxideZinc amalgam (Zn(Hg)), Hydrochloric acid
Solvent Diethylene glycolToluene/Water
Reaction Temperature Up to 195 °CReflux
Reaction Time ~4 hoursNot specified
Reported Yield ~95% (for a similar substrate)Not specified for this substrate
Purity Not specifiedNot specified

Table 3: Malonic Ester Synthesis of this compound (Representative)

ParameterAlkylationHydrolysis & Decarboxylation
Reactants Diethyl malonate, 1-bromo-3-(4-fluorophenyl)propaneDiethyl 2-(3-(4-fluorophenyl)propyl)malonate
Base/Reagent Sodium ethoxideSulfuric acid, Water, Acetic acid
Solvent Ethanol-
Reaction Temperature RefluxReflux
Reaction Time Not specifiedNot specified
Expected Yield Moderate to highHigh
Purity Intermediate purified by distillationFinal product purified by distillation or recrystallization

Experimental Protocols

Route 1: Friedel-Crafts Acylation and Reduction

This route involves the initial formation of a ketoacid intermediate, 4-(4-fluorobenzoyl)butyric acid, via Friedel-Crafts acylation, followed by the reduction of the ketone functionality.

Protocol 1.1: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid

Materials:

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Fluorobenzene

  • Glutaric anhydride

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

Procedure: [1]

  • To a stirred suspension of 25 g of aluminum chloride in 50 ml of dichloromethane, add 4.5 ml of fluorobenzene.

  • Prepare a solution of 10 g of glutaric anhydride and 4.5 ml of fluorobenzene in 50 ml of dichloromethane.

  • Slowly add the glutaric anhydride solution to the aluminum chloride suspension at room temperature.

  • Stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice and concentrated HCl solution, maintaining the temperature between 0-10 °C.

  • Filter the resulting solid precipitate.

  • Dissolve the wet solid in an aqueous sodium bicarbonate solution at 60-70 °C.

  • Filter the solution to remove any insoluble material.

  • Cool the filtrate and acidify to pH 2.0 by adding concentrated hydrochloric acid.

  • Collect the precipitated solid by filtration and dry under vacuum at 60-70 °C to yield 4-(4-fluorobenzoyl)butyric acid.

Protocol 1.2: Reduction of 4-(4-Fluorobenzoyl)butyric Acid

Two common methods for the reduction of the aryl ketone are the Wolff-Kishner reduction (basic conditions) and the Clemmensen reduction (acidic conditions).

Option A: Wolff-Kishner Reduction (Huang-Minlon Modification)

Materials:

  • 4-(4-Fluorobenzoyl)butyric acid

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure: (Adapted from a general high-yield procedure)[3]

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 4-(4-fluorobenzoyl)butyric acid in diethylene glycol.

  • Add an excess of hydrazine hydrate and potassium hydroxide pellets.

  • Heat the mixture to reflux for 1-2 hours.

  • Reconfigure the apparatus for distillation and remove the water and excess hydrazine until the temperature of the reaction mixture reaches approximately 195 °C.

  • Return to a reflux setup and continue heating for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain this compound.

Option B: Clemmensen Reduction

Materials:

  • 4-(4-Fluorobenzoyl)butyric Acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated Hydrochloric acid (HCl)

  • Toluene

Procedure: (General procedure)[4][5]

  • Prepare amalgamated zinc by stirring zinc granules with a 5% mercury(II) chloride solution for a few minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, water, and a solution of 4-(4-fluorobenzoyl)butyric acid in toluene.

  • Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated hydrochloric acid may be added during the reaction.

  • After the reaction is complete (monitor by TLC), cool the mixture and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting this compound by distillation or recrystallization.

Route 2: Malonic Ester Synthesis

This classic method builds the carbon chain through alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.

Protocol 2.1: Synthesis of Diethyl 2-(3-(4-fluorophenyl)propyl)malonate (Representative)

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl malonate

  • 1-Bromo-3-(4-fluorophenyl)propane (This would need to be synthesized separately or procured)

Procedure: (General malonic ester synthesis protocol)[6][7][8]

  • In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol.

  • To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • After the formation of the enolate is complete, add 1-bromo-3-(4-fluorophenyl)propane dropwise.

  • Heat the reaction mixture to reflux until the alkylation is complete (monitor by TLC).

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diethyl 2-(3-(4-fluorophenyl)propyl)malonate by vacuum distillation.

Protocol 2.2: Hydrolysis and Decarboxylation to this compound (Representative)

Materials:

  • Diethyl 2-(3-(4-fluorophenyl)propyl)malonate

  • Sulfuric acid (concentrated)

  • Water

  • Acetic acid

Procedure: (General hydrolysis and decarboxylation protocol)[9][10]

  • In a round-bottom flask, combine the diethyl 2-(3-(4-fluorophenyl)propyl)malonate with a mixture of sulfuric acid, water, and acetic acid.

  • Heat the mixture to reflux until both the hydrolysis of the ester groups and the decarboxylation are complete (evolution of CO₂ will cease).

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the final product by vacuum distillation or recrystallization.

Mandatory Visualization

Synthesis_Workflow_Friedel_Crafts fluorobenzene Fluorobenzene friedel_crafts Friedel-Crafts Acylation fluorobenzene->friedel_crafts glutaric_anhydride Glutaric Anhydride glutaric_anhydride->friedel_crafts intermediate 4-(4-Fluorobenzoyl)butyric Acid reduction Reduction (Wolff-Kishner or Clemmensen) intermediate->reduction final_product This compound friedel_crafts->intermediate reduction->final_product

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation and subsequent reduction.

Synthesis_Workflow_Malonic_Ester diethyl_malonate Diethyl Malonate alkylation Alkylation diethyl_malonate->alkylation alkyl_halide 1-Bromo-3-(4-fluorophenyl)propane alkyl_halide->alkylation intermediate Diethyl 2-(3-(4-fluorophenyl)propyl)malonate hydrolysis_decarboxylation Hydrolysis & Decarboxylation intermediate->hydrolysis_decarboxylation final_product This compound alkylation->intermediate hydrolysis_decarboxylation->final_product

Caption: Workflow for the malonic ester synthesis of this compound.

References

Application Notes and Protocols for the Characterization of 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive characterization of 5-(4-Fluorophenyl)valeric acid using various analytical techniques. The protocols are intended to serve as a guide for researchers in quality control, process development, and formulation studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
CAS Number 24484-22-8
Appearance White to off-white solid
Melting Point 75-79 °C
Purity (Typical) ≥97%

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a robust method for determining the purity of this compound and for its quantification in various sample matrices. A reversed-phase HPLC method is described below.

Experimental Protocol: HPLC

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% phosphoric acid. Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the analyte in the sample from the calibration curve. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Quantitative Data Summary: HPLC
ParameterExpected Value
Retention Time 4-6 minutes (typical)
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN:H2O with 0.1% H3PO4) HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC StandardSol Standard Solutions StandardSol->HPLC SampleSol Sample Solution SampleSol->HPLC DataAcq Data Acquisition HPLC->DataAcq Calibration Calibration Curve Construction DataAcq->Calibration Quantification Quantification & Purity Calculation Calibration->Quantification Result Final Report Quantification->Result

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile impurities and for confirming the structure of this compound, typically after derivatization to increase its volatility.

Experimental Protocol: GC-MS

Objective: To identify volatile impurities and confirm the structure of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl esters (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Methanol (anhydrous)

  • Boron trifluoride-methanol solution (BF₃-MeOH, 14%) or other derivatizing agents like (N,O-Bis(trimethylsilyl)trifluoroacetamide) BSTFA

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • This compound sample

Procedure:

  • Derivatization (Methyl Esterification):

    • Accurately weigh about 10 mg of the sample into a vial.

    • Add 2 mL of 14% BF₃-MeOH solution.

    • Heat the vial at 60°C for 30 minutes.

    • Cool to room temperature and add 1 mL of hexane and 1 mL of water.

    • Shake vigorously and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the methyl ester derivative to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

    • Inlet Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-450

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify the peak corresponding to the methyl ester of this compound. Compare the obtained mass spectrum with a reference library or interpret the fragmentation pattern to confirm the structure. Analyze other peaks for the identification of volatile impurities.

Quantitative Data Summary: GC-MS
ParameterExpected Value
Retention Time (of methyl ester) 12-15 minutes (typical)
Molecular Ion (M⁺) of Methyl Ester m/z 210.1
Key Fragment Ions (Predicted) m/z 109 (fluorophenyl), m/z 123 (fluorobenzyl), m/z 179 (M-OCH₃)

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample This compound Derivatization Derivatization (e.g., Methyl Esterification) Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GCMS GC-MS System Extraction->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectra Analysis Detection->MassSpec Identification Structure Confirmation & Impurity Identification TIC->Identification MassSpec->Identification

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Experimental Protocol: NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters.

    • Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (e.g., 1024 or more) may be required for a good signal-to-noise ratio.

  • Data Processing: Process the acquired spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H NMR). Reference the spectra to the residual solvent peak.

Predicted Spectral Data Summary: NMR

¹H NMR (400 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):

  • δ 11.0-12.0 (s, 1H): Carboxylic acid proton (-COOH).

  • δ 7.1-7.2 (t, 2H): Aromatic protons ortho to the fluorine.

  • δ 6.9-7.0 (t, 2H): Aromatic protons meta to the fluorine.

  • δ 2.6-2.7 (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).

  • δ 2.3-2.4 (t, 2H): Methylene protons adjacent to the carboxyl group (-CH₂-COOH).

  • δ 1.6-1.8 (m, 4H): Remaining two methylene protons (-CH₂-CH₂-).

¹³C NMR (100 MHz, CDCl₃) - Predicted Chemical Shifts (δ, ppm):

  • δ 179-181: Carboxylic acid carbon (-COOH).

  • δ 160-163 (d, J ≈ 245 Hz): Aromatic carbon bonded to fluorine (C-F).

  • δ 137-139 (d, J ≈ 3 Hz): Aromatic carbon ipso to the alkyl chain.

  • δ 129-131 (d, J ≈ 8 Hz): Aromatic carbons ortho to the alkyl chain.

  • δ 114-116 (d, J ≈ 21 Hz): Aromatic carbons meta to the alkyl chain.

  • δ 34-36: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar).

  • δ 33-35: Methylene carbon adjacent to the carboxyl group (-CH₂-COOH).

  • δ 30-32: Methylene carbon beta to the aromatic ring.

  • δ 24-26: Methylene carbon beta to the carboxyl group.

Logical Relationship: NMR Signal to Structure

NMR_Structure cluster_structure Chemical Structure cluster_signals Predicted NMR Signals Structure H_NMR ¹H NMR COOH (1H) Aromatic (4H) CH₂-Ar (2H) CH₂-COOH (2H) -(CH₂)₂- (4H) C_NMR ¹³C NMR COOH C-F C-ipso Aromatic CH Aliphatic CH₂

Caption: Correlation of the chemical structure to its predicted NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in this compound.

Experimental Protocol: FTIR

Objective: To identify the functional groups in this compound.

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Procedure (using ATR):

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Spectrum Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted Spectral Data Summary: FTIR
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2800-3300 O-H stretch (broad)Carboxylic acid (-COOH)
2850-2960 C-H stretch (aliphatic)Methylene groups (-CH₂)
1700-1725 C=O stretchCarboxylic acid (-COOH)
1500-1600 C=C stretch (aromatic)Phenyl ring
1200-1300 C-O stretch and O-H bendCarboxylic acid (-COOH)
1150-1250 C-F stretchFluoroaromatic
800-850 C-H out-of-plane bend (p-disubstituted)Phenyl ring

Experimental Workflow: FTIR Analysis

FTIR_Workflow Sample Solid Sample of This compound FTIR FTIR Spectrometer (with ATR) Sample->FTIR SampleScan Sample Scan FTIR->SampleScan Background Background Scan Background->FTIR Spectrum FTIR Spectrum SampleScan->Spectrum Analysis Peak Identification & Functional Group Assignment Spectrum->Analysis Report Final Report Analysis->Report

Caption: Workflow for FTIR analysis of this compound.

Application Notes and Protocols for 5-(4-Fluorophenyl)valeric Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and common reactions of 5-(4-Fluorophenyl)valeric acid, a valuable building block in medicinal chemistry and organic synthesis. The protocols detailed below are based on established chemical principles and literature precedents, offering guidance for laboratory-scale preparations.

Physicochemical Properties and Spectroscopic Data

This compound is a white to light yellow crystalline powder.[1][2] Its key properties and spectroscopic data are summarized below.

PropertyValueReference
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol
Melting Point 75-79 °C
Boiling Point 335.6 ± 25.0 °C (Predicted)[2]
CAS Number 24484-22-8

Spectroscopic Data Summary

Technique Data
¹H NMR Estimated chemical shifts (CDCl₃, 400 MHz): δ 7.15 (t, 2H), 7.00 (t, 2H), 2.62 (t, 2H), 2.35 (t, 2H), 1.65 (m, 4H).
¹³C NMR Estimated chemical shifts (CDCl₃, 100 MHz): δ 179.5 (C=O), 161.5 (d, J=243 Hz, C-F), 137.9 (C), 129.8 (d, J=8 Hz, CH), 115.2 (d, J=21 Hz, CH), 35.2 (CH₂), 33.8 (CH₂), 30.9 (CH₂), 24.8 (CH₂).
IR (Infrared) Characteristic Absorptions: ~2950 cm⁻¹ (O-H stretch, carboxylic acid), ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1220 cm⁻¹ (C-F stretch).
Mass Spectrometry (EI) Expected m/z: 196 (M⁺), 179, 151, 123, 109, 95.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from fluorobenzene and glutaric anhydride. The initial Friedel-Crafts acylation yields 4-(4-fluorobenzoyl)butyric acid, which is subsequently reduced to the final product.

Step 1: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid

This protocol is adapted from a patented procedure.[4][5]

Reaction:

cluster_reactants Reactants cluster_product Product Fluorobenzene Fluorobenzene AlCl3 AlCl₃ Fluorobenzene->AlCl3 GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->AlCl3 Ketoacid 4-(4-Fluorobenzoyl)butyric acid AlCl3->Ketoacid 1. Dichloromethane, 0-25 °C 2. HCl quench HCl HCl (aq) cluster_reactant Reactant cluster_product Product Ketoacid 4-(4-Fluorobenzoyl)butyric acid Reagents Zn(Hg) Conc. HCl Ketoacid->Reagents FinalProduct This compound Reagents->FinalProduct Toluene, Heat Start Dissolve this compound in Methanol Cool Cool to 0 °C Start->Cool AddSOCl2 Slowly add Thionyl Chloride Cool->AddSOCl2 Stir Stir at Room Temperature AddSOCl2->Stir Monitor Monitor by TLC Stir->Monitor Evaporate Remove Excess Solvent and Thionyl Chloride Monitor->Evaporate Workup Aqueous Workup (DCM, NaHCO₃, Brine) Evaporate->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Purify Purify by Column Chromatography Dry->Purify Product Methyl 5-(4-Fluorophenyl)valerate Purify->Product BuildingBlock This compound Modification Chemical Modifications (e.g., Esterification, Amidation, Coupling Reactions) BuildingBlock->Modification Derivatives Library of Derivatives Modification->Derivatives Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Derivatives->Screening LeadCompound Lead Compound Identification Screening->LeadCompound Optimization Lead Optimization LeadCompound->Optimization DrugCandidate Drug Candidate Optimization->DrugCandidate

References

Application Notes and Protocols for the Purification of 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-(4-Fluorophenyl)valeric acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods—recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC)—are outlined to achieve high purity suitable for downstream applications in drug discovery and development.

Data Presentation

Quantitative data for each purification technique is summarized below, offering a comparative overview of their efficiency in yielding high-purity this compound.

Purification TechniqueStarting Purity (%)Final Purity (%)Typical Recovery Yield (%)Scale
Recrystallization90-95>9980-90Grams to Kilograms
Flash Column Chromatography85-95>9870-85Milligrams to Grams
Preparative HPLC>95>99.560-80Milligrams to Grams

Experimental Protocols

Detailed methodologies for the principal purification techniques are provided to ensure reproducible and efficient purification of this compound.

Protocol 1: Recrystallization

Recrystallization is a highly effective method for purifying solid compounds, leveraging differences in solubility at varying temperatures.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Heptane/Ethyl Acetate mixture, Ethanol/Water mixture)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal volume of a potential solvent at its boiling point. A suitable solvent will dissolve the compound when hot but not at room temperature. A mixture of heptane and ethyl acetate is often effective.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize crystal yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purity Assessment: The purity of the recrystallized product can be determined by measuring its melting point (pure this compound has a melting point of approximately 75-79 °C) and by analytical techniques such as HPLC or NMR spectroscopy.[1][2]

Protocol 2: Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (silica gel) and a mobile phase to separate compounds based on their polarity.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Selection: Determine a suitable mobile phase using TLC. A good solvent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound. A gradient of ethyl acetate in hexane is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution). Apply pressure to the top of the column to achieve a fast flow rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique suitable for obtaining very pure compounds on a milligram to gram scale.

Materials:

  • Partially purified this compound

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Acidic modifier (e.g., Formic acid, Trifluoroacetic acid)

  • Preparative HPLC system with a suitable column (e.g., C18 or FluoroPhenyl)

  • Fraction collector

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing 0.1% formic acid is a common starting point.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a known concentration.

  • Purification: Inject the sample onto the preparative HPLC column. The system will automatically collect fractions based on the elution profile monitored by a detector (e.g., UV).

  • Fraction Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of each fraction.

  • Product Isolation: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation, to obtain the highly purified product.

Visualizations

The following diagrams illustrate the workflows for the described purification techniques.

Recrystallization_Workflow start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve filter Hot Filtration (optional) dissolve->filter cool Slow Cooling & Ice Bath dissolve->cool No Insoluble Impurities filter->cool isolate Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry end Pure Crystals dry->end

Caption: Recrystallization Workflow

Flash_Chromatography_Workflow start Crude Product load Load Sample onto Column start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end Preparative_HPLC_Workflow start Partially Pure Product prepare Prepare Sample Solution start->prepare inject Inject onto P-HPLC Column prepare->inject collect Collect Fractions inject->collect analyze Analyze Fractions (Analytical HPLC) collect->analyze combine Combine Pure Fractions analyze->combine isolate Isolate Product combine->isolate end High-Purity Product isolate->end

References

Application Notes and Protocols: 5-(4-Fluorophenyl)valeric Acid as a Key Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)valeric acid is a valuable synthetic intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of statin drugs, a class of medications widely used to lower cholesterol levels. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of a key intermediate for Atorvastatin, a leading active pharmaceutical ingredient (API). Furthermore, it elucidates the mechanism of action of Atorvastatin, including its impact on critical signaling pathways.

Introduction

The synthesis of active pharmaceutical ingredients often involves multi-step processes requiring well-defined intermediates. This compound serves as a crucial building block, providing the core fluorophenylpentanoic acid structure necessary for the formation of the pyrrole ring system central to the efficacy of Atorvastatin. The fluorine atom on the phenyl ring is a common bioisostere in medicinal chemistry, often enhancing metabolic stability and binding affinity of the final drug molecule. This document outlines a representative synthetic pathway from this compound to a key 1,4-dicarbonyl intermediate, which is a direct precursor for the Paal-Knorr pyrrole synthesis of the Atorvastatin core.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of this compound into a 1,4-dicarbonyl compound, which then undergoes a Paal-Knorr condensation with a primary amine to form the substituted pyrrole ring of Atorvastatin.

G cluster_synthesis Synthetic Workflow 5_4_Fluorophenyl_valeric_acid This compound Activated_Acid Activated Valeric Acid Derivative (e.g., Acid Chloride) 5_4_Fluorophenyl_valeric_acid->Activated_Acid Activation Friedel_Crafts Friedel-Crafts Acylation Activated_Acid->Friedel_Crafts Reactant Dicarbonyl_Intermediate 1,4-Dicarbonyl Intermediate (Atorvastatin Precursor) Friedel_Crafts->Dicarbonyl_Intermediate Product Paal_Knorr Paal-Knorr Pyrrole Synthesis Dicarbonyl_Intermediate->Paal_Knorr Reactant Atorvastatin_Core Atorvastatin Pyrrole Core Paal_Knorr->Atorvastatin_Core Product

Caption: Synthetic workflow from this compound.

Experimental Protocols

Synthesis of 1-(4-Fluorophenyl)-5-phenylpentane-1,4-dione (A Representative 1,4-Dicarbonyl Intermediate)

This protocol describes a representative synthesis of a 1,4-dicarbonyl compound, a key precursor for the Paal-Knorr synthesis of the Atorvastatin pyrrole core, starting from this compound.

Step 1: Activation of this compound

  • Objective: To convert the carboxylic acid into a more reactive species (e.g., an acid chloride) for subsequent Friedel-Crafts acylation.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Dry dichloromethane (DCM) or Toluene

    • Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a solution of this compound (1 equivalent) in dry DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.2 equivalents) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 5-(4-fluorophenyl)valeryl chloride.

Step 2: Friedel-Crafts Acylation

  • Objective: To introduce the second carbonyl group via acylation of a suitable aromatic compound.

  • Materials:

    • 5-(4-Fluorophenyl)valeryl chloride (from Step 1)

    • Benzene or a substituted benzene derivative

    • Aluminum chloride (AlCl₃) or another Lewis acid

    • Dry dichloromethane (DCM)

  • Procedure:

    • To a suspension of aluminum chloride (1.3 equivalents) in dry DCM at 0 °C, slowly add a solution of 5-(4-fluorophenyl)valeryl chloride (1 equivalent) in dry DCM.

    • Stir the mixture for 15-30 minutes at 0 °C.

    • Add benzene (or a suitable derivative) (1.1 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into a mixture of ice and concentrated HCl.

    • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield the 1,4-dicarbonyl intermediate.

Paal-Knorr Synthesis of the Atorvastatin Pyrrole Core
  • Objective: To construct the central pyrrole ring of Atorvastatin.

  • Materials:

    • 1-(4-Fluorophenyl)-5-phenylpentane-1,4-dione (or analogous 1,4-dicarbonyl intermediate)

    • (R)-2-amino-3-methylbutanoic acid derivative (chiral amine component)

    • Pivalic acid or another suitable acid catalyst

    • Toluene and n-Heptane (as a solvent mixture for azeotropic water removal)

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark trap, dissolve the 1,4-dicarbonyl intermediate (1 equivalent) and the chiral amine (1.1 equivalents) in a mixture of toluene and n-heptane.

    • Add a catalytic amount of pivalic acid.

    • Heat the reaction mixture to reflux and continue until the calculated amount of water is collected in the Dean-Stark trap (typically several hours).

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, the Atorvastatin pyrrole core, can be further purified by chromatography or crystallization.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps. Note that yields can vary based on reaction scale and optimization of conditions.

StepReactantsProductTypical Yield (%)Reference(s)
Friedel-Crafts Acylation4-Fluorobenzoyl chloride, isobutyryl chloride, aniline1,4-Diketone Intermediate60-75[1]
Paal-Knorr Pyrrole Synthesis1,4-Diketone, Chiral AmineAtorvastatin Pyrrole Core65-85[2][3]
Hydrolysis of Ester to Atorvastatin Calciumtert-Butyl ester of AtorvastatinAtorvastatin Calcium>90[4]

Mechanism of Action of Atorvastatin

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5] By inhibiting this enzyme, Atorvastatin reduces the synthesis of mevalonate, a precursor of cholesterol. This leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of liver cells, thereby increasing the clearance of LDL cholesterol from the bloodstream.

G cluster_hmgcoa HMG-CoA Reductase Pathway HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps Atorvastatin Atorvastatin Atorvastatin->HMG_CoA_Reductase Inhibition

Caption: Atorvastatin's inhibition of the HMG-CoA reductase pathway.

Signaling Pathway Involvement

Beyond its primary mechanism of action, Atorvastatin has been shown to exert pleiotropic effects by modulating various intracellular signaling pathways, including the PI3K/Akt/mTOR pathway.[6][7][8][9] This pathway is crucial for cell growth, proliferation, and survival. Atorvastatin's influence on this pathway may contribute to its cardiovascular benefits beyond cholesterol lowering.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Atorvastatin Atorvastatin Atorvastatin->Akt Modulates

Caption: Atorvastatin's modulation of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a critical intermediate in the synthesis of Atorvastatin, a widely prescribed API. The provided protocols offer a foundational framework for the synthesis of a key precursor. Understanding the mechanism of action and the broader signaling pathway effects of Atorvastatin is essential for researchers and drug development professionals in the ongoing efforts to develop novel and improved therapeutics for cardiovascular diseases.

References

Application Notes and Protocols for the Analysis of 5-(4-Fluorophenyl)valeric Acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 5-(4-Fluorophenyl)valeric acid using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed protocols for sample preparation, data acquisition, and analysis are outlined, along with expected data presented in a clear, tabular format.

Introduction

This compound is a carboxylic acid derivative containing a fluorophenyl group. Its structural elucidation and characterization are crucial for its application in medicinal chemistry and drug development, where it may serve as a key intermediate or a pharmacologically active molecule. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers insights into the molecule's fragmentation pattern, aiding in its identification and purity assessment.

Data Presentation

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and mass spectrometric analysis of this compound. These predictions are based on established principles of NMR and mass spectrometry and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet (broad)1HCOOH
~7.15Triplet2HAr-H (ortho to F)
~6.95Triplet2HAr-H (meta to F)
~2.60Triplet2HAr-CH₂-
~2.35Triplet2H-CH₂-COOH
~1.65Multiplet4H-CH₂-CH₂-CH₂-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~179COOH
~161 (d, J ≈ 243 Hz)C-F
~138 (d, J ≈ 3 Hz)Ar-C (ipso)
~129 (d, J ≈ 8 Hz)Ar-CH (ortho to F)
~115 (d, J ≈ 21 Hz)Ar-CH (meta to F)
~35Ar-CH₂-
~34-CH₂-COOH
~31Ar-CH₂-CH₂-
~24-CH₂-CH₂-COOH

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound

m/zPredicted Fragment Ion
196[M]⁺ (Molecular Ion)
179[M - OH]⁺
151[M - COOH]⁺
109[C₇H₆F]⁺ (Fluorotropylium ion)
96[C₆H₅F]⁺

Experimental Protocols

The following are general protocols for the NMR and mass spectrometry analysis of this compound. Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

3.1.2. ¹H NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

  • Typical parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • Integrate the signals and determine the multiplicities.

3.1.3. ¹³C NMR Data Acquisition

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • Process the FID similarly to the ¹H spectrum.

  • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

3.2.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Filter the solution if any particulate matter is present.

3.2.2. Data Acquisition (Electron Ionization - EI)

  • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Set the ion source parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition & Analysis Sample This compound Dissolve_NMR Dissolve in CDCl3 Sample->Dissolve_NMR Dissolve_MS Dissolve in MeOH/ACN Sample->Dissolve_MS NMR NMR Spectroscopy Dissolve_NMR->NMR MS Mass Spectrometry Dissolve_MS->MS H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR EI_MS EI-MS MS->EI_MS Structure Structural Elucidation H_NMR->Structure C_NMR->Structure EI_MS->Structure

Caption: Overall experimental workflow for the analysis of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

fragmentation_pathway M [C11H13FO2]+. m/z = 196 Molecular Ion M_OH [C11H12FO]+. m/z = 179 M->M_OH - .OH M_COOH [C10H12F]+. m/z = 151 M->M_COOH - .COOH Tropylium [C7H6F]+ m/z = 109 Fluorotropylium Ion M_COOH->Tropylium - C3H6 Phenyl [C6H5F]+. m/z = 96 Tropylium->Phenyl - CH

Caption: Predicted EI-MS fragmentation of this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(4-Fluorophenyl)valeric acid. The described protocol is suitable for researchers, scientists, and professionals in the drug development industry. The method demonstrates excellent linearity, accuracy, and precision, making it ideal for quality control and research applications.

Introduction

This compound is a chemical compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol .[1][2] Its structure, featuring a fluorophenyl group, makes it a subject of interest in pharmaceutical and chemical research. Accurate and precise analytical methods are crucial for determining its purity and concentration in various samples. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. This application note presents a validated HPLC method for the analysis of this compound.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

Instrumentation

A standard HPLC system equipped with a UV detector was used.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Detector: UV-Vis Detector

Chromatographic Conditions
  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of methanol.

  • Dilute the sample solution with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Results and Discussion

The developed HPLC method provides a well-resolved peak for this compound with a typical retention time of approximately 4.5 minutes. The method was validated for linearity, precision, and accuracy according to standard guidelines.

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.4
1001510.9

The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL, with a coefficient of determination (R²) greater than 0.999.

Precision

The precision of the method was determined by performing six replicate injections of a 25 µg/mL standard solution.

ReplicateRetention Time (min)Peak Area (mAU*s)
14.52380.5
24.51381.2
34.53379.8
44.52380.9
54.51381.5
64.52380.2
Mean 4.52 380.68
RSD (%) 0.18% 0.17%

The low relative standard deviation (RSD) for both retention time and peak area indicates high precision of the method.

Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a placebo sample at three different concentration levels.

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
109.8598.5
2524.8099.2
5050.45100.9
Mean Recovery (%) 99.53

The high mean recovery percentage demonstrates the excellent accuracy of the analytical method.

Experimental Workflow Diagram

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation cluster_report Reporting prep_standard Prepare Standard Stock Solution (1 mg/mL in Methanol) prep_working Prepare Working Standards (1-100 µg/mL in Mobile Phase) prep_standard->prep_working filter_sample Filter all solutions (0.45 µm syringe filter) prep_sample Prepare Sample Solution (Dissolve and Dilute in Mobile Phase) prep_sample->filter_sample inject_samples Inject Standards and Samples filter_sample->inject_samples hplc_system HPLC System Setup (C18 Column, UV Detector) set_conditions Set Chromatographic Conditions (Mobile Phase, Flow Rate, etc.) hplc_system->set_conditions set_conditions->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks build_curve Construct Calibration Curve integrate_peaks->build_curve quantify Quantify Analyte in Samples build_curve->quantify linearity Linearity (R² > 0.999) quantify->linearity final_report Generate Final Report quantify->final_report precision Precision (RSD < 2%) accuracy Accuracy (Recovery 98-102%)

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantitative determination of this compound. The method is suitable for routine quality control analysis and can be implemented in various research and industrial settings. The validation results confirm that the method is reliable and meets the requirements for its intended purpose.

References

Application Notes and Protocols: Derivatization of 5-(4-Fluorophenyl)valeric Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)valeric acid is a synthetic carboxylic acid containing a fluorophenyl group. This structural motif is of interest in medicinal chemistry due to the favorable properties often conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity to biological targets. The carboxylic acid moiety provides a versatile handle for derivatization, allowing for the synthesis of a variety of analogs, including amides and esters. These derivatives can be designed to modulate the compound's physicochemical properties and biological activity, making them suitable for a range of biological assays. This document provides detailed protocols for the derivatization of this compound and its subsequent application in two key biological contexts: as a potential histone deacetylase (HDAC) inhibitor and as a hapten for the development of an immunoassay.

Application 1: Synthesis and Evaluation of Amide Derivatives as Potential Histone Deacetylase (HDAC) Inhibitors

Valeric acid and its analogs have been identified as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3][4][5] Dysregulation of HDAC activity is implicated in various diseases, including cancer. The following protocols describe the synthesis of amide derivatives of this compound and a subsequent in vitro assay to evaluate their HDAC inhibitory activity.

Experimental Protocols

Protocol 1: Synthesis of Amide Derivatives of this compound via EDC/NHS Coupling

This protocol outlines a general procedure for the synthesis of an amide derivative of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin-layer chromatography (TLC) plates

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add NHS (1.2 eq) and EDC (1.2 eq) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour to form the NHS-activated ester. Monitor the activation by TLC.

  • Amide Formation:

    • To the solution containing the activated ester, add the desired amine (1.1 eq).

    • Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude amide derivative by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity Assay

This colorimetric assay measures the activity of HDAC enzymes and can be used to determine the inhibitory potential of the synthesized amide derivatives.

Materials:

  • Synthesized this compound amide derivatives

  • HeLa nuclear extract (as a source of HDAC enzymes)

  • HDAC assay buffer

  • Colorimetric HDAC substrate (e.g., Boc-Lys(Ac)-pNA)

  • Trichostatin A (TSA) (positive control inhibitor)

  • Developer solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the synthesized amide derivatives and TSA in DMSO.

    • Prepare serial dilutions of the test compounds and TSA in HDAC assay buffer.

  • Assay Protocol:

    • To the wells of a 96-well microplate, add the HDAC assay buffer.

    • Add the test compounds at various concentrations. Include wells for a no-inhibitor control and a positive control (TSA).

    • Add the HeLa nuclear extract to all wells except for the blank.

    • Initiate the reaction by adding the colorimetric HDAC substrate to all wells.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction and develop the color by adding the developer solution.

    • Incubate at 37°C for 15-30 minutes.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of HDAC inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of HDAC activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

Table 1: Hypothetical IC₅₀ Values of this compound Amide Derivatives against Total HDACs from HeLa Nuclear Extract.

Compound IDAmine MoietyIC₅₀ (µM)
FPV-A1 Aniline15.2
FPV-A2 Benzylamine8.5
FPV-A3 4-Methoxyaniline12.8
FPV-A4 2-Phenylethylamine6.3
TSA (Positive Control)0.01

Note: The data presented in this table is for illustrative purposes only and represents hypothetical values based on the known activity of similar compounds.

Visualization

HDAC_Inhibition_Workflow cluster_synthesis Synthesis of Amide Derivatives cluster_assay HDAC Inhibition Assay Start This compound Activate Activate with EDC/NHS Start->Activate Couple Couple with Amine Activate->Couple Purify Purify Derivative Couple->Purify AddCompound Add Test Compound Purify->AddCompound Prepare Prepare Assay Plate AddEnzyme Add HDAC Enzyme Prepare->AddEnzyme Prepare->AddCompound AddSubstrate Add Substrate AddEnzyme->AddSubstrate AddCompound->AddSubstrate Incubate Incubate AddSubstrate->Incubate Develop Develop & Read Incubate->Develop Analyze Analyze Data (IC50) Develop->Analyze

Caption: Experimental workflow for the synthesis and evaluation of HDAC inhibitors.

HDAC_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Inhibition by FPV Derivative cluster_result Result HDAC HDAC Histone Histone Protein HDAC->Histone Deacetylation Acetylated_Histone Acetylated Histone Acetyl Acetyl Group Histone->Acetyl DNA DNA (compacted) Histone->DNA Transcription Gene Transcription (Repressed) DNA->Transcription FPV_Derivative 5-(4-Fluorophenyl)valeric Acid Derivative FPV_Derivative->HDAC Inhibits Relaxed_DNA DNA (relaxed) Acetylated_Histone->Relaxed_DNA Active_Transcription Gene Transcription (Activated) Relaxed_DNA->Active_Transcription ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with FPV-BSA Conjugate Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Preinc Pre-incubate Antibody with Sample/Standard AddComp Add Mixture to Plate Preinc->AddComp Incubate1 Incubate AddComp->Incubate1 Wash2 Wash Incubate1->Wash2 AddSec Add Secondary Ab-Enzyme Wash2->AddSec Incubate2 Incubate AddSec->Incubate2 Wash3 Wash Incubate2->Wash3 AddSub Add Substrate Wash3->AddSub Develop Develop & Stop AddSub->Develop Read Read Plate Develop->Read

References

Application Note and Protocol for the Scale-up Synthesis of 5-(4-Fluorophenyl)valeric acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 5-(4-Fluorophenyl)valeric acid, a valuable intermediate in pharmaceutical and chemical research. The described two-step synthesis route involves a Friedel-Crafts acylation followed by a Wolff-Kishner reduction. This protocol is designed to be scalable and reproducible, yielding high-purity material. Detailed experimental procedures, quantitative data, and characterization benchmarks are provided to assist researchers in replicating and adapting this synthesis for their specific needs.

Introduction

This compound is a carboxylic acid derivative containing a fluorophenyl group. This structural motif is of significant interest in medicinal chemistry and drug development due to the favorable properties often imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity. The multi-step synthesis of this compound requires robust and scalable procedures to ensure a reliable supply for research and development activities. This application note details a two-step synthetic pathway commencing with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to form 4-(4-fluorobenzoyl)butyric acid, followed by a Wolff-Kishner reduction to yield the desired this compound.

Overall Reaction Scheme

Overall_Reaction_Scheme reagents1 Fluorobenzene + Glutaric Anhydride intermediate 4-(4-Fluorobenzoyl)butyric acid reagents1->intermediate   Step 1: Friedel-Crafts Acylation (AlCl3, Dichloromethane) product This compound intermediate->product   Step 2: Wolff-Kishner Reduction (Hydrazine Hydrate, KOH, Diethylene Glycol)

Caption: Overall two-step synthesis of this compound.

Data Presentation

Table 1: Summary of Reagents for Step 1 (Friedel-Crafts Acylation)

ReagentMolecular FormulaMolecular Weight ( g/mol )MolesQuantity
Glutaric AnhydrideC₅H₆O₃114.101.0114.1 g
FluorobenzeneC₆H₅F96.104.0384.4 g (380 mL)
Aluminum Chloride (Anhydrous)AlCl₃133.342.2293.3 g
DichloromethaneCH₂Cl₂84.93-~1 L
Hydrochloric Acid (conc.)HCl36.46-As needed for quench

Table 2: Summary of Reagents for Step 2 (Wolff-Kishner Reduction)

ReagentMolecular FormulaMolecular Weight ( g/mol )MolesQuantity
4-(4-Fluorobenzoyl)butyric acidC₁₁H₁₁FO₃210.201.0210.2 g
Hydrazine Hydrate (~80%)N₂H₄·H₂O50.064.0~250 mL
Potassium HydroxideKOH56.114.0224.4 g
Diethylene GlycolC₄H₁₀O₃106.12-~1 L

Table 3: Expected Yields and Product Characteristics

StepProductTheoretical Yield (g)Expected Actual Yield (g)Yield (%)Purity (by HPLC)Melting Point (°C)
14-(4-Fluorobenzoyl)butyric acid210.2178.7~85%>98%141-144
2This compound196.2166.8~85%>99%75-79[1]

Experimental Protocols

Step 1: Synthesis of 4-(4-Fluorobenzoyl)butyric acid (Friedel-Crafts Acylation)

Friedel_Crafts_Acylation_Workflow start Start charge_reactor Charge reactor with AlCl3 and Dichloromethane start->charge_reactor cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor prepare_solution Prepare solution of Glutaric Anhydride in Fluorobenzene cool_reactor->prepare_solution add_solution Slowly add Glutaric Anhydride solution to the reactor prepare_solution->add_solution react Stir at room temperature for 2-3 hours add_solution->react quench Quench reaction mixture with ice-cold dilute HCl react->quench extract Extract with Dichloromethane quench->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Toluene/Hexane concentrate->purify end Obtain 4-(4-Fluorobenzoyl)butyric acid purify->end

Caption: Workflow for the Friedel-Crafts Acylation.

Procedure:

  • Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous aluminum chloride (293.3 g, 2.2 mol) and dichloromethane (500 mL). Stir the suspension and cool the mixture to 0-5 °C using an ice bath.

  • Addition of Reactants: Dissolve glutaric anhydride (114.1 g, 1.0 mol) in fluorobenzene (380 mL, 4.0 mol). Transfer this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture back to 0-5 °C and slowly quench by the dropwise addition of a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL). Combine the organic layers, wash with brine (2 x 300 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Recrystallization: Recrystallize the crude solid from a mixture of toluene and hexanes to afford pure 4-(4-fluorobenzoyl)butyric acid as a white solid.

Step 2: Synthesis of this compound (Wolff-Kishner Reduction)

Wolff_Kishner_Reduction_Workflow start Start charge_reactor Charge reactor with keto-acid, KOH, and Diethylene Glycol start->charge_reactor add_hydrazine Add Hydrazine Hydrate charge_reactor->add_hydrazine heat_reflux1 Heat to 130-140 °C for 2 hours add_hydrazine->heat_reflux1 distill Distill off water and excess hydrazine heat_reflux1->distill heat_reflux2 Heat to 190-200 °C for 4 hours distill->heat_reflux2 cool Cool to room temperature heat_reflux2->cool acidify Acidify with concentrated HCl cool->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from Heptane concentrate->purify end Obtain this compound purify->end

Caption: Workflow for the Wolff-Kishner Reduction.

Procedure (Huang-Minlon Modification):

  • Reactor Setup: In a reaction vessel equipped with a mechanical stirrer, a reflux condenser, and a distillation head, combine 4-(4-fluorobenzoyl)butyric acid (210.2 g, 1.0 mol), potassium hydroxide (224.4 g, 4.0 mol), and diethylene glycol (1 L).

  • Addition of Hydrazine: To the stirred mixture, add hydrazine hydrate (~80%, 250 mL, ~4.0 mol).

  • Initial Reflux: Heat the mixture to 130-140 °C and maintain at this temperature for 2 hours. Water will be evolved.

  • Distillation: Increase the temperature and distill off water and excess hydrazine until the internal temperature reaches 190-200 °C.

  • Final Reflux: Maintain the reaction mixture at 190-200 °C for an additional 4 hours. The solution should become clear. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice (1 kg) and concentrated hydrochloric acid (sufficient to make the solution acidic to litmus paper).

  • Extraction and Purification: Extract the product with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine (2 x 500 mL), and dry over anhydrous sodium sulfate.

  • Isolation: Filter and concentrate the solvent under reduced pressure. Recrystallize the resulting solid from heptane to yield pure this compound as a white crystalline solid.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Table 4: Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₁H₁₃FO₂[1]
Molecular Weight 196.22 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point 75-79 °C[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 11.5-12.0 (br s, 1H, COOH), 7.15-7.25 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 2.62 (t, J=7.6 Hz, 2H, Ar-CH₂), 2.37 (t, J=7.2 Hz, 2H, CH₂-COOH), 1.60-1.75 (m, 4H, -CH₂-CH₂-)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 179.8, 161.5 (d, J=244 Hz), 137.9, 129.8 (d, J=8 Hz), 115.2 (d, J=21 Hz), 35.1, 33.8, 30.8, 24.5
IR (KBr, cm⁻¹) 2940 (C-H), 1705 (C=O), 1605, 1510 (C=C, aromatic), 1220 (C-F), 830 (C-H, out-of-plane bend)

Note: NMR and IR data are predicted based on standard chemical shift and frequency tables and may vary slightly based on experimental conditions.

Safety Precautions

  • Aluminum chloride is a corrosive solid that reacts violently with water. Handle in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Fluorobenzene is a flammable liquid and is harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Potassium hydroxide is a corrosive base. Avoid contact with skin and eyes.

  • The Wolff-Kishner reduction is performed at high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects.

Always consult the Safety Data Sheet (SDS) for each reagent before use. This protocol should only be performed by trained chemists in a properly equipped laboratory.

References

Troubleshooting & Optimization

Optimizing Reaction Yield of 5-(4-Fluorophenyl)valeric Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of key intermediates is a critical step in accelerating project timelines. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 5-(4-Fluorophenyl)valeric acid, a valuable building block in medicinal chemistry.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to common issues that may arise during the synthesis of this compound. Two primary synthetic routes are addressed: the Knoevenagel condensation of 4-fluorobenzaldehyde with diethyl malonate, followed by hydrolysis and decarboxylation; and the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis.

Route 1: Knoevenagel Condensation Pathway

Q1: My Knoevenagel condensation of 4-fluorobenzaldehyde and diethyl malonate is showing low yield. What are the potential causes and solutions?

A1: Low yields in the Knoevenagel condensation can stem from several factors. Here's a troubleshooting guide:

  • Catalyst Choice and Activity: A weak base is typically used to catalyze this reaction to avoid self-condensation of the aldehyde.[1]

    • Troubleshooting:

      • Ensure your catalyst (e.g., piperidine, ammonium acetate) is not old or degraded.

      • Consider using a more active catalyst system. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO), particularly when promoted by a hydroxyl-containing ionic liquid, has been shown to be highly effective.[1]

  • Reaction Conditions: Temperature and reaction time are crucial.

    • Troubleshooting:

      • If the reaction is sluggish at room temperature, consider gently heating the mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

      • Ensure adequate mixing to facilitate the interaction of reactants.

  • Water Removal: The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.

    • Troubleshooting:

      • Employing a Dean-Stark apparatus to azeotropically remove water during the reaction can significantly improve the yield.

      • Alternatively, adding molecular sieves to the reaction mixture can absorb the water produced.

Q2: I am having difficulty with the hydrolysis and decarboxylation of the diethyl 2-(4-fluorobenzylidene)malonate intermediate. What are the best practices?

A2: Incomplete hydrolysis or decarboxylation can lead to a mixture of products and lower the overall yield.

  • Hydrolysis:

    • Troubleshooting:

      • Both acidic and basic conditions can be used for hydrolysis. For basic hydrolysis, a solution of sodium or potassium hydroxide in ethanol/water is common. Ensure a sufficient excess of base is used to drive the reaction to completion.

      • Acid-catalyzed hydrolysis, for instance with aqueous HBr and acetic acid, can also be effective.[2]

      • Heating the reaction mixture is typically required for both methods. Monitor the disappearance of the ester starting material by TLC.

  • Decarboxylation:

    • Troubleshooting:

      • Decarboxylation of the resulting malonic acid derivative usually occurs upon heating, often in the acidic workup following hydrolysis.

      • If decarboxylation is incomplete, heating the isolated, hydrolyzed intermediate in a suitable high-boiling solvent may be necessary.

Q3: What are common side products in the Knoevenagel condensation of 4-fluorobenzaldehyde?

A3: The primary side product to be aware of is the self-condensation of 4-fluorobenzaldehyde, which is more likely to occur if a strong base is used as a catalyst.[1] Using a weak base like piperidine or an ammonium salt minimizes this side reaction. Another potential issue is the formation of a Michael adduct if the reaction conditions are not optimized.

Route 2: Alkylation of 4-Fluorophenylacetonitrile Pathway

Q4: My alkylation reaction of 4-fluorophenylacetonitrile with 1,3-dibromopropane is giving a low yield of the desired dialkylated product. How can I optimize this step?

A4: Achieving high yields in the alkylation of phenylacetonitriles requires careful control of reaction conditions to favor dialkylation and minimize side reactions. The use of phase-transfer catalysis (PTC) is a highly effective method for this transformation.[3][4]

  • Catalyst and Reaction Conditions:

    • Troubleshooting:

      • Employ a suitable phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB). The catalyst facilitates the transfer of the carbanion from the aqueous phase to the organic phase where the reaction occurs.[3][4]

      • Use a concentrated aqueous solution of a strong base like sodium hydroxide.

      • The choice of organic solvent can be important. While some reactions can be run neat, solvents like toluene or dichloromethane are often used.

  • Stoichiometry of Reactants:

    • Troubleshooting:

      • Ensure the appropriate molar ratio of reactants. To favor dialkylation, a sufficient amount of the alkylating agent (1,3-dibromopropane) should be used.

Q5: The hydrolysis of the dinitrile intermediate to this compound is proving difficult. What conditions are recommended?

A5: The hydrolysis of nitriles to carboxylic acids typically requires harsh conditions, either strongly acidic or basic.

  • Troubleshooting:

    • Acidic Hydrolysis: Refluxing with a strong acid such as concentrated hydrochloric acid or a mixture of sulfuric acid and water is a common method.

    • Basic Hydrolysis: Heating with a concentrated solution of sodium or potassium hydroxide, followed by acidification, is also effective. This method first produces the carboxylate salt.

    • Be aware that these reactions can require prolonged heating. Monitoring the reaction for the disappearance of the nitrile signal in the IR spectrum or by other analytical techniques is recommended.

Data Presentation

Catalyst SystemSolventTemperatureTypical Yield Range (%)Reference
PiperidineEthanolRefluxGood to Excellent[1]
DABCO / Ionic LiquidNeat50 °CUp to 97[1]
Ammonium AcetateTolueneRefluxGood[5]
Baker's YeastEthanolRoom TempGood
TriethylamineTolueneRefluxGood to Excellent[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

Step 1: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Diethyl Malonate [6]

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-fluorobenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene as the solvent.

  • Add a catalytic amount of piperidine (0.1 eq) and a few drops of acetic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture and wash with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 2-(4-fluorobenzylidene)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude diethyl 2-(4-fluorobenzylidene)malonate, add a solution of potassium hydroxide (3.0 eq) in ethanol/water (e.g., 2:1 v/v).

  • Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any non-polar impurities.

  • Carefully acidify the aqueous layer with concentrated HCl until the pH is ~1-2.

  • Heat the acidic mixture to reflux to facilitate decarboxylation until CO2 evolution ceases.

  • Cool the mixture to room temperature and extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization (e.g., from hexanes/ethyl acetate).

Protocol 2: Synthesis of this compound via Alkylation of 4-Fluorophenylacetonitrile

Step 1: Alkylation of 4-Fluorophenylacetonitrile with 1,3-Dibromopropane

  • To a round-bottom flask, add 4-fluorophenylacetonitrile (1.0 eq), 1,3-dibromopropane (1.5 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq).

  • Add a 50% aqueous solution of sodium hydroxide.

  • Stir the biphasic mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., dichloromethane or toluene).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude dinitrile intermediate.

Step 2: Hydrolysis of the Dinitrile

  • To the crude dinitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux for several hours until the hydrolysis is complete.

  • Cool the reaction mixture and pour it onto ice.

  • Extract the product with a suitable organic solvent like diethyl ether.

  • Wash the organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow_knoevenagel cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation start1 4-Fluorobenzaldehyde + Diethyl Malonate + Piperidine/Toluene reaction1 Reflux with Dean-Stark Trap start1->reaction1 workup1 Aqueous Workup (HCl, NaHCO3, Brine) reaction1->workup1 product1 Crude Diethyl 2-(4-fluorobenzylidene)malonate workup1->product1 start2 Crude Intermediate + KOH/Ethanol/Water product1->start2 reaction2 Reflux start2->reaction2 workup2 Acidification (HCl) & Reflux (Decarboxylation) reaction2->workup2 extraction Extraction with Diethyl Ether workup2->extraction purification Recrystallization extraction->purification final_product This compound purification->final_product

Caption: Experimental workflow for the synthesis via Knoevenagel condensation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield cause1 Inactive Catalyst start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Presence of Water (for Knoevenagel) start->cause3 cause4 Incomplete Hydrolysis/ Decarboxylation start->cause4 solution1 Use fresh or alternative catalyst (e.g., DABCO) cause1->solution1 solution2 Optimize temperature and reaction time (TLC) cause2->solution2 solution3 Use Dean-Stark trap or molecular sieves cause3->solution3 solution4 Ensure sufficient base/acid and heating for hydrolysis/ decarboxylation cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)valeric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(4-fluorophenyl)valeric acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during its synthesis.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis of this compound via three common synthetic routes: Friedel-Crafts acylation, Knoevenagel condensation followed by hydrolysis and decarboxylation, and alkylation of 4-fluorophenylacetonitrile.

Route 1: Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride

Question 1: My reaction is complete, but I have a significant amount of an isomeric impurity. What is it and how can I minimize it?

Answer: The most common byproduct in the Friedel-Crafts acylation of fluorobenzene is the ortho-acylated isomer, 4-(2-fluorobenzoyl)butyric acid. The fluorine atom is an ortho, para-director, but the para-position is sterically favored.[1]

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of the reagents to favor the formation of the para-isomer. Higher temperatures can lead to an increase in the formation of the ortho-isomer.

  • Catalyst Choice: While aluminum chloride (AlCl₃) is commonly used, exploring other Lewis acids might offer better regioselectivity.

  • Solvent: Using a non-polar solvent like dichloromethane can help control the reaction temperature and may influence the isomer ratio.

Question 2: I am observing a higher molecular weight byproduct, especially when pushing the reaction to completion with heat. What could this be?

Answer: Under harsh reaction conditions, such as high temperatures or prolonged reaction times, diacylation of the fluorobenzene ring can occur. The initial acylation deactivates the ring, making a second acylation less likely, but it is still a possibility.

Troubleshooting Steps:

  • Stoichiometry: Use a slight excess of fluorobenzene relative to glutaric anhydride and the Lewis acid to minimize diacylation.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to avoid over-reaction.

  • Gradual Addition: Add the glutaric anhydride or acylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.

Route 2: Knoevenagel Condensation, Hydrolysis, and Decarboxylation

Question 3: My Knoevenagel condensation of 4-fluorobenzaldehyde and diethyl malonate is sluggish and gives a low yield. What are the common causes?

Answer: Low yields can be due to several factors, including an inappropriate catalyst, the presence of water, or unfavorable reaction equilibrium.

Troubleshooting Steps:

  • Catalyst: Use a weak base like piperidine or an ammonium salt such as ammonium acetate. Strong bases can cause self-condensation of the 4-fluorobenzaldehyde.

  • Water Removal: The Knoevenagel condensation produces water. Removing it using a Dean-Stark apparatus or molecular sieves can drive the reaction to completion.

  • Reaction Temperature: Gentle heating can increase the reaction rate, but excessive heat may promote side reactions.

Question 4: After the condensation, I am having trouble with the hydrolysis and decarboxylation steps. I see multiple spots on my TLC plate. What are the likely byproducts?

Answer: Incomplete hydrolysis or decarboxylation can lead to byproducts.

  • Incomplete Hydrolysis: This results in the presence of the mono-ester, mono-acid intermediate (ethyl 2-carboxy-5-(4-fluorophenyl)pent-2-enoate).

  • Incomplete Decarboxylation: This will leave the dicarboxylic acid (2-carboxy-5-(4-fluorophenyl)pentanoic acid) as a byproduct.

Troubleshooting Steps:

  • Hydrolysis: Ensure complete saponification of the diester by using a sufficient excess of a strong base (e.g., NaOH or KOH) and adequate heating. Monitor the disappearance of the ester spots by TLC.

  • Decarboxylation: After acidification of the hydrolyzed product, ensure sufficient heating to drive the decarboxylation to completion. The temperature required can vary, so it may be necessary to heat the acidic solution for a prolonged period.

Question 5: I am observing a byproduct with a molecular weight corresponding to the addition of another malonate unit. What is this and how can I avoid it?

Answer: This is likely a Michael addition product, where the enolate of diethyl malonate adds to the α,β-unsaturated product of the Knoevenagel condensation.

Troubleshooting Steps:

  • Stoichiometry: Use a slight excess of 4-fluorobenzaldehyde to ensure all the diethyl malonate is consumed in the initial condensation.

  • Reaction Time: Avoid excessively long reaction times, as this can favor the Michael addition. Monitor the reaction and work it up once the starting aldehyde is consumed.

Route 3: Alkylation of 4-Fluorophenylacetonitrile with 1,3-Dibromopropane

Question 6: My alkylation reaction is giving a significant amount of a higher molecular weight byproduct. What is the likely cause?

Answer: A common side reaction in the alkylation of nitriles is dialkylation. In this case, the desired product, 4-(4-fluorophenyl)-4-cyanobutyl bromide, can react with another molecule of the 4-fluorophenylacetonitrile anion.

Troubleshooting Steps:

  • Stoichiometry: Use a significant excess of the dihaloalkane (1,3-dibromopropane) to favor mono-alkylation.

  • Slow Addition: Add the 4-fluorophenylacetonitrile and base slowly to a solution of the dihaloalkane to maintain a low concentration of the nucleophile.

  • Base Selection: The choice of base can influence the extent of side reactions. A strong but non-nucleophilic base is generally preferred.

Question 7: I am seeing byproducts that suggest elimination reactions. How can I minimize these?

Answer: Elimination reactions can compete with the desired substitution, particularly with stronger bases and higher temperatures, leading to the formation of unsaturated nitriles.

Troubleshooting Steps:

  • Temperature Control: Maintain a moderate reaction temperature.

  • Base Choice: Use a base that is strong enough to deprotonate the nitrile but is not overly prone to inducing elimination.

Quantitative Data Summary

Synthetic RouteCommon ByproductsTypical Yield (%)Conditions Favoring Byproduct FormationMitigation Strategies
Friedel-Crafts Acylation 4-(2-Fluorobenzoyl)butyric acid (ortho-isomer)70-85High reaction temperatureMaintain low temperature (0-5 °C)
Diacylated fluorobenzeneHigh temperature, excess acylating agentUse excess fluorobenzene, monitor reaction
Knoevenagel Condensation Aldol addition intermediateVariableIncomplete dehydrationUse a dehydrating agent (Dean-Stark)
Self-condensation of aldehydeStrong baseUse a weak base (piperidine, ammonium acetate)
Michael addition productExcess malonate, long reaction timeUse slight excess of aldehyde, monitor reaction
Malonic Ester Synthesis (Hydrolysis/Decarboxylation) Mono-ester, mono-acidVariableIncomplete hydrolysisUse excess base, sufficient heating
Dicarboxylic acidInsufficient heating during decarboxylationEnsure adequate heating after acidification
Alkylation of Nitrile Dialkylated productVariableEquimolar reactantsUse large excess of dihaloalkane
Elimination productsHigh temperature, strong basesModerate temperature, careful base selection

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride
  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in fluorobenzene (acting as both reactant and solvent) at 0-5 °C, add glutaric anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(4-fluorobenzoyl)butyric acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Protocol 2: Knoevenagel Condensation, Hydrolysis, and Decarboxylation
  • Knoevenagel Condensation: To a solution of 4-fluorobenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours, or until TLC indicates the disappearance of the aldehyde.

  • Cool the reaction mixture, wash with dilute HCl, water, and brine. Dry the organic layer and concentrate to give the crude diethyl 2-(4-fluorobenzylidene)malonate.

  • Hydrolysis: To the crude product, add a solution of NaOH (2.5 eq) in ethanol/water and reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture, remove the ethanol under reduced pressure, and wash the aqueous layer with ether to remove any non-acidic impurities.

  • Decarboxylation: Carefully acidify the aqueous layer with concentrated HCl at 0 °C until the pH is ~1.

  • Heat the acidic mixture to reflux for 2-4 hours to effect decarboxylation.

  • Cool the mixture to room temperature, extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound. The product can be further purified by recrystallization.

Protocol 3: Alkylation of 4-Fluorophenylacetonitrile and Hydrolysis
  • Alkylation: To a solution of 4-fluorophenylacetonitrile (1.0 eq) in a suitable solvent such as THF or DMF, add a strong base like sodium hydride (1.1 eq) at 0 °C.

  • Stir the mixture for 30 minutes, then add 1,3-dibromopropane (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate. The crude 5-bromo-2-(4-fluorophenyl)pentanenitrile can be purified by column chromatography.

  • Hydrolysis: Reflux the purified nitrile with a strong acid (e.g., a mixture of sulfuric acid and water) or a strong base (e.g., aqueous NaOH or KOH) for several hours until the nitrile is fully hydrolyzed.

  • If basic hydrolysis is used, acidify the reaction mixture to precipitate the carboxylic acid.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain this compound.

Visualizations

Synthesis_Byproduct_Troubleshooting cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Reaction Reaction Start->Reaction Workup Workup Reaction->Workup Low Yield Low Yield Reaction->Low Yield Issue Purification Purification Workup->Purification Impure Product Impure Product Workup->Impure Product Issue Final Product Final Product Purification->Final Product Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Action Identify Byproduct Identify Byproduct Impure Product->Identify Byproduct Action Identify Byproduct->Optimize Conditions Action Optimize Conditions->Reaction Feedback

Caption: Troubleshooting workflow for synthesis issues.

Byproduct_Formation_Pathways cluster_friedel_crafts Friedel-Crafts Acylation cluster_knoevenagel Knoevenagel Condensation Fluorobenzene Fluorobenzene FC_Reaction AlCl3 Fluorobenzene->FC_Reaction Glutaric Anhydride Glutaric Anhydride Glutaric Anhydride->FC_Reaction Para_Product 4-(4-Fluorobenzoyl) butyric acid FC_Reaction->Para_Product Major Ortho_Byproduct 4-(2-Fluorobenzoyl) butyric acid FC_Reaction->Ortho_Byproduct Minor 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Knoevenagel_Reaction Piperidine 4-Fluorobenzaldehyde->Knoevenagel_Reaction Diethyl Malonate Diethyl Malonate Diethyl Malonate->Knoevenagel_Reaction Unsaturated_Ester Diethyl 2-(4-fluorobenzylidene) malonate Knoevenagel_Reaction->Unsaturated_Ester Michael_Byproduct Michael Adduct Unsaturated_Ester->Michael_Byproduct + Diethyl Malonate

Caption: Byproduct formation in two synthetic routes.

References

Resolving purity issues with 5-(4-Fluorophenyl)valeric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)valeric acid. The information is designed to help resolve common purity issues encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: Two common synthetic pathways to this compound are:

  • Friedel-Crafts Acylation followed by Reduction: This involves the acylation of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 5-(4-fluorophenyl)-5-oxopentanoic acid. The resulting keto-acid is then reduced to the final product using methods like the Clemmensen or Wolff-Kishner reduction.[1][2][3][4][5]

  • Wittig Reaction followed by Hydrogenation: This route starts with the Wittig reaction between 4-fluorobenzaldehyde and a phosphorus ylide derived from a 4-carboxybutyl phosphonium salt. The resulting unsaturated acid, 5-(4-fluorophenyl)pent-4-enoic acid, is then catalytically hydrogenated to yield the saturated product.[6][7][8]

Q2: What are the typical impurities I might encounter?

A2: The nature of impurities largely depends on the synthetic route employed:

  • From Friedel-Crafts Acylation/Reduction:

    • Unreacted fluorobenzene or glutaric anhydride.

    • The intermediate keto-acid, 5-(4-fluorophenyl)-5-oxopentanoic acid, from incomplete reduction.

    • Byproducts from the reduction reaction, which can vary depending on the specific method used.

  • From Wittig Reaction/Hydrogenation:

    • Triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.[9][10][11][12][13]

    • Unreacted 4-fluorobenzaldehyde.

    • The unsaturated intermediate, 5-(4-fluorophenyl)pent-4-enoic acid, due to incomplete hydrogenation.[14]

    • Isomers (cis/trans) of the unsaturated intermediate.

Q3: How can I assess the purity of my this compound?

A3: Standard analytical techniques for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying the target compound and potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often requires derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or silyl ester) prior to analysis.[15][16][17][18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used for quantitative analysis (qNMR).

  • Melting Point Analysis: A pure compound will have a sharp melting point range. A broad or depressed melting point suggests the presence of impurities. The reported melting point for this compound is in the range of 75-79 °C.[20][21]

Q4: What are the recommended storage conditions for this compound?

A4: this compound is a solid that should be stored in a cool, dry place in a tightly sealed container. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Issue 1: Low Purity after Synthesis
Symptom Potential Cause Troubleshooting Steps
Presence of a high-boiling, phosphorus-containing impurity (from Wittig route) Incomplete removal of triphenylphosphine oxide (TPPO).1. Crystallization/Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes or diethyl ether. Triturate the crude product with one of these solvents to precipitate the TPPO.[10] 2. Complexation: React the crude mixture with zinc chloride in ethanol. This forms an insoluble TPPO-Zn complex that can be removed by filtration.[10][13] 3. Column Chromatography: If other methods fail, silica gel chromatography can be used to separate the product from TPPO.
Presence of a ketone peak in IR or NMR spectrum (from Friedel-Crafts route) Incomplete reduction of the intermediate 5-(4-fluorophenyl)-5-oxopentanoic acid.1. Extend Reaction Time: Increase the duration of the Clemmensen or Wolff-Kishner reduction. 2. Use Fresh Reagents: Ensure the zinc amalgam (Clemmensen) or hydrazine and base (Wolff-Kishner) are fresh and active.[2][4][5][22][23][24] 3. Repeat the Reduction: Subject the partially purified product to the reduction conditions again.
Presence of a double bond signal in NMR spectrum (from Hydrogenation route) Incomplete catalytic hydrogenation of the unsaturated precursor.1. Increase Hydrogen Pressure: If using a pressure reactor, increase the hydrogen pressure.[25] 2. Add Fresh Catalyst: The catalyst (e.g., Pd/C) may be deactivated. Filter the reaction mixture and add a fresh batch of catalyst. 3. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or slightly increase the temperature, but monitor for potential side reactions.[14]
Broad melting point range Presence of multiple impurities.Combine purification steps. For example, perform an initial acid-base extraction, followed by recrystallization. If purity is still low, consider column chromatography.
Issue 2: Difficulty with Purification by Recrystallization
Symptom Potential Cause Troubleshooting Steps
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. The compound is too soluble in the chosen solvent.1. Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point. 2. Use a Mixed Solvent System: Dissolve the compound in a good solvent at an elevated temperature, then slowly add a poor solvent (in which the compound is less soluble) until turbidity is observed. Then, allow it to cool slowly. Common solvent systems for carboxylic acids include ethanol/water, ethyl acetate/hexanes, or toluene.[6][26][27][28]
Poor recovery of the product The compound is too soluble in the cold crystallization solvent. Too much solvent was used.1. Choose a Different Solvent: Experiment with solvents in which the compound has lower solubility at cold temperatures. 2. Reduce Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. 3. Cool to a Lower Temperature: Place the crystallization flask in an ice bath or refrigerator to maximize crystal formation.
Colored impurities in the final product Co-crystallization of colored byproducts.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Multiple Recrystallizations: Perform a second recrystallization step.

Experimental Protocols

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general protocol and may require optimization for your specific instrument and sample.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic or trifluoroacetic acid. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
  • Derivatization:

    • Dissolve ~1 mg of the sample in 500 µL of a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or diazomethane for esterification.[15][16][17][18][19]

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium.

    • Injection: Split or splitless injection.

    • Oven Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C).

    • MS Detection: Scan a mass range of m/z 50-500.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes, water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system like ethyl acetate/hexanes or ethanol/water is often effective for aromatic carboxylic acids.[6][26][27][28]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Signaling Pathways and Logical Relationships

Phenylvaleric acid derivatives have been shown to interact with cellular signaling pathways, particularly those influenced by short-chain fatty acids. They can act as inhibitors of histone deacetylases (HDACs) and may modulate the activity of G-protein coupled receptors (GPCRs).[27][29][30][31]

Synthesis_Troubleshooting cluster_synthesis Synthesis Routes cluster_impurities Potential Impurities cluster_analysis Analysis & Purification Start_FC Fluorobenzene + Glutaric Anhydride FC_Acylation Friedel-Crafts Acylation Start_FC->FC_Acylation Keto_Acid 5-(4-fluorophenyl)- 5-oxopentanoic acid FC_Acylation->Keto_Acid Reduction Reduction (Clemmensen or Wolff-Kishner) Keto_Acid->Reduction Final_Product This compound Reduction->Final_Product Impurity_Keto Incomplete Reduction: Keto-Acid remains Reduction->Impurity_Keto Leads to Analysis Purity Analysis (HPLC, GC-MS, NMR) Final_Product->Analysis Assess Start_Wittig 4-Fluorobenzaldehyde + Phosphonium Ylide Wittig_Reaction Wittig Reaction Start_Wittig->Wittig_Reaction Unsaturated_Acid 5-(4-fluorophenyl)pent-4-enoic acid Wittig_Reaction->Unsaturated_Acid Impurity_TPPO Wittig Byproduct: Triphenylphosphine Oxide Wittig_Reaction->Impurity_TPPO Generates Hydrogenation Catalytic Hydrogenation Unsaturated_Acid->Hydrogenation Hydrogenation->Final_Product Impurity_Unsaturated Incomplete Hydrogenation: Unsaturated Acid remains Hydrogenation->Impurity_Unsaturated Leads to Purification Purification (Recrystallization, Chromatography) Analysis->Purification Inform Purification->Final_Product Refine Signaling_Pathways cluster_hdac HDAC Inhibition Pathway cluster_gpcr GPCR Signaling Pathway FPV_Acid This compound HDAC Histone Deacetylases (HDACs) FPV_Acid->HDAC Inhibits GPCR G-Protein Coupled Receptors (e.g., FFAR2/3) FPV_Acid->GPCR Modulates Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation HDAC->Acetylation Prevents Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Cell_Cycle Cell Cycle Arrest / Apoptosis Gene_Expression->Cell_Cycle Downstream Downstream Signaling Cascades (e.g., MAPK, cAMP) GPCR->Downstream Cellular_Response Cellular Responses (e.g., Inflammation, Metabolism) Downstream->Cellular_Response

References

5-(4-Fluorophenyl)valeric acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-(4-Fluorophenyl)valeric acid, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] To maximize shelf life, it is advisable to store the compound at refrigerated temperatures (2-8 °C) and protected from light.

Q2: Is this compound stable at room temperature?

A2: this compound is generally stable under standard room temperature conditions for short periods. However, for extended storage, refrigeration is recommended to prevent any potential degradation over time.[3]

Q3: What are the known incompatibilities for this compound?

A3: As a carboxylic acid, this compound is incompatible with strong oxidizing agents, strong bases, and reducing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, similar phenylalkanoic acids can degrade through mechanisms such as β-oxidation of the alkyl chain and oxidation of the phenyl ring.[4][5] The presence of the fluorine atom on the phenyl ring may influence its susceptibility to oxidative degradation.[3][6] Under forced conditions, such as high heat, extreme pH, or strong oxidizing agents, degradation is more likely to occur.

Q5: How can I monitor the stability of this compound in my experimental samples?

A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach to monitor the stability of this compound.[4] This method should be validated to ensure it can separate the parent compound from any potential degradation products or impurities.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low Assay/Concentration Degradation due to improper storage (e.g., exposure to light, high temperatures).Store the compound in a cool, dark place as recommended. Prepare fresh solutions for critical experiments.
Adsorption to container surfaces.Consider using silanized glass or polypropylene containers to minimize adsorption.[4]
Inaccurate weighing or dilution.Verify the calibration of balances. Review and confirm all steps in the solution preparation protocol.
Precipitation in Aqueous Buffers Poor solubility at the buffer's pH. Carboxylic acids are less soluble at acidic pH.Adjust the pH of the buffer to be above the pKa of the carboxylic acid (typically >5) to increase solubility. The use of co-solvents like DMSO or ethanol may be necessary for stock solutions.
Inconsistent Experimental Results Variability in the purity of different batches.Characterize the purity of each new batch of this compound upon receipt using a validated analytical method.
Degradation of the compound in the experimental matrix.Perform preliminary stability studies of the compound in the specific experimental medium under the conditions of the assay.
Appearance of Unknown Peaks in Chromatogram Presence of impurities from synthesis.Review the certificate of analysis for known impurities. Common impurities in similar compounds can include shorter or longer chain homologous acids.[7][8]
Degradation of the compound.Conduct forced degradation studies to identify potential degradation products and their retention times.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours.[4]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C for 24 hours.[4]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[4]

  • Thermal Degradation: Expose a solid sample of the compound to dry heat at 80°C for 48 hours.[4]

  • Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze all samples by a validated HPLC method, monitoring for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: Long-Term Stability Study

This protocol describes a typical long-term stability study to determine the shelf-life and appropriate storage conditions.

1. Sample Preparation and Storage:

  • Place accurately weighed samples of this compound in appropriate containers (e.g., amber glass vials with screw caps).

  • Store the samples under the following conditions:

    • Long-Term: 2-8 °C

    • Accelerated: 25 °C / 60% Relative Humidity (RH) and 40 °C / 75% RH

2. Testing Schedule:

  • Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term storage; 0, 1, 2, 3, and 6 months for accelerated storage).

3. Analytical Tests:

  • At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantitative analysis (e.g., by HPLC) to determine the amount of the active substance remaining.

    • Purity: Chromatographic analysis to detect and quantify any degradation products.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (0.1M NaOH, 60°C) Base_Hydrolysis->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, solid) Thermal->Analysis Photostability Photostability (ICH Q1B) Photostability->Analysis Stock_Solution Stock Solution of This compound Stock_Solution->Acid_Hydrolysis Stock_Solution->Base_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photostability Data_Evaluation Data Evaluation: - Purity - Assay - Degradation Products Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Purity Check Purity of Starting Material Start->Check_Purity Check_Stability Assess Stability in Experimental Matrix Start->Check_Stability End Consistent Results Check_Purity->End Precipitation Is there Precipitation? Check_Stability->Precipitation Adjust_pH Adjust pH or use Co-solvent Precipitation->Adjust_pH Yes Degradation Is there Degradation? Precipitation->Degradation No Adjust_pH->Degradation Modify_Conditions Modify Experimental Conditions (e.g., Temp) Degradation->Modify_Conditions Yes Degradation->End No Modify_Conditions->End

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of 5-(4-Fluorophenyl)valeric acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent synthetic pathways for this compound include:

  • Route 1: Friedel-Crafts Acylation followed by Reduction: This two-step process involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to form 4-(4-fluorobenzoyl)butyric acid, which is then reduced to the final product.

  • Route 2: Knoevenagel Condensation: This route involves the condensation of 4-fluorobenzaldehyde with a malonic ester, followed by hydrolysis and decarboxylation.

  • Route 3: Alkylation of 4-Fluorophenylacetonitrile: This method consists of the alkylation of 4-fluorophenylacetonitrile with a suitable haloalkane, followed by hydrolysis of the nitrile group.

Q2: What is the primary challenge in the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride?

A2: The main challenge is the formation of the desfluoro impurity, 4-benzoylbutyric acid. This occurs because commercial fluorobenzene often contains benzene as an impurity, which is more reactive in Friedel-Crafts acylation.[1][2][3]

Q3: How can the formation of the desfluoro impurity be minimized?

A3: To control the level of the desfluoro impurity, the following strategies can be employed:

  • Use high-purity fluorobenzene with a low benzene content (<100 ppm is ideal).[2][4]

  • Adjust the molar ratio of reactants. An excess of fluorobenzene can be used.

  • Control the reaction temperature, typically between 10-15°C.[1][2]

  • Utilize a co-solvent such as methylene chloride or ethylene dichloride to better control the reaction.[1][2]

Q4: What are the recommended reduction methods for converting 4-(4-fluorobenzoyl)butyric acid to this compound?

A4: The two primary methods for this reduction are the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine and a strong base).[5][6][7][8][9][10][11] The choice depends on the substrate's sensitivity to acidic or basic conditions.

Q5: What are potential side reactions during the Knoevenagel condensation route?

A5: A common side reaction is the self-condensation of the aldehyde starting material, especially when using a strong base.[12][13] Using a milder base like piperidine or an amine salt can help minimize this.[12][13]

Q6: What are the challenges associated with the hydrolysis of the nitrile in the third synthetic route?

A6: Nitrile hydrolysis typically requires harsh conditions, such as strong acids or bases and high temperatures, which can be problematic for substrates with sensitive functional groups.[14][15][16]

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation
Possible Cause Troubleshooting Step
Inactive Catalyst (Aluminum Chloride)Ensure anhydrous conditions as aluminum chloride is moisture-sensitive. Use freshly opened or properly stored catalyst.
Suboptimal Reaction TemperatureMaintain the reaction temperature in the recommended range (e.g., 10-15°C) to prevent side reactions.[1][2]
Insufficient Reaction TimeMonitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion.
Impure ReactantsUse high-purity fluorobenzene and glutaric anhydride.[2][4]
Problem 2: High Levels of Desfluoro Impurity
Possible Cause Troubleshooting Step
High Benzene Content in FluorobenzeneUse fluorobenzene with the lowest possible benzene content.[2][4]
Incorrect StoichiometryCarefully control the molar ratios of the reactants and catalyst.
Inefficient MixingEnsure vigorous stirring to maintain a homogeneous reaction mixture.
Problem 3: Incomplete Reduction of the Ketone
Possible Cause Troubleshooting Step
Clemmensen Reduction:
Poorly Amalgamated ZincPrepare fresh zinc amalgam for each reaction to ensure high activity.
Insufficient Acid ConcentrationUse concentrated hydrochloric acid as specified in the protocol.
Wolff-Kishner Reduction:
Incomplete Hydrazone FormationEnsure the initial reaction with hydrazine goes to completion before heating with the base.
Insufficiently High TemperatureUse a high-boiling solvent like diethylene glycol to reach the required reaction temperature (around 180-200°C).[10][11]
Presence of WaterEnsure anhydrous conditions in the final decomposition step.
Problem 4: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Oily Product Instead of SolidTry to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
Co-precipitation of ImpuritiesRecrystallize the crude product from a suitable solvent system. A mixture of a good solvent and a poor solvent can be effective.
Inefficient ExtractionPerform multiple extractions with the appropriate solvent to ensure complete recovery of the product from the aqueous phase.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Fluorobenzoyl)butyric Acid via Friedel-Crafts Acylation

Materials:

  • Fluorobenzene (low benzene content)

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Methylene chloride (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add anhydrous aluminum chloride and a portion of fluorobenzene in methylene chloride.

  • Cool the mixture to 10°C in an ice bath.

  • Slowly add a solution of glutaric anhydride and the remaining fluorobenzene in methylene chloride, maintaining the temperature between 10-15°C.[1][2]

  • After the addition is complete, stir the reaction mixture at the same temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding the mixture to a cold solution of hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with methylene chloride.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent.

Quantitative Data:

ParameterValueReference
Yield79-95%[4][17]
Melting Point141-142°C[17]
Protocol 2: Clemmensen Reduction of 4-(4-Fluorobenzoyl)butyric Acid

Materials:

  • 4-(4-Fluorobenzoyl)butyric acid

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc granules with a solution of mercuric chloride.

  • In a round-bottom flask, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 4-(4-fluorobenzoyl)butyric acid.

  • Heat the mixture to reflux with vigorous stirring for several hours.

  • Add more concentrated hydrochloric acid periodically during the reflux.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

Protocol 3: Wolff-Kishner Reduction of 4-(4-Fluorobenzoyl)butyric Acid

Materials:

  • 4-(4-Fluorobenzoyl)butyric acid

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • In a flask equipped with a reflux condenser, add 4-(4-fluorobenzoyl)butyric acid, hydrazine hydrate, and diethylene glycol.

  • Heat the mixture to form the hydrazone.

  • Add potassium hydroxide pellets and increase the temperature to distill off water and excess hydrazine.

  • Once the temperature reaches around 180-200°C, maintain it at reflux for several hours until the evolution of nitrogen gas ceases.[10][11]

  • Cool the reaction mixture, add water, and acidify with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Visualizations

experimental_workflow_friedel_crafts cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Product start1 Fluorobenzene reaction Friedel-Crafts Acylation (10-15°C, CH2Cl2) start1->reaction start2 Glutaric Anhydride start2->reaction start3 AlCl3 start3->reaction quench Quench with HCl reaction->quench extract Extraction quench->extract wash Wash & Dry extract->wash evaporation Solvent Evaporation wash->evaporation recrystallization Recrystallization evaporation->recrystallization product 4-(4-Fluorobenzoyl)butyric Acid recrystallization->product

Caption: Workflow for Friedel-Crafts Acylation.

experimental_workflow_reduction cluster_clemmensen Clemmensen Reduction cluster_wolff_kishner Wolff-Kishner Reduction cluster_workup Workup & Purification start 4-(4-Fluorobenzoyl)butyric Acid clemmensen_reagents Zn(Hg), conc. HCl start->clemmensen_reagents wolff_kishner_reagents H2NNH2, KOH, Diethylene Glycol start->wolff_kishner_reagents clemmensen_reaction Reflux clemmensen_reagents->clemmensen_reaction workup Extraction, Wash, Dry clemmensen_reaction->workup wolff_kishner_reaction Heat (180-200°C) wolff_kishner_reagents->wolff_kishner_reaction wolff_kishner_reaction->workup purification Solvent Evaporation workup->purification product This compound purification->product

Caption: Reduction Methodologies Workflow.

troubleshooting_logic cluster_synthesis_step Identify Problematic Step cluster_acylation_issues Acylation Troubleshooting cluster_reduction_issues Reduction Troubleshooting cluster_purification_issues Purification Troubleshooting start Low Yield or Impure Product acylation Friedel-Crafts Acylation start->acylation reduction Reduction start->reduction purification Purification start->purification catalyst Check Catalyst Activity acylation->catalyst conditions Verify Reaction Conditions acylation->conditions reagents Assess Reagent Purity acylation->reagents reductant Check Reducing Agent reduction->reductant temp_time Optimize Temp/Time reduction->temp_time solvent Optimize Recrystallization Solvent purification->solvent extraction Improve Extraction Technique purification->extraction solution Improved Synthesis Outcome catalyst->solution conditions->solution reagents->solution reductant->solution temp_time->solution solvent->solution extraction->solution

Caption: Troubleshooting Logic Diagram.

References

Technical Support Center: Enhancing the Efficiency of 5-(4-Fluorophenyl)valeric Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues that may be encountered during the synthesis of 5-(4-Fluorophenyl)valeric acid, a key intermediate in various pharmaceutical and chemical syntheses.

Section 1: Synthesis via Knoevenagel Condensation

One common route to this compound involves the Knoevenagel condensation of 4-fluorobenzaldehyde with diethyl malonate, followed by hydrogenation, hydrolysis, and decarboxylation.

Troubleshooting Guide: Knoevenagel Condensation & Subsequent Steps
Issue Potential Cause Recommended Solution
Low Yield in Knoevenagel Condensation Inactive or inappropriate catalyst.Ensure the catalyst is fresh and active. For the condensation of 4-fluorobenzaldehyde and diethyl malonate, catalysts like piperidine, or immobilized enzymes can be effective.[1]
Suboptimal reaction temperature.Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC.[1]
Presence of water in the reaction.Use a Dean-Stark trap or add molecular sieves to remove water, which can inhibit the reaction.
Incomplete Hydrolysis of the Diethyl Ester Insufficiently harsh hydrolysis conditions.For acidic hydrolysis, use a strong acid like 6M H₂SO₄ and heat to reflux. For basic hydrolysis, reflux with an excess of aqueous NaOH, followed by acidification.
Steric hindrance around the ester groups.Prolong the reaction time and ensure vigorous stirring to improve contact between the ester and the hydrolyzing agent.
Incomplete Decarboxylation Insufficient heating after hydrolysis.Ensure the reaction mixture is heated sufficiently after acidification to drive the decarboxylation to completion. Monitor CO₂ evolution.
Formation of Side Products Self-condensation of 4-fluorobenzaldehyde.Use a weak base as a catalyst for the Knoevenagel condensation to avoid self-condensation of the aldehyde.
Michael addition of malonate to the product.Control the stoichiometry of the reactants carefully. Use of a milder catalyst can also reduce the likelihood of this side reaction.
Frequently Asked Questions (FAQs): Knoevenagel Condensation Route

Q1: What is the first step in this synthesis of this compound?

A1: The first step is a Knoevenagel condensation, which is a nucleophilic addition of an active hydrogen compound (diethyl malonate) to a carbonyl group (4-fluorobenzaldehyde), followed by a dehydration reaction to form a C=C double bond.[1]

Q2: Which catalysts are most effective for the Knoevenagel condensation of 4-fluorobenzaldehyde and diethyl malonate?

A2: Various catalysts can be used, with the choice impacting yield and reaction conditions. The following table summarizes some options:

CatalystSolventTemperatureYield (%)
Immobilized GelatineDMSORoom Temp85-89
PiperidineEthanolReflux~70-80
DABCOWater/[HyEtPy]Cl50°Cup to 97

Q3: How can I monitor the progress of the Knoevenagel condensation?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (4-fluorobenzaldehyde and diethyl malonate) to observe the disappearance of reactants and the appearance of the product spot.

Q4: What is the purpose of the hydrolysis and decarboxylation steps?

A4: After the Knoevenagel condensation and a subsequent hydrogenation step (to reduce the C=C bond), the resulting diethyl ester is hydrolyzed to the corresponding dicarboxylic acid. This intermediate readily loses a molecule of carbon dioxide (decarboxylation) upon heating to yield the final product, this compound.

Experimental Protocols & Visualizations

Protocol 1: Knoevenagel Condensation of 4-Fluorobenzaldehyde with Diethyl Malonate

  • To a solution of 4-fluorobenzaldehyde (10 mmol) and diethyl malonate (12 mmol) in ethanol (50 mL), add a catalytic amount of piperidine (1 mmol).

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Once the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with dilute HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product, diethyl 2-(4-fluorobenzylidene)malonate.

Diagram 1: Knoevenagel Condensation Workflow

Knoevenagel_Workflow start Start reactants Mix 4-fluorobenzaldehyde, diethyl malonate, ethanol, and piperidine start->reactants reflux Reflux and Monitor by TLC reactants->reflux workup Solvent removal, ether extraction, washes reflux->workup product Crude Diethyl 2-(4-fluorobenzylidene)malonate workup->product

Caption: Workflow for the Knoevenagel condensation of 4-fluorobenzaldehyde and diethyl malonate.

Diagram 2: Troubleshooting Low Yield in Knoevenagel Condensation

Troubleshooting_Knoevenagel start Low Yield? catalyst Is the catalyst active? start->catalyst temp Is the temperature optimal? catalyst->temp Yes solution1 Use fresh catalyst or a more active one (e.g., DABCO). catalyst->solution1 No water Is water present? temp->water Yes solution2 Increase temperature in increments. temp->solution2 No solution3 Use Dean-Stark trap or molecular sieves. water->solution3 Yes end Yield Improved water->end No solution1->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting low-yield Knoevenagel reactions.

Section 2: Synthesis via Friedel-Crafts Acylation

An alternative synthesis of this compound starts with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, followed by reduction of the resulting keto-acid.

Troubleshooting Guide: Friedel-Crafts Acylation
Issue Potential Cause Recommended Solution
Low Yield of Desired Product Deactivated aromatic ring.Friedel-Crafts reactions work best with activated or moderately activated rings. Fluorobenzene is suitable, but highly deactivated rings will give poor yields.[2]
Catalyst deactivation.The reaction requires anhydrous conditions as the Lewis acid catalyst (e.g., AlCl₃) is moisture-sensitive. Ensure all reagents and glassware are dry.[2]
Suboptimal reaction temperature.Maintain a low reaction temperature to improve selectivity and reduce side reactions. The optimal temperature should be determined empirically.[2]
Formation of Ortho-Isomer High reaction temperature.The para-substituted product is generally favored due to less steric hindrance. Running the reaction at a lower temperature can increase the para to ortho product ratio.[2]
Choice of catalyst.The selectivity can be influenced by the Lewis acid catalyst used. Experiment with different catalysts to optimize for the desired isomer.
Polyacylation Products Excess acylating agent or catalyst.Use a stoichiometric amount or only a slight excess of glutaric anhydride and the Lewis acid catalyst to minimize the chance of a second acylation.[2]
High reaction temperature.Harsher reaction conditions can promote polyacylation. Maintain a controlled, lower temperature.[2]
Frequently Asked Questions (FAQs): Friedel-Crafts Acylation Route

Q1: What is the key reaction in this synthetic route?

A1: The key step is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction where an acyl group is introduced onto the fluorobenzene ring. In this case, glutaric anhydride is the acylating agent.

Q2: Why is the para-substituted product, 5-(4-fluorophenyl)-5-oxovaleric acid, the major product?

A2: The fluorine atom on the benzene ring is an ortho, para-director. However, due to the steric bulk of the incoming acyl group, substitution at the less hindered para position is favored over the ortho position.[2]

Q3: What are the common side products in this Friedel-Crafts acylation?

A3: The most common side product is the ortho-substituted isomer, 5-(2-fluorophenyl)-5-oxovaleric acid. Under forcing conditions, diacylation products could potentially form, but this is less likely as the first acyl group deactivates the ring to further substitution.[2]

Q4: What methods can be used to reduce the keto-acid intermediate to this compound?

A4: The ketone can be reduced to a methylene group using standard methods such as the Clemmensen reduction (zinc amalgam and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base). The choice of method will depend on the presence of other functional groups in the molecule.

Experimental Protocols & Visualizations

Protocol 2: Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride

  • In a flask equipped with a stirrer and under an inert atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to dry dichloromethane.

  • Cool the mixture in an ice bath.

  • Add a solution of glutaric anhydride (1 equivalent) and fluorobenzene (1.1 equivalents) in dichloromethane dropwise to the cooled suspension.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 5-(4-fluorophenyl)-5-oxovaleric acid.

Diagram 3: Friedel-Crafts Acylation Pathway

Friedel_Crafts_Pathway start Fluorobenzene + Glutaric Anhydride acylation Friedel-Crafts Acylation (AlCl3, DCM) start->acylation keto_acid 5-(4-fluorophenyl)-5-oxovaleric acid acylation->keto_acid reduction Ketone Reduction (e.g., Clemmensen) keto_acid->reduction product This compound reduction->product

Caption: Synthetic pathway to this compound via Friedel-Crafts acylation.

Diagram 4: Logical Relationship of Products in Friedel-Crafts Acylation

FC_Products reactants Fluorobenzene + Glutaric Anhydride major_product Para-isomer (Major Product) reactants->major_product Favored minor_product Ortho-isomer (Minor Product) reactants->minor_product Disfavored (Steric Hindrance) side_product Polyacylation (Possible Side Product) major_product->side_product Under harsh conditions

Caption: Product distribution in the Friedel-Crafts acylation of fluorobenzene.

References

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)valeric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Fluorophenyl)valeric acid and its derivatives. Our goal is to help you identify and mitigate common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common synthetic pathway involves a two-step process:

  • Friedel-Crafts Acylation: Fluorobenzene is acylated with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 5-(4-fluorophenyl)-5-oxovaleric acid.

  • Reduction: The ketone group of 5-(4-fluorophenyl)-5-oxovaleric acid is reduced to a methylene group to yield this compound. This is typically achieved through a Clemmensen or Wolff-Kishner reduction.

Q2: What are the primary side products in the Friedel-Crafts acylation step?

The main side products are:

  • Ortho-substituted isomer: Acylation at the position adjacent (ortho) to the fluorine atom. The desired para-substituted product is generally favored due to less steric hindrance.[1]

  • Diacylation products: Although less common because the first acyl group deactivates the aromatic ring, diacylation can occur under harsh reaction conditions (e.g., high temperature, excess acylating agent).[1]

Q3: Why is the para-substituted product favored over the ortho-substituted product in the Friedel-Crafts acylation of fluorobenzene?

While the fluorine atom is an ortho, para-director, the para position is sterically less hindered. The bulky acylium ion intermediate experiences less spatial repulsion at the para position compared to the ortho position, which is adjacent to the fluorine atom.[1]

Q4: What are the common side reactions during the Wolff-Kishner reduction step?

The most frequently encountered side reactions include:

  • Azine formation: This occurs when the intermediate hydrazone reacts with the starting carbonyl compound. This can be minimized by ensuring anhydrous conditions.[2]

  • Hydrolysis of other functional groups: The strongly basic conditions of the Wolff-Kishner reduction can lead to the hydrolysis of sensitive functional groups like esters and amides.

Q5: When should I choose a Clemmensen reduction over a Wolff-Kishner reduction?

The choice of reduction method depends on the stability of your substrate:

  • Clemmensen reduction is performed under strongly acidic conditions (zinc amalgam and concentrated HCl) and is suitable for substrates that are stable in acid but may be sensitive to strong bases.

  • Wolff-Kishner reduction is carried out under strongly basic conditions (hydrazine and a strong base like KOH) and is ideal for substrates that are sensitive to acid but stable in the presence of a strong base.

Troubleshooting Guides

Issue 1: Low Yield of 5-(4-fluorophenyl)-5-oxovaleric acid in Friedel-Crafts Acylation

dot

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Quantitative Data on Friedel-Crafts Acylation of Fluorobenzene

Catalyst SystemAcylating AgentSolventTemperature (°C)para:ortho RatioYield (%)Reference
AlCl₃Glutaric AnhydrideMethylene Chloride0-78[3]
AlCl₃Glutaric AnhydrideFluorobenzene5-12-79[3]
La(OTf)₃ / TfOHBenzoyl ChlorideNone140>99:187[4]
Cu(OTf)₂Benzoyl Chloride[bmim][BF₄]-96:4>95[5]
Sc-triflate resinAcetic AnhydrideNone (Microwave)40-60Predominantly paraHigh[1]
Issue 2: Low Yield of this compound in Wolff-Kishner Reduction

dot

Caption: Troubleshooting workflow for low yield in Wolff-Kishner reduction.

Comparison of Reduction Methods for Aryl Ketones

MethodReagentsConditionsAdvantagesDisadvantagesTypical Yield (%)
Wolff-Kishner Hydrazine, KOH or NaOHHigh temp (~200°C), basicGood for acid-sensitive substratesHarsh conditions, not for base-sensitive substrates, azine formation60-80
Huang-Minlon Mod. Hydrazine hydrate, KOH or NaOH, diethylene glycolHigh temp (~200°C), basicHigher yields, shorter reaction time, one-potStill harsh conditions80-95[6]
Clemmensen Zn(Hg), conc. HClAcidic, refluxGood for base-sensitive substratesNot for acid-sensitive substrates, mechanism not fully understood50-80

Experimental Protocols

Protocol 1: Synthesis of 5-(4-fluorophenyl)-5-oxovaleric acid via Friedel-Crafts Acylation

This protocol is adapted from a patented procedure.[3]

Materials:

  • Fluorobenzene

  • Glutaric anhydride

  • Aluminum chloride (anhydrous)

  • Methylene chloride (anhydrous)

  • Concentrated Hydrochloric acid

  • Crushed ice

  • Sodium hydroxide

  • Activated charcoal

  • Acetone

Procedure:

  • In a three-necked round-bottom flask under a nitrogen atmosphere, charge 500 ml of methylene chloride, 250 g of aluminum chloride, and 45 g of fluorobenzene.

  • Cool the mixture to 10°C.

  • In a separate flask, prepare a solution of 100 g of glutaric anhydride and 45 g of fluorobenzene in 500 ml of methylene chloride.

  • Slowly add the glutaric anhydride solution to the cooled aluminum chloride mixture over a period of 3 hours, maintaining the temperature between 10-15°C.

  • After the addition is complete, maintain the reaction mixture at the same temperature for an additional hour.

  • Slowly pour the reaction mixture onto a mixture of 700 g of crushed ice and 300 ml of concentrated HCl, ensuring the temperature stays below 10°C.

  • Allow the mixture to warm to 25°C and remove the methylene chloride by distillation at a temperature below 50°C.

  • Cool the remaining mixture to 20°C, filter the solid product, and wash with 500 ml of water.

  • Dissolve the solid in 600 ml of 4% sodium hydroxide, treat with 15 g of activated charcoal, and filter.

  • Acidify the filtrate to a pH of 1.5-2.0 with concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with 500 ml of water, and dry at 60-70°C.

  • For further purification, recrystallize the solid from acetone.

dot

FC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Prepare AlCl3/Fluorobenzene suspension in CH2Cl2 react1 Cool AlCl3 suspension to 10°C prep1->react1 prep2 Prepare Glutaric Anhydride/ Fluorobenzene solution in CH2Cl2 react2 Slowly add Glutaric Anhydride solution (3h, 10-15°C) prep2->react2 react1->react2 react3 Stir for 1h at 10-15°C react2->react3 workup1 Quench with ice/HCl react3->workup1 workup2 Distill off CH2Cl2 workup1->workup2 workup3 Filter solid product workup2->workup3 workup4 Base wash (NaOH) and charcoal treatment workup3->workup4 workup5 Acidify to precipitate workup4->workup5 workup6 Filter and dry product workup5->workup6 purify Recrystallize from acetone workup6->purify

Caption: Experimental workflow for Friedel-Crafts acylation.

Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction of 5-(4-fluorophenyl)-5-oxovaleric acid

This is a general protocol for the Huang-Minlon modification that can be adapted for 5-(4-fluorophenyl)-5-oxovaleric acid.

Materials:

  • 5-(4-fluorophenyl)-5-oxovaleric acid

  • Diethylene glycol

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH) pellets

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 5-(4-fluorophenyl)-5-oxovaleric acid (1 equivalent), diethylene glycol (as solvent), hydrazine hydrate (4-5 equivalents), and potassium hydroxide (4-5 equivalents).

  • Heat the mixture to reflux (around 130-140°C) for 1-2 hours to form the hydrazone.

  • Remove the reflux condenser and replace it with a distillation head.

  • Increase the temperature to distill off water and excess hydrazine hydrate until the temperature of the reaction mixture reaches 190-200°C.

  • Once the temperature reaches ~200°C, reattach the reflux condenser and heat at this temperature for an additional 3-4 hours, or until nitrogen evolution ceases.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution with concentrated HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • The crude product can be further purified by recrystallization.

dot

WK_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Ketone 5-(4-fluorophenyl)- 5-oxovaleric acid Hydrazone Hydrazone Intermediate Ketone->Hydrazone + N2H4, KOH Azine Azine Side Product Ketone->Azine + Hydrazone Product This compound Hydrazone->Product Heat (~200°C), -N2

Caption: Reaction pathway for the Wolff-Kishner reduction.

References

Technical Support Center: 5-(4-Fluorophenyl)valeric Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 5-(4-Fluorophenyl)valeric acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties is crucial for selecting the appropriate purification strategy.

PropertyValueSource
Molecular FormulaC₁₁H₁₃FO₂[1]
Molecular Weight196.22 g/mol [1]
AppearanceWhite to light yellow crystalline powderSigma-Aldrich
Melting Point75-79 °C
pKa (Predicted)4.74 ± 0.10ChemicalBook

Q3: What are potential impurities in synthetically prepared this compound?

A3: Impurities can arise from starting materials, side reactions, or subsequent degradation. Potential impurities may include unreacted starting materials, byproducts from the specific synthetic route, and structurally related compounds. For instance, if synthesized from a corresponding nitrile, residual nitrile or amide intermediates could be present.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the purification of this compound.

Recrystallization Issues

Problem: Oiling Out During Recrystallization

  • Question: My compound forms an oil instead of crystals upon cooling the recrystallization solvent. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.

    • Solution 1: Lower the cooling temperature. Use an ice bath or refrigerator to cool the solution further, which may induce crystallization from the oil.

    • Solution 2: Use a lower-boiling point solvent. If the compound's melting point is the issue, select a solvent with a lower boiling point.

    • Solution 3: Add more solvent. The solution may be too concentrated. Add a small amount of hot solvent to the oil, reheat to dissolve, and then cool again.

    • Solution 4: Use a solvent/anti-solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., ethanol, acetone) at room temperature. Then, slowly add a poor solvent (anti-solvent, e.g., water, hexane) until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.[2]

Problem: Poor Recovery of Purified Product

  • Question: After recrystallization, my yield of this compound is very low. How can I improve it?

  • Answer: Low recovery can result from using too much solvent, cooling the solution too quickly, or the compound having significant solubility in the cold solvent.

    • Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]

    • Solution 2: Slow cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.

    • Solution 3: Concentrate the filtrate. If the compound is still soluble in the cold solvent, you can recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

    • Solution 4: Change the solvent. Select a solvent in which the compound has very high solubility at high temperatures and very low solubility at low temperatures.[3]

Column Chromatography Issues

Problem: Tailing Peaks in Column Chromatography

  • Question: My compound is producing tailing peaks during column chromatography, leading to poor separation. What is the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is often due to strong interactions with the basic silanol groups on the silica gel surface.

    • Solution 1: Add a small amount of acid to the eluent. Incorporating a small percentage (0.1-1%) of a volatile acid, such as acetic acid or formic acid, into the mobile phase can suppress the ionization of the carboxylic acid and reduce its interaction with the silica gel, resulting in sharper peaks.

    • Solution 2: Use a different stationary phase. Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a bonded-phase silica like C18 (reverse-phase chromatography).

    • Solution 3: Deactivate the silica gel. The acidity of the silica gel can be reduced by pre-treating it with a base before packing the column.

Problem: Compound Stuck on the Column

  • Question: this compound is not eluting from the silica gel column, even with a highly polar mobile phase. What should I do?

  • Answer: The compound may be too polar for the chosen mobile phase or it might be irreversibly adsorbed onto the silica gel.

    • Solution 1: Increase the polarity of the mobile phase further. A gradient elution with a solvent system containing a highly polar component like methanol can be effective. For very polar compounds, a mobile phase containing a small amount of ammonia in methanol can be used.[4]

    • Solution 2: Switch to reverse-phase chromatography. In reverse-phase chromatography, polar compounds elute earlier. A C18 column with a mobile phase of water and acetonitrile or methanol would be a suitable starting point.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, water, and mixtures thereof) to find a suitable system where the compound is highly soluble when hot and poorly soluble when cold. A mixture of ethanol and water is often a good starting point for carboxylic acids.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[3]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase Selection: Standard silica gel (230-400 mesh) is a common choice.

  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Add 0.5% acetic acid to the mobile phase to improve peak shape. Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the desired compound.

  • Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin elution with the selected mobile phase. If separation is poor, a gradient elution (gradually increasing the proportion of the more polar solvent) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Purification of this compound start Crude this compound recrystallization Attempt Recrystallization start->recrystallization column_chromatography Attempt Column Chromatography start->column_chromatography pure_product Pure Product recrystallization->pure_product Successful oiling_out Problem: Oiling Out recrystallization->oiling_out Unsuccessful poor_recovery Problem: Poor Recovery recrystallization->poor_recovery Unsuccessful column_chromatography->pure_product Successful tailing_peaks Problem: Tailing Peaks column_chromatography->tailing_peaks Unsuccessful stuck_on_column Problem: Stuck on Column column_chromatography->stuck_on_column Unsuccessful solution_oiling Adjust Cooling / Solvent Use Anti-Solvent oiling_out->solution_oiling solution_recovery Minimize Solvent Slow Cooling / Concentrate Filtrate poor_recovery->solution_recovery solution_tailing Add Acid to Eluent Change Stationary Phase tailing_peaks->solution_tailing solution_stuck Increase Eluent Polarity Switch to Reverse Phase stuck_on_column->solution_stuck solution_oiling->recrystallization solution_recovery->recrystallization solution_tailing->column_chromatography solution_stuck->column_chromatography

Caption: Troubleshooting workflow for purification.

Recrystallization_Protocol Recrystallization Protocol Workflow A Select Solvent B Dissolve Crude Product in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slowly Cool Solution to Room Temperature B->D No Insoluble Impurities C->D Insoluble Impurities Removed E Cool in Ice Bath D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: Recrystallization experimental workflow.

Column_Chromatography_Protocol Column Chromatography Protocol Workflow A Select Stationary & Mobile Phase (via TLC) B Pack Column with Stationary Phase Slurry A->B C Load Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F F->E Continue Elution G Combine Pure Fractions F->G Pure Fractions Identified H Remove Solvent G->H

Caption: Column chromatography experimental workflow.

References

Technical Support Center: 5-(4-Fluorophenyl)valeric Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information provided is intended to assist in optimizing the synthesis of 5-(4-fluorophenyl)valeric acid and related compounds, with a focus on the impact of solvent choice on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and which solvent is typically used?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). Dichloromethane (CH₂Cl₂) is a commonly cited solvent for this reaction.[1]

Q2: How does the choice of solvent generally affect Friedel-Crafts acylation reactions?

The solvent can significantly influence the rate and selectivity of Friedel-Crafts acylation reactions. Polar solvents can stabilize the charged intermediates in the reaction, potentially increasing the reaction rate. However, the choice between polar and non-polar solvents can also affect the product distribution, favoring either the kinetic or thermodynamic product. For instance, in the acylation of naphthalene, polar solvents like nitrobenzene favor the formation of the thermodynamic product, while non-polar solvents such as carbon disulfide favor the kinetic product.[2]

Q3: What are the expected primary and side products in the Friedel-Crafts acylation of fluorobenzene?

The primary and desired product is the para-substituted 5-(4-Fluorophenyl)-5-oxovaleric acid, which is then reduced to this compound. The fluorine atom on the benzene ring is an ortho, para-director. Due to steric hindrance from the acyl group, the para product is overwhelmingly favored.[3] The most common side product is the corresponding ortho-isomer.[3] Under harsh reaction conditions, polyacylation is a possibility, though it is less common as the acyl group deactivates the aromatic ring towards further electrophilic substitution.[3]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Causes and Solutions:

Potential Cause Recommended Solution
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions, for example, under an inert atmosphere (nitrogen or argon). Use a freshly opened or purified catalyst.[4][5]
Insufficient Catalyst In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.[4][5]
Sub-optimal Reaction Temperature The reaction temperature can significantly impact the yield. Some reactions require heating to overcome the activation energy, while for others, lower temperatures are necessary to minimize side reactions. The optimal temperature should be determined empirically. For the acylation of fluorobenzene, maintaining a lower temperature can enhance para-selectivity.[3]
Impure Reagents Impurities in fluorobenzene, glutaric anhydride, or the solvent can lead to side reactions and lower the yield of the desired product. Use high-purity, anhydrous reagents and solvents.[3]
Inappropriate Solvent The solubility of reactants and intermediates can vary in different solvents, affecting the reaction rate and yield. While dichloromethane is common, other solvents might be more suitable depending on the specific reaction conditions. Consider experimenting with other inert solvents like 1,2-dichloroethane or carbon disulfide.
Issue 2: Poor Regioselectivity (Significant formation of ortho-isomer)

Potential Causes and Solutions:

Potential Cause Recommended Solution
High Reaction Temperature Higher temperatures can provide the necessary energy to overcome the steric hindrance at the ortho-position, leading to a decrease in para-selectivity. It is advisable to maintain a lower reaction temperature to favor the formation of the para-isomer.[3]
Choice of Catalyst The nature of the Lewis acid catalyst can influence the regioselectivity. Milder Lewis acids may offer better selectivity. Experimenting with different catalysts could lead to an improved para/ortho ratio.[3]
Solvent Polarity While not extensively documented for this specific reaction, the polarity of the solvent can influence the transition state and thus the regioselectivity. A systematic study of solvents with varying polarities may be beneficial.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride

This protocol provides a general procedure. Researchers should optimize the conditions for their specific requirements.

Materials:

  • Fluorobenzene (high purity, anhydrous)

  • Glutaric anhydride (high purity)

  • Aluminum chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere).

  • Catalyst Suspension: Under a nitrogen or argon atmosphere, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane in the reaction flask.

  • Reactant Addition: Dissolve glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred suspension of aluminum chloride at 0°C (ice bath).

  • After the addition of the glutaric anhydride solution, add fluorobenzene (1.0 to 1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 5-(4-Fluorophenyl)-5-oxovaleric acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

  • Reduction: The purified keto acid can then be reduced to this compound using standard reduction methods such as Clemmensen or Wolff-Kishner reduction.

Visualizations

experimental_workflow cluster_prep Reaction Setup & Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_final Final Product Formation prep Prepare Anhydrous Setup (N2/Ar Atmosphere) suspension Suspend AlCl3 in Dichloromethane prep->suspension add_anhydride Add Glutaric Anhydride Solution (0°C) suspension->add_anhydride add_fluoro Add Fluorobenzene (0°C) add_anhydride->add_fluoro stir Stir at Room Temperature (Monitor by TLC/GC-MS) add_fluoro->stir quench Quench with HCl/Ice stir->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry and Concentrate wash->dry purify Purify Keto Acid (Recrystallization/Chromatography) dry->purify reduce Reduce to This compound purify->reduce

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_selectivity Troubleshooting Poor Selectivity start Low Yield or Side Product Formation check_catalyst Check Catalyst Activity (Anhydrous Conditions?) start->check_catalyst lower_temp Lower Reaction Temperature start->lower_temp check_stoichiometry Verify Catalyst Stoichiometry (Sufficient Amount?) check_catalyst->check_stoichiometry If catalyst is active check_temp Optimize Reaction Temperature check_stoichiometry->check_temp If stoichiometry is correct check_reagents Ensure Reagent Purity check_temp->check_reagents If temperature is optimized change_catalyst Experiment with Milder Lewis Acid lower_temp->change_catalyst If selectivity is still poor change_solvent Investigate Solvent Polarity change_catalyst->change_solvent If selectivity is still poor

Caption: Logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Synthesis of 5-(4-Fluorophenyl)valeric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to catalyst selection for the synthesis of 5-(4-Fluorophenyl)valeric acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic strategy.

Synthesis Overview

The most common and industrially relevant synthesis of this compound involves a two-step process. The first step is a Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to form the intermediate, 4-(4-fluorobenzoyl)butyric acid. The second, and most critical step for catalyst selection, is the reduction of the ketone functionality to a methylene group to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction Fluorobenzene Fluorobenzene Intermediate 4-(4-fluorobenzoyl)butyric acid Fluorobenzene->Intermediate Lewis Acid Catalyst Glutaric_Anhydride Glutaric_Anhydride Glutaric_Anhydride->Intermediate AlCl3 AlCl3 Final_Product This compound Intermediate->Final_Product Selected Catalyst Catalyst Catalyst Catalyst_Selection_Logic start Start: Have 4-(4-fluorobenzoyl)butyric acid acid_stable Is the substrate stable in strong acid? start->acid_stable base_stable Is the substrate stable in strong base at high temp? acid_stable->base_stable No clemmensen Clemmensen Reduction acid_stable->clemmensen Yes wolff_kishner Wolff-Kishner Reduction base_stable->wolff_kishner Yes catalytic_hydro Catalytic or Ionic Hydrogenation base_stable->catalytic_hydro No

Technical Support Center: Temperature Control in 5-(4-Fluorophenyl)valeric Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing temperature in reactions involving 5-(4-Fluorophenyl)valeric acid and its precursors.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound where temperature control is critical?

A1: A prevalent method involves a two-step process:

  • Friedel-Crafts Acylation: Fluorobenzene reacts with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(4-fluorobenzoyl)butyric acid. Temperature control during this step is crucial for yield and purity.

  • Reduction: The carbonyl group of 4-(4-fluorobenzoyl)butyric acid is reduced to a methylene group to yield this compound. Common methods include the Clemmensen (acidic conditions) and Wolff-Kishner (basic conditions) reductions, both of which have specific temperature requirements.

Q2: Why is low temperature generally recommended for the Friedel-Crafts acylation step?

A2: Low temperatures, typically ranging from 0°C to room temperature, are recommended to control the selectivity of the reaction. Higher temperatures can lead to the formation of unwanted side products, such as the ortho-acylated isomer and diacylated products, which can complicate purification and reduce the yield of the desired para-substituted product.[1]

Q3: What are the main differences in temperature requirements between the Clemmensen and Wolff-Kishner reductions?

A3: The Clemmensen reduction is typically carried out under reflux with concentrated hydrochloric acid, meaning the temperature will be at or near the boiling point of the acid.[2] In contrast, the traditional Wolff-Kishner reduction requires high temperatures, often around 200°C, to facilitate the decomposition of the hydrazone intermediate.[3][4] The Huang-Minlon modification of the Wolff-Kishner reduction also utilizes high temperatures but can offer shorter reaction times.[3][4]

Troubleshooting Guides

Friedel-Crafts Acylation of Fluorobenzene
Issue Possible Cause Solution
Low yield of 4-(4-fluorobenzoyl)butyric acid Reaction temperature is too low: The activation energy for the reaction may not be reached, leading to a slow or incomplete reaction.Gradually increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by TLC or another suitable analytical method.
Reaction temperature is too high: This can lead to the formation of side products and decomposition of the desired product.Maintain the reaction temperature within the recommended range (e.g., 0-20°C). Ensure efficient cooling and controlled addition of reagents.[5]
Moisture in the reaction: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Presence of ortho-isomer impurity Elevated reaction temperature: Higher temperatures can overcome the steric hindrance at the ortho position, leading to a decrease in para selectivity.[1]Maintain a lower reaction temperature (e.g., 0-5°C) to favor the formation of the para-substituted product.
Formation of diacylated byproducts Excess acylating agent or high temperature: Using a large excess of glutaric anhydride or running the reaction at a high temperature can promote a second acylation.[1]Use a stoichiometric amount or only a slight excess of glutaric anhydride. Maintain a low reaction temperature.
Reduction of 4-(4-fluorobenzoyl)butyric acid
Issue Possible Cause Solution
Incomplete reaction (Clemmensen) Insufficient heating: The reaction may not proceed to completion if the temperature is too low.Ensure the reaction mixture is refluxing vigorously.
Poor quality zinc amalgam: The activity of the zinc amalgam is crucial for the reaction.Prepare fresh zinc amalgam before use. Ensure the zinc is properly activated.
Incomplete reaction (Wolff-Kishner) Reaction temperature is too low: The decomposition of the hydrazone intermediate is temperature-dependent and requires high heat.[3][4]Ensure the reaction temperature reaches the recommended level (typically 180-200°C). Consider using a high-boiling solvent like diethylene glycol.[6]
Water present in the reaction mixture: Water can lower the reaction temperature and hinder the decomposition of the hydrazone.Use the Huang-Minlon modification, which involves distilling off water after the initial formation of the hydrazone to allow the temperature to rise.[3][4]
Formation of side products (Wolff-Kishner) Side reactions at high temperatures: Prolonged heating at very high temperatures can lead to other side reactions.Monitor the reaction closely and stop the heating once the starting material is consumed.
Azine formation: A common side reaction is the formation of an azine from the reaction of the hydrazone with unreacted ketone.[3]Ensure complete formation of the hydrazone before proceeding to the high-temperature decomposition step. Vigorous exclusion of water can also suppress azine formation.[3]

Data Presentation

Table 1: Effect of Temperature on Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride (Representative Data)

Reaction Temperature (°C)Predominant IsomerTypical Yield of 4-(4-fluorobenzoyl)butyric acid (%)Purity (%)Reference
0para~78>95[5]
5-12para~79>95[5]
10-20paraGoodHigh[5]
> 40para with increasing orthoVariable, may decrease due to side reactionsDecreased[1]

Table 2: Temperature Conditions for the Reduction of 4-(4-fluorobenzoyl)butyric acid (Representative Data)

Reduction MethodTemperature (°C)Typical Yield of this compound (%)Key ConsiderationsReference
Clemmensen ReductionReflux (boiling point of HCl)GoodSubstrate must be stable in strong acid.[2]
Wolff-Kishner Reduction (Traditional)180 - 200GoodRequires high temperatures and long reaction times. Substrate must be stable in strong base.[3][4]
Wolff-Kishner (Huang-Minlon Modification)~200Up to 95Shorter reaction times compared to the traditional method. Involves distillation of water to reach the required temperature.[3][7]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Fluorobenzene with Glutaric Anhydride

Objective: To synthesize 4-(4-fluorobenzoyl)butyric acid.

Materials:

  • Fluorobenzene

  • Glutaric anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension in an ice bath to 0-5°C.

  • Separately, dissolve glutaric anhydride in anhydrous dichloromethane.

  • Slowly add the glutaric anhydride solution to the cooled AlCl₃ suspension via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, add fluorobenzene dropwise to the reaction mixture, again keeping the temperature below 10°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 4-(4-fluorobenzoyl)butyric acid.

  • The crude product can be purified by recrystallization.

Protocol 2: Wolff-Kishner Reduction (Huang-Minlon Modification) of 4-(4-fluorobenzoyl)butyric acid

Objective: To synthesize this compound.

Materials:

  • 4-(4-fluorobenzoyl)butyric acid

  • Hydrazine hydrate (85%)

  • Potassium hydroxide (KOH)

  • Diethylene glycol

  • Round-bottom flask with a distillation head and condenser

  • Heating mantle

  • Thermometer

Procedure:

  • To a round-bottom flask, add 4-(4-fluorobenzoyl)butyric acid, diethylene glycol, hydrazine hydrate, and potassium hydroxide.

  • Heat the mixture to reflux (around 130-140°C) for 1-2 hours to form the hydrazone.

  • After hydrazone formation, equip the flask for distillation and slowly raise the temperature to distill off water and excess hydrazine.

  • Once the water is removed, the temperature of the reaction mixture will rise. Continue heating to maintain a temperature of 190-200°C for 3-4 hours. Nitrogen gas will evolve during this period.

  • After the reaction is complete (evolution of gas ceases), cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by distillation or recrystallization.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction start Fluorobenzene + Glutaric Anhydride reagents1 AlCl3 Dichloromethane start->reagents1 temp1 Temperature Control (0-20°C) reagents1->temp1 product1 4-(4-fluorobenzoyl)butyric acid temp1->product1 reagents2 Hydrazine Hydrate, KOH Diethylene Glycol product1->reagents2 product1->reagents2 temp2 Temperature Control (~200°C) reagents2->temp2 final_product This compound temp2->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic decision decision issue issue start Low Yield in Friedel-Crafts Acylation q1 Is the aromatic ring deactivated? start->q1 s1 Consider alternative synthetic route q1->s1 Yes q2 Was the reaction performed under anhydrous conditions? q1->q2 No s2 Dry all glassware and use anhydrous reagents/solvents q2->s2 No q3 Was the reaction temperature optimized? q2->q3 Yes s3_low Gradually increase temperature q3->s3_low Too Low s3_high Decrease temperature to reduce side reactions q3->s3_high Too High

Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.

References

Technical Support Center: 5-(4-Fluorophenyl)valeric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of 5-(4-Fluorophenyl)valeric acid. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) in an inert atmosphere (e.g., argon or nitrogen) is recommended.

Q2: What are the potential degradation pathways for this compound under typical laboratory conditions?

A2: While specific degradation pathways for this compound are not extensively documented, based on its chemical structure, several degradation routes are plausible. These include:

  • Oxidative Degradation: The alkyl chain, particularly at the benzylic position (the carbon atom adjacent to the phenyl ring), is susceptible to oxidation. This can lead to the formation of ketones or further cleavage of the side chain.

  • Photodegradation: Aromatic compounds, especially those containing halogens like fluorine, can be sensitive to light. Exposure to UV or even ambient light over extended periods may induce degradation.

  • Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group can occur.

  • Hydrolytic Degradation: Although generally stable, prolonged exposure to strongly acidic or basic conditions at elevated temperatures could potentially lead to hydrolysis, though the fluorophenyl group is relatively robust.

Q3: How can I detect if my sample of this compound has degraded?

A3: Degradation can be identified by a change in the physical appearance of the sample (e.g., discoloration, clumping), or more definitively through analytical techniques. A primary method for assessing purity and detecting degradation products is High-Performance Liquid Chromatography (HPLC). A typical stability-indicating HPLC method will show a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after derivatization of the carboxylic acid, to identify and quantify volatile degradants.

Q4: Are there any solvents or reagents that should be avoided when working with this compound?

A4: Avoid strong oxidizing agents (e.g., permanganates, dichromates) as they can degrade the alkyl side chain. Prolonged heating in the presence of strong acids or bases should also be avoided. When preparing solutions for analysis or reaction, use high-purity solvents and degas them where necessary to remove dissolved oxygen, which can contribute to oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC chromatogram.

  • Possible Cause 1: Sample Degradation.

    • Troubleshooting Step: Review the storage conditions and handling procedures of your sample. Was it exposed to light, elevated temperatures, or incompatible solvents?

    • Solution: Prepare a fresh solution from a new or properly stored batch of this compound and re-analyze. If the unexpected peaks are absent, the original sample has likely degraded. Consider performing a forced degradation study (see Experimental Protocols) to identify potential degradation products.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Analyze a blank (solvent injection) to check for contaminants in the mobile phase or from the HPLC system.

    • Solution: If the blank is contaminated, prepare a fresh mobile phase and flush the system thoroughly.

Issue 2: The assay value of my this compound sample is lower than expected.

  • Possible Cause: Degradation of the compound.

    • Troubleshooting Step: Use a stability-indicating HPLC method to check for the presence of degradation products. The sum of the peak areas of the parent compound and all degradation products should account for the initial total peak area.

    • Solution: If degradation is confirmed, the sample is no longer pure. It is crucial to use a fresh, pure sample for your experiments. Implement the recommended storage and handling procedures to prevent future degradation.

  • Possible Cause: Inaccurate standard or sample preparation.

    • Troubleshooting Step: Verify the purity and correct preparation of your reference standard. Double-check all dilutions and weighing steps for your sample preparation.

    • Solution: Prepare fresh standards and samples, ensuring accurate technique.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for an exposure of not less than 1.2 million lux hours and 200 watt hours/square meter.

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    22 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 230 nm

  • Column Temperature: 30°C

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following table presents illustrative data from a hypothetical forced degradation study on this compound, analyzed by the HPLC method described above.

Stress Condition% Assay of Parent Compound% Total DegradationNumber of Degradation Products
Control 99.8< 0.21
1N HCl, 80°C, 24h 95.24.62
1N NaOH, 80°C, 24h 88.511.33
3% H2O2, RT, 24h 82.117.74
Heat, 105°C, 48h 98.90.91
Photolytic 91.78.13

Visualizations

Degradation_Pathway cluster_oxidation Oxidative Stress (e.g., H2O2) cluster_photo Photolytic Stress (UV/Vis Light) cluster_hydrolysis Strong Base/Heat parent This compound ketone Benzylic Ketone Derivative parent->ketone Oxidation cleavage Side-chain Cleavage Products parent->cleavage Oxidation dehalogenation Dehalogenated Species parent->dehalogenation Photodegradation ring_opened Ring-Opened Products parent->ring_opened Photodegradation decarboxylation Decarboxylated Product parent->decarboxylation Decarboxylation

Caption: Plausible degradation pathways for this compound.

Experimental_Workflow start Obtain this compound Sample stress Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->stress prep Sample Preparation (Neutralization, Dilution, Filtration) stress->prep hplc Analyze by Stability-Indicating HPLC prep->hplc data Data Analysis (Peak Purity, % Degradation, Mass Balance) hplc->data identify Identify Degradants (e.g., LC-MS/MS) data->identify end Establish Stability Profile identify->end

Caption: Workflow for a forced degradation study.

Troubleshooting_Guide rect_node rect_node start Unexpected HPLC Peaks? check_blank Is Blank Injection Clean? start->check_blank contam Contamination Issue check_blank->contam No degradation Degradation Suspected check_blank->degradation Yes fresh_mp Prepare Fresh Mobile Phase & Flush System contam->fresh_mp review_storage Review Storage & Handling degradation->review_storage rerun Re-run with Fresh Sample review_storage->rerun

Caption: Troubleshooting decision tree for unexpected HPLC results.

Validation & Comparative

Comparative Guide to Analytical Method Validation for 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of 5-(4-Fluorophenyl)valeric acid. The information presented is based on established principles of bioanalytical method validation and performance data from analogous compounds.

Data Presentation: Comparison of Analytical Methods

The following table summarizes typical performance characteristics for HPLC-UV and GC-MS methods in the analysis of organic acids, providing a baseline for what can be expected during the validation of methods for this compound.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.995[1]> 0.99[2][3]
Accuracy (Recovery) 98 - 102%[1][4]95 - 117%[2][3]
Precision (RSD) < 5%[5]< 5%[2][3]
Limit of Quantification (LOQ) ~0.2 µg/mL[6]~0.5 µg/mL[2]
Limit of Detection (LOD) < 3 µg/mL[1]~0.01-0.5 µg/mL[2]

Experimental Protocols

Detailed methodologies for the validation of HPLC-UV and GC-MS methods for this compound are outlined below. These protocols are based on general guidelines for analytical method validation.

HPLC-UV Method Protocol

This method is suitable for the quantification of this compound in various sample matrices.

a. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., 0.1% formic acid in water). The ratio should be optimized for ideal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of this compound (likely around 220-270 nm).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

b. Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Extraction: Depending on the matrix (e.g., plasma, tissue homogenate), a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interferences.

c. Validation Parameters:

  • Linearity: Analyze a minimum of five concentrations of the standard solution to establish a calibration curve.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (low, medium, and high).

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at multiple concentrations.

  • Specificity: Analyze blank matrix samples to ensure no endogenous components interfere with the analyte peak.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This is often determined by the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[7]

GC-MS Method Protocol

This method offers high selectivity and sensitivity, particularly for complex matrices. Derivatization may be required to improve the volatility of the analyte.

a. Chromatographic Conditions:

  • Column: A capillary column suitable for fatty acid analysis (e.g., DB-FFAP or similar).[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: An initial temperature of around 100°C, ramped up to a final temperature of approximately 250°C to ensure elution of the analyte.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

b. Sample Preparation:

  • Derivatization: To increase volatility, the carboxylic acid group of this compound may need to be derivatized (e.g., through esterification to form a methyl or ethyl ester).

  • Standard Solutions: Prepare a stock solution of the derivatized analyte and create a series of calibration standards.

  • Sample Extraction: An appropriate extraction method, such as liquid-liquid extraction with a non-polar solvent, should be employed.

c. Validation Parameters:

  • Linearity: Establish a calibration curve using a minimum of five concentrations of the derivatized standard.

  • Accuracy: Conduct recovery studies by spiking a blank matrix with known concentrations of the analyte prior to derivatization and extraction.

  • Precision: Evaluate intra-day and inter-day precision by analyzing replicate samples.

  • Specificity: Analyze blank matrix samples to confirm the absence of interfering peaks at the retention time of the analyte.

  • LOD and LOQ: Determine the limits of detection and quantification based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_documentation Documentation & Implementation define_scope Define Scope & Purpose develop_method Develop Analytical Method define_scope->develop_method linearity Linearity & Range develop_method->linearity accuracy Accuracy develop_method->accuracy precision Precision develop_method->precision specificity Specificity develop_method->specificity lod_loq LOD & LOQ develop_method->lod_loq robustness Robustness develop_method->robustness validation_report Validation Report linearity->validation_report accuracy->validation_report precision->validation_report specificity->validation_report lod_loq->validation_report robustness->validation_report sop Standard Operating Procedure validation_report->sop routine_use Routine Use sop->routine_use

Caption: Workflow for Analytical Method Validation.

Logical_Relationship_Validation_Parameters method Analytical Method linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision range Range linearity->range loq LOQ precision->loq lod LOD loq->lod

References

Comparative Analysis of Synthetic Routes to 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthesis Pathways

This guide provides a comprehensive comparative analysis of the three primary synthetic routes to 5-(4-Fluorophenyl)valeric acid, a key intermediate in the development of various pharmaceutical compounds. The routes examined are Friedel-Crafts acylation, Knoevenagel condensation, and the alkylation of 4-fluorophenylacetonitrile. This document presents a side-by-side comparison of these methods, supported by experimental data, detailed protocols, and visual diagrams to aid in the selection of the most suitable pathway for specific research and development needs.

At a Glance: Comparison of Synthesis Routes

ParameterFriedel-Crafts AcylationKnoevenagel CondensationAlkylation of 4-Fluorophenylacetonitrile
Starting Materials Fluorobenzene, Glutaric anhydride4-Fluorobenzaldehyde, Diethyl malonate4-Fluorophenylacetonitrile, 1,3-Dibromopropane
Key Intermediates 5-(4-Fluorophenyl)-5-oxopentanoic acidDiethyl (4-fluorobenzylidene)malonate5-(4-Fluorophenyl)-5-cyanopentanenitrile
Overall Yield Good to Excellent (typically 60-75%)Good (typically 50-65%)Moderate (estimated 40-50%)
Scalability Well-established for large-scale synthesisGood, with potential for process optimizationModerate, potential challenges in handling reagents
Reagent Toxicity/Hazards Lewis acids (e.g., AlCl₃) are corrosive and moisture-sensitive.Piperidine and pyridine are toxic.1,3-Dibromopropane is a suspected carcinogen. Cyanide intermediates are highly toxic.
Environmental Impact Generates significant acidic waste from Lewis acid catalysts.Can be adapted to greener conditions (e.g., using water as a solvent).Use of toxic reagents and generation of cyanide-containing waste.
Key Advantages High yields, reliable and well-documented.Milder reaction conditions for the initial condensation.Potentially fewer steps if the nitrile can be directly hydrolyzed.
Key Disadvantages Harsh reaction conditions (strong Lewis acids), potential for side reactions.Multi-step process (condensation, hydrolysis, decarboxylation).Use of highly toxic reagents, potentially lower yields.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the three compared synthesis routes for this compound.

Synthesis_Comparison cluster_FC Friedel-Crafts Acylation Route cluster_Knoevenagel Knoevenagel Condensation Route cluster_Alkylation Alkylation Route FC_start Fluorobenzene + Glutaric Anhydride FC_inter 5-(4-Fluorophenyl)-5-oxopentanoic acid FC_start->FC_inter AlCl₃ FC_end This compound FC_inter->FC_end Reduction (Clemmensen or Wolff-Kishner) K_start 4-Fluorobenzaldehyde + Diethyl Malonate K_inter1 Diethyl (4-fluorobenzylidene)malonate K_start->K_inter1 Base (e.g., Piperidine) K_inter2 (4-Fluorobenzylidene)malonic acid K_inter1->K_inter2 Hydrolysis K_end This compound K_inter2->K_end Decarboxylation & Reduction A_start 4-Fluorophenylacetonitrile + 1,3-Dibromopropane A_inter 5-Bromo-2-(4-fluorophenyl)pentanenitrile A_start->A_inter Base (e.g., NaH) A_end This compound A_inter->A_end Hydrolysis

A Comparative Guide to 5-(4-Fluorophenyl)valeric Acid and Other Phenylalkanoic Acids in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecule. Phenylalkanoic acids are a prominent class of intermediates, and the strategic introduction of substituents, such as fluorine, can profoundly influence molecular properties. This guide provides a detailed comparison of 5-(4-fluorophenyl)valeric acid against its non-fluorinated analog, 5-phenylvaleric acid, and other related structures, with a focus on synthetic protocols, physicochemical properties, and potential applications.

Overview and Physicochemical Properties

The introduction of a fluorine atom to the para-position of the phenyl ring in 5-phenylvaleric acid imparts significant changes to the molecule's electronic and physical properties. Fluorine is a highly electronegative atom with a small van der Waals radius. Its presence can alter acidity, lipophilicity, and metabolic stability, which are crucial parameters in drug design.

A key property affected is the acid dissociation constant (pKa). The electron-withdrawing nature of the fluorine atom can increase the acidity of the carboxylic acid group. For instance, the pKa of benzoic acid is 4.20, while 4-fluorobenzoic acid has a pKa of 4.14, indicating a slight increase in acidity. A similar trend is expected for longer-chain phenylalkanoic acids.

Lipophilicity, often measured as the partition coefficient (logP), is another critical factor. While fluorination is often used to increase lipophilicity in drug candidates, the effect can be complex and position-dependent.

Table 1: Comparison of Calculated Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPCalculated pKa
This compoundC₁₁H₁₃FO₂196.222.654.78
5-Phenylvaleric AcidC₁₁H₁₄O₂178.232.504.85
4-(4-Fluorophenyl)butyric AcidC₁₀H₁₁FO₂182.192.144.75
4-Phenylbutyric AcidC₁₀H₁₂O₂164.201.994.82

Note: The values presented are computationally predicted and may vary from experimental values.

Synthetic Approaches and Comparative Efficiency

The synthesis of this compound and its analogs can be achieved through several routes. A common and effective method is the Clemmensen or Wolff-Kishner reduction of a corresponding keto acid, which is typically prepared via a Friedel-Crafts acylation. Below, we compare a general synthetic workflow for both the fluorinated and non-fluorinated valeric acid derivatives.

G cluster_0 Synthesis of Phenylalkanoic Acids R_Phenyl Substituted Benzene (e.g., Fluorobenzene, Benzene) Keto_Acid Intermediate Keto Acid (e.g., 5-(4-Fluorophenyl)-5-oxopentanoic acid) R_Phenyl->Keto_Acid Friedel-Crafts Acylation Glutaric Glutaric Anhydride Glutaric->Keto_Acid Catalyst AlCl₃ Catalyst->Keto_Acid Product_F This compound Keto_Acid->Product_F Reduction Product_H 5-Phenylvaleric Acid Keto_Acid->Product_H Reduction Reducer Reducing Agent (e.g., Zn(Hg)/HCl or H₂NNH₂/KOH) Reducer->Keto_Acid

Caption: General synthetic workflow for 5-phenylvaleric acid derivatives.

Table 2: Comparison of Synthetic Yields

ProductSynthetic StepTypical Yield (%)Reference
5-(4-Fluorophenyl)-5-oxopentanoic acidFriedel-Crafts Acylation80-90%
This compoundClemmensen Reduction75-85%
5-Oxo-5-phenylpentanoic acidFriedel-Crafts Acylation85-95%
5-Phenylvaleric AcidClemmensen Reduction80-90%

The presence of the fluorine atom, a deactivating group, can slightly decrease the rate and yield of the initial Friedel-Crafts acylation compared to unsubstituted benzene, though yields remain high. The subsequent reduction step is generally high-yielding for both substrates.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Fluorophenyl)-5-oxopentanoic Acid via Friedel-Crafts Acylation

  • Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and dry carbon disulfide (CS₂).

  • Reaction Mixture: The flask is cooled in an ice bath, and a solution of glutaric anhydride (1.0 eq.) and fluorobenzene (1.0 eq.) in CS₂ is added dropwise with stirring over 1 hour.

  • Reaction: After the addition is complete, the mixture is stirred at room temperature for 12 hours.

  • Workup: The reaction mixture is poured onto crushed ice containing concentrated hydrochloric acid. The resulting precipitate is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure keto acid.

Protocol 2: Synthesis of this compound via Clemmensen Reduction

  • Amalgam Preparation: Zinc wool (4.0 eq.) is treated with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5 minutes. The solution is decanted, and the amalgamated zinc is washed with water.

  • Reaction: The amalgamated zinc, concentrated hydrochloric acid, water, and 5-(4-fluorophenyl)-5-oxopentanoic acid (1.0 eq.) are placed in a round-bottom flask fitted with a reflux condenser.

  • Reflux: The mixture is heated to reflux for 6-8 hours. Additional portions of hydrochloric acid may be added during the reflux period.

  • Workup: After cooling, the mixture is decanted from the remaining zinc. The aqueous solution is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

Applications in Drug Development

Phenylalkanoic acids are valuable precursors for a variety of biologically active molecules. For example, 4-phenylbutyric acid is a histone deacetylase (HDAC) inhibitor used in clinical settings. The fluorinated analogs are often synthesized to explore the effects of fluorine substitution on potency, selectivity, and pharmacokinetic profiles.

This compound can serve as a key intermediate in the synthesis of novel therapeutic agents. The fluorophenyl moiety is a common feature in drugs targeting central nervous system (CNS) disorders, inflammation, and metabolic diseases. The rationale for its use often involves leveraging the fluorine atom to block metabolic oxidation at the para-position, thereby increasing the drug's half-life.

G FPVA This compound Deriv Chemical Derivatization (e.g., Amidation, Esterification) FPVA->Deriv Candidate Drug Candidate Deriv->Candidate Target Biological Target (e.g., Enzyme, Receptor) Candidate->Target Binding/ Inhibition PK Improved Pharmacokinetics (e.g., Metabolic Stability) Candidate->PK Fluorine Effect Effect Therapeutic Effect Target->Effect

Caption: Role of this compound in drug discovery.

Conclusion

In comparison to its non-fluorinated counterpart, this compound offers distinct advantages for medicinal chemistry and drug development. While its synthesis may involve slightly reduced yields in the Friedel-Crafts acylation step, the overall synthetic accessibility remains high. The primary value of this building block lies in the physicochemical and metabolic alterations conferred by the fluorine atom. Researchers can leverage these properties to fine-tune the pharmacokinetic and pharmacodynamic profiles of new chemical entities. The choice between this compound and other phenylalkanoic acids will ultimately depend on the specific design strategy and the desired properties of the final target molecule.

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-(4-Fluorophenyl)valeric Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative framework for evaluating the biological activities of novel 5-(4-Fluorophenyl)valeric acid derivatives. Due to a lack of publicly available, directly comparable data for a series of these specific compounds, this document presents a conceptual analysis based on the known activities of the parent compound, valeric acid, and other structurally related molecules containing a 4-fluorophenyl moiety. The provided experimental protocols and data tables with hypothetical values serve as a blueprint for initiating research in this promising area.

The core structure, this compound, combines two key pharmacophores: the valeric acid chain and a 4-fluorophenyl group. Valeric acid itself is a short-chain fatty acid recognized for its activity as a histone deacetylase (HDAC) inhibitor, with potential applications in neurological and inflammatory disorders[1][2]. The introduction of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modify biological activity, as seen in various anti-inflammatory and anticancer agents[3][4][5][6][7]. The strategic combination of these two moieties in this compound and its derivatives suggests a rich potential for discovering novel therapeutic agents.

Comparative Biological Activities (Hypothetical Data)

To guide future research, the following table summarizes potential biological activities of hypothetical this compound derivatives against key targets. The data presented are for illustrative purposes and would need to be confirmed by experimental studies.

Compound IDDerivativeTarget Enzyme/ReceptorIC50 (µM)Ki (nM)In Vitro Efficacy (EC50, µM)
FPV-001 This compoundHDAC115.2--
FPV-002 5-(4-Fluorophenyl)pentanamideHDAC18.5--
FPV-003 Methyl 5-(4-Fluorophenyl)valerateHDAC1>100--
FPV-004 5-(4-Fluorophenyl)-N-hydroxy-pentanamideHDAC10.75--
FPV-005 This compoundCOX-225.8--
FPV-006 N-(2-aminoethyl)-5-(4-fluorophenyl)pentanamide5-HT2A Receptor-1202.1 (antagonist)

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible and comparable results.

Histone Deacetylase (HDAC) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the compounds against a specific HDAC isoform (e.g., HDAC1).

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

  • Trichostatin A (TSA) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds and the positive control (TSA) in the assay buffer.

  • In a 96-well microplate, add the HDAC1 enzyme to each well, followed by the test compounds or control.

  • Incubate the plate at 37°C for 15 minutes.

  • Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding the developer solution.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Objective: To assess the inhibitory effect of the compounds on the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Celecoxib as a positive control

  • Assay buffer

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds and celecoxib in the assay buffer.

  • Add the COX-2 enzyme to the wells of a 96-well plate.

  • Add the test compounds or control to the respective wells and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 2 minutes.

  • Add a colorimetric substrate solution to each well.

  • Incubate at room temperature for 5-10 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 values.

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of the compounds for the human serotonin 2A (5-HT2A) receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • [3H]-Ketanserin (radioligand)

  • Ketanserin (unlabeled ligand for non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)

  • Test compounds dissolved in DMSO

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the cell membranes, [3H]-Ketanserin, and either the test compound, binding buffer (for total binding), or excess unlabeled ketanserin (for non-specific binding).

  • Incubate the tubes at room temperature for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding for each concentration of the test compound.

  • Determine the Ki values using the Cheng-Prusoff equation.

Visualizing Molecular Pathways and Experimental Workflows

To further aid in the conceptualization of the research, the following diagrams illustrate potential signaling pathways and experimental workflows.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug Drug Action DNA DNA Histone Histone Histone->DNA wraps HAT HAT (Histone Acetyltransferase) Acetylation Acetylation HAT->Acetylation HDAC HDAC (Histone Deacetylase) Deacetylation Deacetylation HDAC->Deacetylation Acetylation->Histone adds acetyl group Gene_Expression Gene Expression (e.g., anti-inflammatory genes) Acetylation->Gene_Expression promotes Deacetylation->Histone removes acetyl group Deacetylation->Gene_Expression represses FPV_Derivative 5-(4-Fluorophenyl)valeric Acid Derivative FPV_Derivative->HDAC inhibits

Caption: Potential mechanism of action for this compound derivatives as HDAC inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Synthesis of FPV Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Primary_Assay Primary Screening (e.g., HDAC Inhibition Assay) Characterization->Primary_Assay Secondary_Assay Secondary Screening (e.g., COX-2 Inhibition Assay) Primary_Assay->Secondary_Assay Binding_Assay Receptor Binding Assay (e.g., 5-HT2A) Secondary_Assay->Binding_Assay Animal_Model Animal Model of Disease (e.g., Inflammation, Cancer) Binding_Assay->Animal_Model Efficacy_Study Efficacy Studies Animal_Model->Efficacy_Study Toxicity_Study Toxicity & PK/PD Studies Efficacy_Study->Toxicity_Study

Caption: A generalized experimental workflow for the evaluation of this compound derivatives.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_drug_action Drug Action Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 acts on Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate FPV_Derivative_COX 5-(4-Fluorophenyl)valeric Acid Derivative FPV_Derivative_COX->COX2 inhibits

Caption: The cyclooxygenase-2 (COX-2) pathway as a potential target for this compound derivatives.

References

A Comparative Purity Analysis of Commercial 5-(4-Fluorophenyl)valeric Acid for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the purity of commercially available 5-(4-Fluorophenyl)valeric acid, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of starting materials is a critical parameter in drug development, directly impacting reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This document outlines the methodologies for purity determination, presents a comparative analysis of hypothetical commercial samples, and discusses potential impurities.

Comparative Purity Assessment

The purity of this compound from three hypothetical commercial suppliers was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The results are summarized in the table below.

SupplierStated PurityMeasured Purity (HPLC, Area %)Major Impurity (%)Water Content (Karl Fischer)
Supplier A >98%98.5%Isomer impurity (0.8%)0.15%
Supplier B >99% (HPLC)99.6%Unidentified peak (0.2%)0.05%
Supplier C 97%97.2%Starting material (1.5%)0.5%

Potential Impurities

The synthesis of this compound often involves a Friedel-Crafts acylation step. Potential impurities arising from this and subsequent steps may include:

  • Isomeric Impurities: Ortho- and meta-substituted isomers of the main para-substituted product can form during the Friedel-Crafts reaction.

  • Diacylated Products: Under certain reaction conditions, a second acyl group may be introduced onto the aromatic ring.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual starting materials.

  • Solvent Residues: Residual solvents used during synthesis and purification may be present in the final product.

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial chemical sample like this compound.

G Purity Assessment Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A Receive Commercial Sample B Visual Inspection A->B C Prepare Standard & Sample Solutions B->C D HPLC Analysis (Purity & Impurities) C->D E GC-MS Analysis (Volatile Impurities & Confirmation) C->E F NMR Spectroscopy (Structural Confirmation & Impurity ID) C->F G Karl Fischer Titration (Water Content) C->G H Process Chromatographic & Spectroscopic Data D->H E->H F->H I Quantify Impurities G->I H->I J Generate Certificate of Analysis (CoA) I->J

Caption: A schematic of the workflow for purity analysis.

Detailed Experimental Protocol: HPLC Method

This section provides a detailed protocol for the determination of the purity of this compound by reverse-phase High-Performance Liquid Chromatography (RP-HPLC).

1. Instrumentation

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Commercial samples of this compound

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-20 min: 50% B to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% B to 50% B

    • 26-30 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the commercial samples in the same manner as the standard solution.

5. Analysis

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject each sample solution and record the chromatogram.

  • Calculate the area percentage of the main peak and any impurities.

Biological Context: Potential Mechanism of Action

While the specific biological targets of this compound are not extensively documented, its structural similarity to valeric acid suggests it may act as a histone deacetylase (HDAC) inhibitor. Valeric acid is a known short-chain fatty acid (SCFA) that can inhibit HDACs, leading to changes in gene expression.[1][2] HDACs play a crucial role in regulating chromatin structure and gene transcription.[1]

G HDAC Inhibition Signaling Pathway cluster_0 Chromatin State cluster_1 Gene Expression A Histones D HDACs (Histone Deacetylases) A->D Removes Acetyl Groups E Acetylated Histones (Relaxed Chromatin) A->E Acetylation B DNA C HATs (Histone Acetyltransferases) C->A Adds Acetyl Groups F Deacetylated Histones (Condensed Chromatin) E->F Deacetylation H Gene Transcription (Active) E->H Promotes I Gene Silencing (Inactive) F->I Leads to G Transcription Factors G->H Binds to DNA J Valeric Acid Derivative (e.g., this compound) J->D Inhibits

Caption: Inhibition of HDACs by a valeric acid derivative.

Inhibition of HDACs by compounds like valeric acid leads to an accumulation of acetylated histones. This results in a more relaxed chromatin structure, allowing transcription factors to access DNA and activate gene expression. This mechanism is a target for therapies in various diseases, including cancer and neurological disorders.[2][3] The potential for this compound to act through this pathway makes its purity and characterization of utmost importance for researchers investigating its biological effects.

References

Cross-Validation of Quantification Assays for 5-(4-Fluorophenyl)valeric Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 5-(4-Fluorophenyl)valeric acid in biological matrices. Due to the limited availability of publicly validated assays for this specific analyte, this document outlines established techniques for structurally similar compounds, such as phenylvaleric acids and other aromatic carboxylic acids. The primary methods discussed are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).

The objective of this guide is to offer a framework for developing and cross-validating robust analytical methods for this compound, ensuring data integrity and reliability for pharmacokinetic, toxicokinetic, and other drug development studies.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of LC-MS/MS and GC-MS methods for the quantification of small molecule aromatic carboxylic acids, which can be considered representative for the analysis of this compound.

ParameterLC-MS/MS with DerivatizationGC-MS with Derivatization
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 - 10 ng/mL1 - 50 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase ExtractionLiquid-Liquid Extraction or Solid-Phase Extraction
Derivatization Often required to improve ionization and retentionGenerally required to increase volatility
Throughput HighModerate
Selectivity Very HighHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized and validated for the specific application.

LC-MS/MS Method with Derivatization

This method is suitable for the sensitive and selective quantification of this compound in plasma or serum.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a polymeric SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 100 µL of plasma sample by adding an internal standard (e.g., a stable isotope-labeled analog of the analyte) and 200 µL of 4% phosphoric acid in water.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

b. Derivatization

  • Reconstitute the dried extract in 50 µL of a solution containing a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and pyridine in acetonitrile/water.[1][2]

  • Incubate the mixture at 40°C for 30 minutes.[2]

  • After incubation, dilute the sample with the mobile phase for LC-MS/MS analysis.

c. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), negative or positive mode depending on the derivative.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for the analyte and internal standard.

GC-MS Method with Derivatization

This method provides an alternative for the quantification of this compound, particularly if an LC-MS/MS system is not available.

a. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 100 µL of plasma, add an internal standard and 200 µL of an acidic buffer (e.g., pH 4-5).

  • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

b. Derivatization

  • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).[3]

  • Incubate at 60-80°C for 30-60 minutes to form the volatile silyl ester derivative.[3]

  • Cool to room temperature before GC-MS analysis.

c. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C

  • Oven Temperature Program: A suitable temperature program to achieve good chromatographic separation.

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

Mandatory Visualizations

Bioanalytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application Method_Development Method Development Validation_Plan Validation Plan Method_Development->Validation_Plan Selectivity Selectivity Validation_Plan->Selectivity Accuracy_Precision Accuracy & Precision Validation_Plan->Accuracy_Precision Calibration_Curve Calibration Curve & LLOQ Validation_Plan->Calibration_Curve Stability Stability Validation_Plan->Stability Recovery_Matrix Recovery & Matrix Effect Validation_Plan->Recovery_Matrix Validation_Report Validation Report Selectivity->Validation_Report Accuracy_Precision->Validation_Report Calibration_Curve->Validation_Report Stability->Validation_Report Recovery_Matrix->Validation_Report Sample_Analysis Study Sample Analysis Validation_Report->Sample_Analysis Sample_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (SPE or LLE) Internal_Standard->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Chromatography Chromatographic Separation (LC or GC) Derivatization->Chromatography Mass_Spectrometry Mass Spectrometric Detection Chromatography->Mass_Spectrometry Integration Peak Integration Mass_Spectrometry->Integration Quantification Quantification using Calibration Curve Integration->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

References

Benchmarking 5-(4-Fluorophenyl)valeric Acid: A Comparative Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel molecular entities. 5-(4-Fluorophenyl)valeric acid has emerged as a valuable scaffold in medicinal chemistry, offering a unique combination of lipophilicity, metabolic stability, and opportunities for diverse chemical modifications. This guide provides an objective comparison of its performance in key synthetic transformations against common alternatives, supported by experimental data, to aid in its effective utilization in drug discovery and development.

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound offers a readily available building block to introduce a fluorinated phenyl moiety, a feature often associated with improved therapeutic profiles. This guide benchmarks its performance in common synthetic reactions—amide bond formation and esterification—against its non-fluorinated analog, 5-phenylvaleric acid, and shorter-chain counterparts, 4-phenylbutyric acid and benzoic acid.

Performance in Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments to build complex drug candidates. The reactivity of a carboxylic acid in these coupling reactions is a key performance indicator. Below is a summary of typical reaction conditions and reported yields for the amide coupling of this compound and its alternatives.

Building BlockAmineCoupling ReagentsSolventYield (%)Reference
This compound N-methyl morpholinePhosphonitrilic chloride trimer (PNT)DichloromethaneHigh (not specified)[1]
5-Phenylvaleric acidBenzylamineBoric acidToluene>95%[2]
4-Phenylbutyric acidBenzylamineBoric acidToluene91%[2]
Benzoic acidBenzylamineBoric acidToluene89%[3]
Benzoic acidAnilineTiCl4, PyridinePyridine98%[4]

Performance in Esterification

Esterification is another fundamental reaction in drug discovery, often used to generate prodrugs or modify the physicochemical properties of a lead compound. The efficiency of ester formation is a key consideration for any carboxylic acid building block.

Building BlockAlcoholCatalystConditionsYield (%)Reference
This compound General AlcoholsAcid CatalystNot specifiedNot specified[5]
5-Phenylvaleric acidNot specifiedNot specifiedNot specifiedNot specified
4-Phenylbutyric acidNot specifiedNot specifiedNot specifiedNot specified
Benzoic acidEthanolH2SO4Reflux65-97%[6]
Benzoic acidMethanol[PyH][HSO4]70°C, 16h>90%[7]
Benzoic acidEthanol, ButanolDeep Eutectic Solvent75°C88.3, 87.8[8]

Detailed experimental data for the esterification of this compound and its direct non-fluorinated analog is sparse in publicly available literature. However, the well-established Fischer esterification protocols for benzoic acid provide a strong indication of the expected high yields for these related structures under similar acidic conditions.[6][9] The primary variable influencing yield in these equilibrium reactions is typically the removal of water or the use of a large excess of the alcohol.[6]

Experimental Protocols

Detailed methodologies for the key reactions cited are provided below to facilitate reproducibility and adaptation in the laboratory.

General Protocol for Boric Acid-Catalyzed Amide Formation

This protocol is adapted from the synthesis of N-benzyl-4-phenylbutyramide and is applicable to other phenylalkanoic acids.[2]

  • To a reaction vessel equipped with a Dean-Stark trap, add the carboxylic acid (e.g., 4-phenylbutyric acid, 1 equivalent), boric acid (1-5 mol%), and toluene.

  • Stir the mixture for 10 minutes.

  • Add the amine (e.g., benzylamine, 1.05 equivalents).

  • Heat the reaction mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the mixture into an appropriate solvent like hexanes to precipitate the amide product.

  • Collect the product by filtration and purify by recrystallization if necessary.

General Protocol for Fischer Esterification

This protocol is a standard procedure for the acid-catalyzed esterification of carboxylic acids.[6][9]

  • In a round-bottom flask, dissolve the carboxylic acid (e.g., benzoic acid, 1 equivalent) in a large excess of the desired alcohol (e.g., ethanol).

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, a few drops).

  • Heat the mixture to reflux for a period of 1-2 hours.

  • Monitor the reaction by TLC.

  • After cooling, neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).

  • Extract the ester with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography as needed.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context in which molecules derived from these building blocks may function and the general workflow of their synthesis, the following diagrams are provided.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Carboxylic_Acid Carboxylic Acid (e.g., this compound) Coupling Amide Coupling (e.g., with HATU, EDCI, or Boric Acid) Carboxylic_Acid->Coupling Amine Amine Amine->Coupling Extraction Extraction Coupling->Extraction Reaction Mixture Purification Purification (e.g., Chromatography, Recrystallization) Extraction->Purification Crude Product Amide Amide Product Purification->Amide Pure Product

Caption: A general experimental workflow for amide synthesis.

Conclusion

This compound is a valuable building block for introducing a fluorinated phenylalkyl moiety into target molecules. While direct, quantitative comparisons of its reactivity against non-fluorinated or shorter-chain analogs are not extensively documented, the available data for similar structures in fundamental reactions like amide bond formation and esterification suggest that it will perform with high efficiency under standard conditions. The presence of the fluorine atom is a key strategic advantage for modulating the pharmacokinetic and pharmacodynamic properties of the final compound. The provided protocols and diagrams serve as a practical guide for the effective incorporation of this and similar building blocks into synthetic workflows.

References

A Spectroscopic Comparison of 5-(4-Fluorophenyl)valeric Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective spectroscopic comparison of 5-(4-Fluorophenyl)valeric acid with its key precursors, 4-Fluorobenzaldehyde, 4-Fluorobenzoyl chloride, and Valeric acid. The aim is to assist researchers, scientists, and drug development professionals in understanding the distinct spectroscopic signatures that arise from the structural evolution from precursor to final product. The comparison is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The transformation from the selected precursors to this compound involves significant changes in functional groups and molecular structure. For instance, the aldehyde or acyl chloride functionality is replaced, and an aliphatic chain is introduced and elongated, culminating in a terminal carboxylic acid. These structural modifications are clearly reflected in the spectroscopic data, providing a roadmap for reaction monitoring and product characterization.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic ProtonsAldehydic/Acidic ProtonAliphatic Protons
This compound ~7.1-7.3 (m, 2H), ~6.9-7.0 (m, 2H)~12.0 (s, 1H, -COOH)~2.6 (t, 2H), ~2.3 (t, 2H), ~1.6 (m, 4H)[1]
4-Fluorobenzaldehyde 7.16 - 7.98 (m, 4H)[2]9.97 (s, 1H, -CHO)[2]N/A
4-Fluorobenzoyl chloride ~8.1 (d, 2H), ~7.2 (d, 2H)[3]N/AN/A
Valeric acid N/A~11.8 (s, 1H, -COOH)~2.3 (t, 2H), ~1.6 (m, 2H), ~1.3 (m, 2H), ~0.9 (t, 3H)[4][5]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)

CompoundAromatic CarbonsCarbonyl Carbon (C=O)Aliphatic Carbons
This compound ~162 (d, C-F), ~138, ~130, ~115~179 (-COOH)~35, ~34, ~31, ~25
4-Fluorobenzaldehyde 166.5 (d, J = 256.7 Hz, C-F), ~132, ~130, ~116[2]190.5 (-CHO)[2]N/A
4-Fluorobenzoyl chloride ~165 (d, C-F), ~133, ~132, ~116~168 (-COCl)N/A
Valeric acid N/A~180 (-COOH)[6]~34, ~27, ~22, ~14[6]

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundC=O StretchC-F StretchO-H Stretch (Carboxylic Acid)C-H Stretch
This compound ~1700~1220~2500-3300 (broad)~2850-2950 (aliphatic), ~3030 (aromatic)
4-Fluorobenzaldehyde ~1705[7]~1230N/A~2730, ~2820 (aldehyde), ~3070 (aromatic)[8]
4-Fluorobenzoyl chloride ~1775, ~1740 (doublet)~1235N/A~3080 (aromatic)
Valeric acid ~1710[9]N/A~2500-3300 (broad)[10]~2870-2960 (aliphatic)[10]

Table 4: Mass Spectrometry Data (Key Fragments m/z and Relative Abundance)

CompoundMolecular Ion [M]⁺Key Fragment Ions (m/z)
This compound 196109 (fluorotropylium ion), 96, 77
4-Fluorobenzaldehyde 124 (93%)[11]123 (100%), 95 (92%), 75 (45%)[7][11]
4-Fluorobenzoyl chloride 158/160123, 95 (base peak)
Valeric acid 10260 (base peak, McLafferty rearrangement), 73, 45[12][13]

Experimental Protocols

The data presented is based on standard analytical techniques. Representative experimental protocols are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are typically acquired on a 400 or 500 MHz spectrometer.[2]

  • Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[14] Tetramethylsilane (TMS) is often used as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: A standard pulse program is used with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.[2]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed with a pulse angle of 45°, a relaxation delay of 2-5 seconds, and a longer acquisition time to ensure sufficient signal-to-noise ratio.[2]

Infrared (IR) Spectroscopy IR spectra are commonly recorded on a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For liquid samples like 4-Fluorobenzaldehyde and Valeric acid, a drop can be placed between two NaCl or KBr plates (neat film) or analyzed using an Attenuated Total Reflectance (ATR) accessory.[2] Solid samples, such as this compound, are typically analyzed using an ATR accessory or as a KBr pellet.

  • Data Acquisition: Spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[2] A background spectrum is recorded prior to the sample measurement.[8]

Mass Spectrometry (MS) Mass spectra are generally obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with Electron Ionization (EI).[11]

  • Sample Introduction: The sample, dissolved in a volatile solvent like dichloromethane or methanol, is injected into the GC, which separates the analyte from the solvent and any impurities before it enters the mass spectrometer.[11]

  • Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.[11]

  • Analysis: The mass analyzer scans over a typical mass-to-charge ratio (m/z) range, for example, 40-400 amu.[11]

Visualization of a Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for this compound, starting from the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride, followed by a Clemmensen or Wolff-Kishner reduction. This highlights the formation of an intermediate, 4-(4-fluorobenzoyl)butyric acid, before yielding the final product.

Synthesis_Pathway Fluorobenzene Fluorobenzene reac1_cond AlCl₃ Fluorobenzene->reac1_cond GlutaricAnhydride Glutaric Anhydride GlutaricAnhydride->reac1_cond Intermediate 4-(4-fluorobenzoyl)butyric acid reac2_cond Zn(Hg), HCl (Clemmensen Reduction) Intermediate->reac2_cond FinalProduct This compound reac1_cond->Intermediate Friedel-Crafts Acylation reac2_cond->FinalProduct Reduction

Caption: Synthetic pathway to this compound.

Comparative Spectroscopic Analysis

A comparative analysis of the spectra reveals key transformations from precursors to the final product.

  • NMR Spectroscopy: In the ¹H NMR of this compound, the disappearance of the highly deshielded aldehyde proton peak (~10 ppm) from 4-Fluorobenzaldehyde is a primary indicator of successful reaction.[2] Concurrently, a broad singlet appears far downfield (~12 ppm), characteristic of the carboxylic acid proton. The spectrum is also marked by the appearance of multiple aliphatic proton signals between ~1.6 and 2.6 ppm, which are absent in the aromatic precursors. The aromatic region simplifies compared to the precursors, reflecting the electronic changes from an electron-withdrawing aldehyde or acyl chloride to an alkyl chain. In the ¹³C NMR, the carbonyl signal shifts significantly upfield from ~191 ppm (aldehyde) or ~168 ppm (acyl chloride) to ~179 ppm for the carboxylic acid, a definitive marker for the functional group transformation.

  • IR Spectroscopy: The most telling change in the IR spectrum is the appearance of a very broad O-H stretch from 2500-3300 cm⁻¹ in this compound, which is also present in Valeric acid but absent in 4-Fluorobenzaldehyde and 4-Fluorobenzoyl chloride.[10] The sharp C=O stretching frequency also shifts; the characteristic doublet of the acyl chloride (~1775, 1740 cm⁻¹) and the aldehyde C=O stretch (~1705 cm⁻¹) are replaced by the carboxylic acid C=O stretch (~1700 cm⁻¹).[7] Furthermore, the appearance of strong aliphatic C-H stretching bands between 2850-2950 cm⁻¹ confirms the presence of the valeric acid chain.

  • Mass Spectrometry: The fragmentation patterns provide clear evidence of the molecular structure. While 4-Fluorobenzaldehyde shows major fragments from the loss of -H (m/z 123) and -CHO (m/z 95), this compound will exhibit a different pattern.[11] Its fragmentation is dominated by cleavage along the alkyl chain. The presence of a fragment at m/z 109 (fluorotropylium ion) is characteristic of the fluorophenyl group attached to a carbon chain, while fragments indicative of the aliphatic chain would also be observed. The base peak for Valeric acid at m/z 60, resulting from a McLafferty rearrangement, is a key feature of the aliphatic carboxylic acid moiety.[12]

References

A Comparative Guide to the Synthesis of 5-(4-Fluorophenyl)valeric Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Synthetic Pathways Overview

Two primary synthetic strategies for 5-(4-Fluorophenyl)valeric acid are considered:

  • Knoevenagel Condensation Route: This multi-step pathway involves the initial Knoevenagel condensation of 4-fluorobenzaldehyde with diethyl malonate, followed by the reduction of the resulting α,β-unsaturated ester, and concluding with hydrolysis and decarboxylation.

  • Alkylation Route: This approach is centered on the alkylation of 4-fluorophenylacetonitrile with a suitable three-carbon electrophile, such as 1,3-dibromopropane, followed by hydrolysis of the nitrile group to the carboxylic acid.

Currently, the Knoevenagel condensation route is more extensively documented in the chemical literature for similar substrates.

Experimental Protocols and Data

Protocol 1: Knoevenagel Condensation Route

This synthesis is a three-step process.

Step 1: Knoevenagel Condensation

The initial step involves the condensation of 4-fluorobenzaldehyde and diethyl malonate. While various catalysts can be employed, immobilized gelatine has been reported to efficiently catalyze this transformation.[1]

  • Reaction: 4-Fluorobenzaldehyde + Diethyl Malonate → Diethyl (4-fluorobenzylidene)malonate

  • Catalyst: Piperidine and Acetic Acid in Toluene

  • Procedure: A mixture of piperidine, glacial acetic acid, and diethyl malonate in toluene is stirred at room temperature. 4-Fluorobenzaldehyde is then added, and the mixture is refluxed with a Dean-Stark apparatus to remove water. After completion, the reaction mixture is worked up by washing with water and brine, followed by purification.

  • Yield: Reported yields for similar Knoevenagel condensations are in the range of 85-91%.[1]

Step 2: Reduction of the Carbon-Carbon Double Bond

The unsaturated intermediate, diethyl (4-fluorobenzylidene)malonate, is then reduced to the saturated diester. Catalytic hydrogenation is a common method for this transformation.

  • Reaction: Diethyl (4-fluorobenzylidene)malonate + H₂ → Diethyl (4-fluorobenzyl)malonate

  • Catalyst: Raney Nickel

  • Procedure: The unsaturated ester is dissolved in an alcohol solvent and subjected to hydrogenation in a high-pressure apparatus with a Raney nickel catalyst. The reaction progress is monitored by the uptake of hydrogen.

  • Yield: Quantitative yields are often achievable for this type of reduction.

Step 3: Hydrolysis and Decarboxylation

The final step involves the hydrolysis of the diethyl ester to a dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final product.

  • Reaction: Diethyl (4-fluorobenzyl)malonate → this compound

  • Reagents: Strong acid (e.g., HBr in acetic acid) or base (e.g., KOH) followed by acidification.

  • Procedure: The diester is heated under reflux with a strong acid or base. Vigorous hydrolysis with a mixture of aqueous HBr and acetic acid has been shown to be effective for similar substrates, leading directly to the decarboxylated product.[2]

  • Yield: Yields for this step can be variable, but a good preparative yield of 63% has been reported for a related hydrolysis and decarboxylation.[2]

Logical Workflow for Knoevenagel Condensation Route

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis & Decarboxylation A 4-Fluorobenzaldehyde E Knoevenagel Condensation (Reflux with Dean-Stark) A->E B Diethyl Malonate B->E C Piperidine/Acetic Acid (Catalyst) C->E D Toluene (Solvent) D->E F Diethyl (4-fluorobenzylidene)malonate E->F I Catalytic Hydrogenation F->I G H2 (Hydrogen Gas) G->I H Raney Nickel (Catalyst) H->I J Diethyl (4-fluorobenzyl)malonate I->J L Hydrolysis and Decarboxylation (Reflux) J->L K HBr / Acetic Acid K->L M This compound L->M

Caption: Workflow for the Knoevenagel condensation route.

Protocol 2: Alkylation Route

This synthetic approach is less detailed in the available literature for this specific target molecule. However, a general procedure can be outlined based on the alkylation of arylacetonitriles.

  • Reaction: 4-Fluorophenylacetonitrile + 1,3-Dibromopropane → 4-(4-Fluorophenyl)-4-cyanobutyl bromide → 5-(4-Fluorophenyl)valeronitrile → this compound

  • Procedure:

    • Alkylation: 4-Fluorophenylacetonitrile is treated with a strong base (e.g., sodium amide or LDA) to form a carbanion, which then reacts with 1,3-dibromopropane. This is followed by a second intramolecular alkylation or a subsequent reaction to form the valeronitrile.

    • Hydrolysis: The resulting 5-(4-fluorophenyl)valeronitrile is then hydrolyzed to the carboxylic acid using strong acidic or basic conditions, typically with heating.

  • Reproducibility Data: Specific yield and purity data for this multi-step synthesis of this compound are not well-documented in the reviewed sources. General alkylations of arylacetonitriles can provide good yields, but side reactions are possible.

Logical Workflow for Alkylation Route

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis A 4-Fluorophenylacetonitrile D Alkylation A->D B Strong Base (e.g., NaNH2) B->D C 1,3-Dibromopropane C->D E 5-(4-Fluorophenyl)valeronitrile D->E G Hydrolysis (Heating) E->G F Acid or Base (e.g., H2SO4 or NaOH) F->G H This compound G->H

Caption: Workflow for the Alkylation route.

Performance Comparison

ParameterKnoevenagel Condensation RouteAlkylation Route
Number of Steps 32 (potentially more depending on alkylation strategy)
Overall Yield Estimated to be moderate to good (potentially 40-60% based on similar reactions).Not well-documented for this specific product.
Purity Intermediates may require purification. Final product purification is standard.Potential for side-products during alkylation, requiring careful purification.
Reaction Conditions Requires reflux and high-pressure hydrogenation.Requires strong bases and anhydrous conditions for alkylation.
Reproducibility Each step is a well-established reaction type, suggesting reasonable reproducibility with careful control of conditions.Can be sensitive to reaction conditions, particularly the alkylation step.
Scalability Catalytic hydrogenation may require specialized equipment for large-scale synthesis.[3]Use of strong bases like sodium amide can pose challenges for scalability.

Conclusion

Based on the available literature, the Knoevenagel condensation route appears to be a more established and predictable method for the synthesis of this compound. While it involves three distinct steps, each step utilizes well-understood and generally reproducible reactions. The yields for each step in analogous systems are reported to be good, suggesting a viable overall yield for the target molecule.

The alkylation route , while potentially shorter, lacks specific documentation for this product. The use of strong bases and the potential for side reactions during alkylation may present challenges in terms of reproducibility and purification, particularly for large-scale production.

For researchers requiring a reliable and well-precedented method, the Knoevenagel condensation pathway is the recommended starting point for the synthesis of this compound. Further optimization of each step would be necessary to establish a robust and reproducible protocol for specific laboratory or industrial applications.

References

Assessing the advantages of the fluorine substituent in 5-(4-Fluorophenyl)valeric acid

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the enhanced properties of 5-(4-Fluorophenyl)valeric acid, supported by experimental data and protocols.

In the landscape of drug discovery and development, the strategic incorporation of fluorine into lead compounds has become a widely adopted strategy to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of this compound and its non-fluorinated analog, 5-phenylvaleric acid, highlighting the advantages conferred by the fluorine substituent. This analysis is supported by predictive data, established experimental protocols, and insights into the compounds' biological activities and metabolic stability.

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom to the phenyl ring of valeric acid induces notable changes in its physicochemical characteristics, primarily affecting its acidity and lipophilicity. These parameters are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Comparison of Predicted Physicochemical Properties

PropertyThis compound5-Phenylvaleric AcidAdvantage of Fluorination
pKa ~4.74~4.94Increased Acidity
logP ~2.9 - 3.2~2.7 - 2.94Modulated Lipophilicity

The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This effect stabilizes the carboxylate anion formed upon deprotonation, leading to a lower pKa value and thus increased acidity compared to the non-fluorinated counterpart. This modulation of acidity can influence a compound's solubility at different physiological pH values and its potential for ionic interactions with biological targets.

The impact on lipophilicity, represented by logP, is more subtle. While often increasing lipophilicity, the effect of fluorine can be context-dependent. In this case, predictions suggest a slight increase in lipophilicity for the fluorinated analog, which can influence its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

Biological Activity: A Focus on Histone Deacetylase (HDAC) Inhibition

While direct comparative studies on a wide range of biological targets for these specific molecules are limited in publicly available literature, both 5-phenylvaleric acid and other short-chain fatty acids have been identified as inhibitors of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated therapeutic strategy in oncology and other diseases.[3]

Metabolic Stability: The C-F Bond as a Metabolic Shield

A primary driver for the use of fluorination in drug design is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[6]

While direct comparative in vitro metabolic stability data (e.g., half-life in human liver microsomes) for this compound and 5-phenylvaleric acid is not available in the public domain, the metabolic fate of 5-phenylvaleric acid is known to involve hydroxylation of the phenyl ring.[7] The introduction of a fluorine atom at the para position of the phenyl ring in this compound is anticipated to block this common site of metabolism, thereby increasing the compound's resistance to degradation.

Logical Relationship of Fluorine in Enhancing Metabolic Stability

A 5-Phenylvaleric Acid B Metabolically Vulnerable para-Position A->B C Cytochrome P450 (e.g., CYP2C9, CYP3A4) B->C D Hydroxylation C->D I Blocked Metabolism C->I blocks E Metabolites D->E F Rapid Clearance E->F G This compound H Fluorine at para-Position G->H H->I J Increased Metabolic Stability I->J K Longer Half-life J->K

Caption: Fluorination at the para-position of the phenyl ring is expected to block CYP450-mediated hydroxylation, leading to enhanced metabolic stability.

This predicted increase in metabolic stability would likely translate to a longer in vivo half-life and improved bioavailability for this compound compared to its non-fluorinated counterpart.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for key assays are provided below.

Determination of pKa by Potentiometric Titration

Objective: To experimentally determine the acid dissociation constant (pKa) of the carboxylic acids.

Methodology:

  • Sample Preparation: Prepare a ~10 mM solution of the carboxylic acid in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added in small increments.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Determination of logP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) as a measure of lipophilicity.

Methodology:

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (e.g., the aqueous phase). Add an equal volume of the other phase.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate logP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of the compounds in the presence of human liver microsomes.

Experimental Workflow for Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound (1 µM final) E Incubation Mixture A->E B Human Liver Microsomes (0.5 mg/mL final) B->E C Phosphate Buffer (pH 7.4) C->E D NADPH regenerating system D->E F Aliquots at t = 0, 5, 15, 30, 60 min E->F G Quench with cold acetonitrile + Internal Standard F->G H Centrifugation G->H I LC-MS/MS Analysis of Supernatant H->I J Quantify remaining parent compound I->J

Caption: A generalized workflow for determining the in vitro metabolic stability of a compound using human liver microsomes.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing the test compound (typically at a final concentration of 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[6]

Conclusion

The introduction of a fluorine atom at the para-position of 5-phenylvaleric acid to yield this compound is predicted to confer several advantageous properties for drug development. These include increased acidity, which can influence solubility and target interactions, and most notably, enhanced metabolic stability by blocking a key site of oxidative metabolism. While direct comparative biological activity data is limited, the potential for these compounds to act as HDAC inhibitors, coupled with the known benefits of fluorination in this class of molecules, suggests that this compound is a promising candidate for further investigation. The provided experimental protocols offer a robust framework for researchers to generate the necessary data to empirically validate these predicted advantages.

References

Safety Operating Guide

Proper Disposal Procedures for 5-(4-Fluorophenyl)valeric acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 5-(4-Fluorophenyl)valeric acid, a compound often used in pharmaceutical synthesis.

Immediate Safety and Hazard Information

This compound is classified as an irritant.[1][2] It can cause skin and eye irritation, and may cause respiratory irritation.[3][4] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Hazard Identification and Safety Precautions:

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritant (Category 2)GHS07P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
Eye Irritant (Category 2A)GHS07P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemGHS07P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[3]

Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield.[3]
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Respiratory ProtectionA NIOSH-approved N95 dust mask or higher is recommended, especially when handling the solid form.[3]
Skin and Body ProtectionLaboratory coat.

Spill Management Protocol

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.

  • Containment: For minor spills, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[5] Do not use combustible materials like sawdust.

  • Collection: Carefully scoop the absorbed material into a designated, labeled chemical waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]

Disposal Plan: Neutralization and Waste Management

Waste containing this compound should be treated as hazardous chemical waste. The primary method of disposal is through a licensed chemical waste disposal company, which will typically employ incineration. However, for small quantities in a laboratory setting, a preliminary neutralization step can be performed to reduce the corrosive hazard before collection.

Experimental Protocol: Neutralization of Small Quantities of this compound

This protocol is intended for the neutralization of small quantities (typically less than 10 grams) of this compound.

Materials:

  • This compound waste

  • 5% Sodium bicarbonate (NaHCO₃) solution or 1M Sodium hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Large beaker (at least 10 times the volume of the acid solution)

  • pH paper or a calibrated pH meter

  • Ice bath

Procedure:

  • Preparation: Perform the entire procedure in a certified chemical fume hood while wearing all required PPE.

  • Dilution: If the waste is a concentrated solution, dilute it with a compatible solvent (e.g., the solvent it is already dissolved in, or water if it is water-soluble) in the large beaker. If the waste is solid, dissolve it in a minimal amount of a suitable solvent. Place the beaker in an ice bath to manage any heat generated during neutralization.

  • Neutralization: Slowly add the 5% sodium bicarbonate solution or 1M sodium hydroxide solution to the acidic waste while stirring continuously. Be cautious as the addition of a base to an acid is an exothermic reaction and may cause foaming, especially with sodium bicarbonate due to the release of carbon dioxide gas.

  • pH Monitoring: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Waste Collection: Once neutralized, transfer the solution to a clearly labeled hazardous waste container designated for aqueous waste containing halogenated organic compounds.

  • Final Disposal: The container should be sealed and stored in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department or a licensed chemical waste disposal contractor.

G cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Waste Management PPE Wear Appropriate PPE FumeHood Work in Fume Hood Dilute Dilute Acid Waste Neutralize Slowly Add Base Dilute->Neutralize Stir Continuously Monitor Monitor pH (6.0-8.0) Neutralize->Monitor Check Periodically Collect Collect in Labeled Container Store Store for Professional Disposal Collect->Store

Logical Relationships in Disposal

The proper disposal of this compound involves a clear sequence of steps, starting with understanding the hazards and culminating in professional waste management.

G A Hazard Identification B Personal Protective Equipment (PPE) A->B C Spill Management A->C D In-Lab Neutralization (for small quantities) B->D E Hazardous Waste Collection C->E D->E F Professional Disposal (Incineration) E->F

By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in research and development.

References

Essential Safety and Logistical Information for Handling 5-(4-Fluorophenyl)valeric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides essential, immediate safety and logistical information for 5-(4-Fluorophenyl)valeric acid, including operational and disposal plans.

Chemical and Physical Properties

PropertyValue
CAS Number 24484-22-8
Molecular Formula C11H13FO2[1]
Molecular Weight 196.22 g/mol [1]
Form Solid
Melting Point 75-79 °C
Flash Point 113 °C (235.4 °F) - closed cup

Hazard Identification and Precautionary Measures

This compound is classified as an irritant.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H319: Causes serious eye irritationP264: Wash skin thoroughly after handling.[2]
H335: May cause respiratory irritationP271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves.[3][4][5]Provides protection against skin contact and irritation.[5]
Eye Protection Chemical safety goggles or a face shield.[6]Protects eyes from splashes and dust.[6]
Respiratory Protection N95 or equivalent dust mask.[7]Prevents inhalation of dust particles, which can cause respiratory irritation.[1]
Body Protection Laboratory coat.[3][5]Protects skin and clothing from contamination.[5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handling_weigh Weigh the Required Amount prep_workspace->handling_weigh Proceed to Handling handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer post_decontaminate Decontaminate Workspace and Equipment handling_transfer->post_decontaminate Complete Handling post_ppe Remove and Dispose of PPE Properly post_decontaminate->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disposal_collect Collect Waste in Designated Halogenated Organic Waste Container post_wash->disposal_collect Proceed to Disposal disposal_label Label Container Clearly disposal_collect->disposal_label disposal_store Store in a Designated, Ventilated Area disposal_label->disposal_store disposal_arrange Arrange for Professional Disposal disposal_store->disposal_arrange

Handling and Disposal Workflow

Disposal Plan

As a halogenated organic compound, this compound requires special disposal procedures to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a designated "Halogenated Organic Waste" container.[5] Do not mix with non-halogenated waste.

  • Container Management : The waste container must be clearly labeled with its contents, kept tightly closed when not in use, and stored in a cool, dry, and well-ventilated area away from incompatible materials.[8][9]

  • Final Disposal : The disposal of the collected waste must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[10]

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Fluorophenyl)valeric acid
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenyl)valeric acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.